2-Bromo-1,3,2-benzodioxaborole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-bromo-1,3,2-benzodioxaborole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BBrO2/c8-7-9-5-3-1-2-4-6(5)10-7/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAILTPCYIYNOEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC2=CC=CC=C2O1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BBrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50393570 | |
| Record name | 2-Bromo-1,3,2-benzodioxaborole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50393570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51901-85-0 | |
| Record name | B-Bromocatecholborane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051901850 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Bromo-1,3,2-benzodioxaborole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50393570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-1,3,2-benzodioxaborole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | B-BROMOCATECHOLBORANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VQ20068KEZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-Bromo-1,3,2-benzodioxaborole from Catechol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-Bromo-1,3,2-benzodioxaborole, a valuable reagent in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals. This document details the established synthetic protocol, including reaction parameters, purification methods, and key characterization data.
Overview and Synthetic Strategy
This compound, also known as B-bromocatecholborane, is a heterocyclic organic compound containing a boron-bromine bond. Its synthesis is most commonly achieved through the reaction of catechol with boron tribromide. This electrophilic substitution reaction proceeds readily to form the stable five-membered dioxaborole ring.
The overall reaction scheme is as follows:
Caption: Reaction scheme for the synthesis of this compound.
Experimental Protocol
The following protocol is a detailed methodology for the synthesis of this compound.
Materials and Reagents
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Amount | Moles |
| Catechol | C₆H₆O₂ | 110.11 | 800 g | 7.27 |
| Boron Tribromide | BBr₃ | 250.52 | 2000 g | 7.98 |
| Dichloromethane | CH₂Cl₂ | 84.93 | 3.5 L | - |
Procedure
A solution of boron tribromide (2 kg) in dichloromethane (3.5 L) is prepared in a 12-liter round-bottom flask and cooled to -78 °C using a dry ice/acetone bath.[1] Solid catechol (800 g) is then added portion-wise over a 6-hour period.[1] The reaction mixture is allowed to slowly warm to room temperature and is stirred overnight.[1]
Work-up and Purification
The solvent and the hydrogen bromide byproduct are removed by distillation under reduced pressure (20 mmHg).[1] The resulting residue is dissolved in a minimal amount of dichloromethane and transferred to a 5-liter three-neck round-bottom flask.[1] The solvent is removed under vacuum (30 mmHg) overnight, yielding the crystalline product.[1]
Further purification is achieved by distillation. The solid is carefully melted while slowly reducing the pressure. The product distills at a head temperature of approximately 95 °C under a pressure of 10-15 mmHg.[1] The colorless distillate rapidly crystallizes upon cooling.[1]
Caption: Experimental workflow for the synthesis and purification.
Quantitative Data Summary
| Parameter | Value | Reference |
| Yield | 1.32 kg (92%) | [1] |
| Melting Point | 51-53 °C | [2] |
| Boiling Point | 76 °C at 9 mmHg | [2] |
| Purity | ≥ 97% |
Characterization Data
The synthesized this compound can be characterized by various spectroscopic techniques.
-
Appearance: Colorless, fuming, pourable solid.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the catechol ring. Due to the symmetry of the molecule, two distinct signals are anticipated.
-
¹³C NMR: The carbon NMR spectrum will display signals for the carbon atoms in the benzene ring.
-
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the B-O and C-O bonds within the dioxaborole ring, as well as vibrations associated with the aromatic ring.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (198.81 g/mol ). Due to the presence of bromine, a characteristic isotopic pattern (M and M+2 peaks in approximately a 1:1 ratio) will be observed for the molecular ion and any bromine-containing fragments.
Safety and Handling
This compound is a flammable solid and causes severe skin burns and eye damage.[2] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. The compound is sensitive to moisture and should be stored under an inert atmosphere.
Conclusion
The synthesis of this compound from catechol and boron tribromide is a high-yielding and straightforward procedure. The detailed protocol and characterization data provided in this guide will be a valuable resource for researchers and professionals in the fields of organic synthesis and drug development, facilitating the use of this versatile reagent in their work.
References
An In-Depth Technical Guide to 2-Bromo-1,3,2-benzodioxaborole: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-1,3,2-benzodioxaborole, also known as B-bromocatecholborane, is a versatile organoboron compound with significant applications in organic synthesis. Its unique structure, featuring a dioxaborole ring fused to a benzene ring and bearing a reactive bromine atom, makes it a valuable intermediate for the formation of various boronate esters. These esters are crucial precursors for a wide range of chemical transformations, most notably the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This guide provides a comprehensive overview of the physical and chemical properties, synthesis, and key applications of this compound, with a focus on its relevance to pharmaceutical research and drug development.
Physical and Chemical Properties
This compound is a colorless, fuming solid at room temperature that crystallizes rapidly upon cooling from its molten state.[1] It is a flammable solid and is highly reactive towards water.
Data Presentation: Physical Properties
| Property | Value | Source |
| Molecular Formula | C₆H₄BBrO₂ | [2] |
| Molecular Weight | 198.81 g/mol | [2] |
| Melting Point | 51-53 °C | [3] |
| Boiling Point | 76 °C at 9 mmHg | [3] |
| Density (Predicted) | 1.67 ± 0.1 g/cm³ | [3] |
| Appearance | White to amber to dark purple powder to lump | [3] |
Chemical Reactivity and Stability
This compound is characterized by the electrophilic nature of its boron atom, which is further enhanced by the presence of the bromine atom. This makes it susceptible to nucleophilic attack.
-
Hydrolysis: It reacts with water, likely in a vigorous manner, to hydrolyze the B-Br and B-O bonds, ultimately leading to the formation of boric acid and catechol. This reactivity necessitates handling under anhydrous conditions.
-
Reaction with Nucleophiles: The compound readily reacts with a variety of nucleophiles, such as organolithium and Grignard reagents. This reaction proceeds via substitution of the bromide, providing a straightforward route to a diverse range of catecholboronate esters. These resulting boronate esters are often more stable and easier to handle than the corresponding boronic acids.
-
Role in Suzuki-Miyaura Coupling: While this compound itself is not a direct participant in the Suzuki-Miyaura coupling, it is a key reagent for preparing the necessary boronate ester precursors. The catecholboronate esters formed from its reaction with organometallic reagents can then be used in palladium-catalyzed cross-coupling reactions to form new carbon-carbon bonds.[4] This two-step sequence is a powerful strategy for the synthesis of complex organic molecules.
-
Stability: The compound should be stored in a cool, dry place, typically between 2-8°C, under an inert atmosphere to prevent degradation due to moisture.
Experimental Protocols
Synthesis of this compound
A common and effective method for the synthesis of this compound involves the reaction of catechol with boron tribromide.[1]
Materials:
-
Catechol
-
Boron tribromide (BBr₃)
-
Methylene chloride (CH₂Cl₂)
-
Anhydrous conditions and inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
In a round-bottom flask under an inert atmosphere, a solution of boron tribromide in methylene chloride is cooled to -78°C.
-
Solid catechol is added portion-wise to the cooled solution over several hours.
-
The reaction mixture is allowed to slowly warm to room temperature and is stirred overnight.
-
The solvent and any excess hydrogen bromide are removed by distillation under reduced pressure.
-
The resulting residue is transferred in a minimal amount of methylene chloride to a clean flask and evacuated overnight to yield the crystalline product.
Purification by Distillation
The crude product from the synthesis can be purified by fractional distillation under reduced pressure.
Procedure:
-
The crystalline solid is cautiously warmed to a molten state while slowly reducing the pressure.
-
The product is distilled at a head temperature of approximately 95°C under a pressure of 10-15 mmHg.[1]
-
The colorless distillate crystallizes rapidly upon cooling.
Applications in Drug Discovery and Development
While this compound is primarily a synthetic intermediate, its utility in constructing complex molecular architectures makes it highly relevant to the field of drug discovery. The benzoxaborole scaffold, which can be accessed through derivatives of this compound, is a recognized pharmacophore with a wide range of biological activities.[5]
The primary role of this compound in this context is as a precursor to custom-designed aryl or heteroaryl catecholboronate esters. These esters are then employed in Suzuki-Miyaura cross-coupling reactions to synthesize novel compounds that can be screened for biological activity. This approach allows for the modular assembly of potential drug candidates, facilitating the exploration of structure-activity relationships.
Representative Experimental Workflow: Synthesis of an Arylboronate Ester and Subsequent Suzuki-Miyaura Coupling
The following workflow illustrates the conversion of this compound to an arylboronate ester and its subsequent use in a Suzuki-Miyaura cross-coupling reaction.
Conclusion
This compound is a highly valuable reagent in organic synthesis, serving as a gateway to a vast array of functionalized boronate esters. Its significance in the context of drug discovery and development lies in its ability to facilitate the construction of complex molecular scaffolds, particularly through the powerful Suzuki-Miyaura cross-coupling reaction. A thorough understanding of its properties, handling requirements, and reactivity is essential for any researcher aiming to leverage its synthetic potential in the pursuit of novel therapeutic agents.
References
An In-depth Technical Guide to 2-Bromo-1,3,2-benzodioxaborole
CAS Number: 51901-85-0
This technical guide provides a comprehensive overview of 2-Bromo-1,3,2-benzodioxaborole, also known as B-Bromocatecholborane. It is intended for researchers, scientists, and professionals in drug development and materials science. This document details the compound's physicochemical properties, synthesis, reactivity, applications, and safety information.
Introduction
This compound is a versatile organoboron compound featuring a unique bicyclic structure.[1] It serves as a crucial intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[2] Its reactivity is enhanced by the boron-containing dioxaborole ring and the presence of a bromine atom, which allows for further functionalization.[1][2] This compound is especially valuable in cross-coupling reactions for creating complex molecular architectures and has shown promise in the development of advanced materials like polymers and nanocomposites.[2]
Physicochemical and Spectroscopic Properties
The fundamental properties of this compound are summarized below. This data is essential for its handling, characterization, and use in synthetic applications.
Physicochemical Data
| Property | Value | Reference(s) |
| CAS Number | 51901-85-0 | [2][3] |
| Molecular Formula | C₆H₄BBrO₂ | [2][3] |
| Molecular Weight | 198.81 g/mol | [2][3] |
| Appearance | White to off-white powder or crystals | [2] |
| Melting Point | 51-53 °C | [2] |
| Boiling Point | 75-77 °C at 9 mmHg | [2] |
| Flash Point | 42 °C (107.6 °F) - closed cup | [4] |
| Purity | ≥ 97% | [2] |
Spectroscopic Data
| Technique | Expected Characteristics |
| ¹H NMR | Aromatic protons would appear in the range of 7.0-8.0 ppm. The exact chemical shifts and coupling patterns depend on the solvent used. |
| ¹³C NMR | Aromatic carbons would show signals in the range of 110-150 ppm. The carbon atoms attached to oxygen will be significantly deshielded. |
| ¹¹B NMR | As a tricoordinate boronic ester, a characteristic chemical shift is expected. The ¹¹B nucleus is quadrupolar, which can lead to broad signals.[5][6] The chemical shift for boronic esters with oxygen ligands typically falls in a specific range.[7][8] |
| IR Spectroscopy | Characteristic peaks would include B-O stretching vibrations, C-H stretching for the aromatic ring, and C=C aromatic ring stretches. |
| Mass Spectrometry | The mass spectrum would show a molecular ion peak corresponding to the molecular weight (198.81 g/mol ), with a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br). |
Synthesis and Experimental Protocols
The synthesis of this compound is critical for its application in research and development.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis and purification of this compound.
Detailed Synthesis Protocol
This protocol is adapted from a known literature procedure.[9]
Materials:
-
Boron tribromide (BBr₃), 2 kg
-
Catechol, 800 g
-
Methylene chloride (CH₂Cl₂), 3.5 L
-
12 L round-bottom flask
-
Gooch tube connected to an Erlenmeyer flask
-
5 L three-neck round-bottom flask
-
Distillation apparatus
Procedure:
-
Reaction Setup: A 12 L round-bottom flask is charged with boron tribromide (2 kg) dissolved in methylene chloride (3.5 L). The solution is cooled to -78 °C using a dry ice/acetone bath.[9]
-
Addition of Catechol: Solid catechol (800 g) is added portion-wise to the stirred BBr₃ solution over a 6-hour period.[9]
-
Reaction: The reaction mixture is allowed to slowly warm to ambient temperature and is stirred overnight.[9]
-
Solvent Removal: The solvent and excess hydrogen bromide (a byproduct) are removed by distillation under reduced pressure (20 mm Hg).[9]
-
Workup: The resulting crystalline residue is transferred in a minimal amount of methylene chloride to a 5 L three-neck round-bottom flask and evacuated overnight at 30 mm Hg to remove any remaining volatiles.[9]
-
Purification: The solid product is cautiously melted while the pressure is slowly reduced. The final product is purified by vacuum distillation at a pressure of 10-15 mm Hg. The colorless distillate is collected at a head temperature of approximately 95 °C.[9]
-
Final Product: The distilled liquid crystallizes rapidly upon cooling to yield 1.32 kg (92% yield) of this compound as a colorless, fuming solid.[9]
Reactivity and Applications
This compound is a key building block in modern organic chemistry due to its versatile reactivity.
Key Application Areas
Caption: Primary applications of this compound in various scientific fields.
Role in Suzuki-Miyaura Cross-Coupling
A primary application of this reagent is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1][10] In these reactions, an organoboron compound couples with an organohalide. This compound can act as a precursor to various boronate esters, which are the key nucleophilic partners in this reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura reaction where boronate esters are key reagents.
Safety and Handling
Proper handling of this compound is crucial due to its hazardous nature.
Hazard Identification and Classification
| Hazard Type | GHS Classification | Precautionary Statement Codes | Reference(s) |
| Physical Hazard | Flammable Solid (Category 1 or 2) | P210, P240, P241 | [3] |
| Health Hazard | Skin Corrosion/Irritation (Category 1B or 1C) | P260, P264, P280 | [3] |
| Health Hazard | Serious Eye Damage | P305+P354+P338 | [3] |
The material is extremely destructive to the tissue of the mucous membranes, upper respiratory tract, eyes, and skin.
Handling and Storage
-
Handling: Use in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and a lab coat. Avoid breathing dust. Keep away from heat, sparks, and open flames.
-
Storage: Store in a cool, dry place at 2-8°C.[2] The container should be tightly closed. It is a flammable solid and should be stored in an appropriate cabinet. It is known to react violently with water.
Conclusion
This compound (CAS 51901-85-0) is a highly reactive and versatile reagent with significant applications in synthetic organic chemistry, medicinal chemistry, and materials science. Its utility, particularly as a precursor for boronate esters in palladium-catalyzed cross-coupling reactions, makes it an invaluable tool for the synthesis of complex molecules. Due to its hazardous properties, strict adherence to safety and handling protocols is mandatory. This guide provides the essential technical information for its safe and effective use in a research and development setting.
References
- 1. CAS 51901-85-0: this compound [cymitquimica.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | C6H4BBrO2 | CID 3552384 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound 97 51901-85-0 [sigmaaldrich.com]
- 5. Boron NMR [chem.ch.huji.ac.il]
- 6. Boron NMR Spectroscopy - Magritek [magritek.com]
- 7. chemistry.sdsu.edu [chemistry.sdsu.edu]
- 8. smrl.stanford.edu [smrl.stanford.edu]
- 9. prepchem.com [prepchem.com]
- 10. BJOC - Palladium-catalysed cross-coupling reaction of ultra-stabilised 2-aryl-1,3-dihydro-1H-benzo[d]1,3,2-diazaborole compounds with aryl bromides: A direct protocol for the preparation of unsymmetrical biaryls [beilstein-journals.org]
A Technical Guide to 2-Bromo-1,3,2-benzodioxaborole for Researchers and Drug Development Professionals
An In-depth Overview of a Versatile Reagent in Modern Organic Synthesis and Medicinal Chemistry
Introduction
2-Bromo-1,3,2-benzodioxaborole, a member of the benzodioxaborole family, is a highly versatile and reactive organoboron compound. Its unique structural features, combining the stability of the catechol-derived dioxaborole ring with the reactivity of a boron-bromine bond, make it an invaluable reagent in a multitude of chemical transformations. This guide provides a comprehensive overview of its synonyms, chemical and physical properties, a detailed synthesis protocol, and its application in a key experimental workflow, tailored for professionals in research, and drug development.
Nomenclature and Synonyms
For clarity and comprehensive literature searching, a list of synonyms for this compound is provided below.
| Synonym | Source |
| B-Bromocatecholborane | |
| Catechol boron bromide | [1][2] |
| o-Phenylene bromoboronate | [1][2] |
| 2-bromo-2H-1,3,2-benzodioxaborole | [1] |
| 1,3,2-Benzodioxaborole, 2-bromo- | [1][2] |
Physicochemical and Safety Data
A summary of the key quantitative data for this compound is presented in the following tables for easy reference and comparison.
Table 1: Chemical Identifiers and Molecular Properties
| Property | Value |
| CAS Number | 51901-85-0 |
| Molecular Formula | C₆H₄BBrO₂ |
| Molecular Weight | 198.81 g/mol [1] |
| InChI | 1S/C6H4BBrO2/c8-7-9-5-3-1-2-4-6(5)10-7/h1-4H |
| InChIKey | SAILTPCYIYNOEL-UHFFFAOYSA-N[1] |
| SMILES | BrB1OC2=CC=CC=C2O1[1] |
Table 2: Physical Properties
| Property | Value |
| Appearance | White to off-white powder or crystals |
| Melting Point | 51-53 °C (lit.)[2] |
| Boiling Point | 76 °C / 9 mmHg (lit.)[2] |
| Density | 1.67 ± 0.1 g/cm³ (Predicted)[2] |
| Flash Point | 107 °F[2] |
Table 3: Safety and Handling Information
| Category | Information |
| Hazard Codes | C[2] |
| Risk Statements | 14-34-37[2] |
| Safety Statements | 26-36/37/39-45[2] |
| Hazard Class | 4.1[2] |
| Packing Group | III[2] |
| Storage Temperature | 2-8°C[2] |
| GHS Pictograms | Danger |
| GHS Hazard Statements | H228: Flammable solid. H314: Causes severe skin burns and eye damage. |
| GHS Precautionary Statements | P210, P240, P241, P260, P264, P280, P301+P330+P331, P302+P361+P354, P304+P340, P305+P354+P338, P316, P321, P363, P370+P378, P405, P501. |
Experimental Protocols
Synthesis of this compound
This protocol describes a common method for the synthesis of this compound from catechol and boron tribromide.[3]
Materials:
-
Catechol
-
Boron tribromide (BBr₃)
-
Methylene chloride (CH₂Cl₂)
Procedure:
-
In a 12-liter round-bottom flask, a solution of boron tribromide (2 kg) in methylene chloride (3.5 liters) is cooled to -78°C.[3]
-
Solid catechol (800 g) is added to the stirred solution over a period of 6 hours.[3]
-
The reaction mixture is allowed to slowly warm to ambient temperature and is stirred overnight.[3]
-
The solvent and any excess hydrogen bromide are removed by distillation at 20 mm Hg.[3]
-
The resulting residue is transferred in a minimal amount of methylene chloride to a 5-liter three-neck round-bottom flask and is evacuated overnight at 30 mm.[3]
-
The solid product is then cautiously warmed to a melt while the pressure is slowly reduced.[3]
-
At a pressure of 10-15 mm and a mantle temperature of approximately 130°C, a colorless distillate is collected at a head temperature of about 95°C.[3]
-
The liquid distillate crystallizes rapidly upon cooling. The resulting solid is transferred to Teflon bottles, yielding this compound as a colorless, fuming, pourable solid.[3]
Applications in Synthetic Chemistry: The Suzuki-Miyaura Coupling
This compound is a key reagent in Suzuki-Miyaura cross-coupling reactions, a powerful method for the formation of carbon-carbon bonds. The benzodioxaborole group can be readily converted to a boronic acid or used directly in some coupling protocols. The following diagram illustrates the general workflow of a Suzuki-Miyaura coupling reaction.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
The catalytic cycle of the Suzuki-Miyaura reaction, where a boronic acid (often derived from this compound) couples with an organic halide, is depicted below.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
This compound is a cornerstone reagent for chemists engaged in the synthesis of complex organic molecules. Its well-defined properties and reactivity profile, particularly in palladium-catalyzed cross-coupling reactions, have cemented its role in the discovery and development of novel pharmaceuticals and functional materials. The information and protocols provided in this guide are intended to support researchers in the effective and safe utilization of this powerful synthetic tool.
References
B-Bromocatecholborane: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of B-Bromocatecholborane, a versatile reagent in organic synthesis. It is intended for researchers, scientists, and professionals in drug development and related fields. This document covers the fundamental properties, structure, and applications of B-Bromocatecholborane, with a focus on its role as a Lewis acid and in cross-coupling reactions.
Core Properties of B-Bromocatecholborane
B-Bromocatecholborane, also known as 2-Bromo-1,3,2-benzodioxaborole, is a solid organoboron compound.[1] It is recognized for its utility as a Lewis acid and as a precursor in various organic transformations.
Chemical Structure and Data
The structure of B-Bromocatecholborane features a boronate ester derived from catechol, with a bromine atom attached to the boron. This configuration imparts significant Lewis acidity to the boron center, making it an effective catalyst and reagent in numerous reactions.
| Property | Value | References |
| Molecular Formula | C6H4BBrO2 | [2] |
| Molecular Weight | 198.81 g/mol | [2][3] |
| CAS Number | 51901-85-0 | |
| Appearance | White to Amber to Dark purple powder to lump | |
| Melting Point | 52 °C | |
| Boiling Point | 76 °C at 9 mmHg | |
| Synonyms | This compound, Catechol boron bromide, o-Phenylene bromoboronates | [1][2][4] |
Applications in Organic Synthesis
B-Bromocatecholborane is a valuable reagent in modern organic chemistry, primarily utilized for its electrophilic nature.
Lewis Acid Catalysis
The electron-deficient boron atom in B-Bromocatecholborane allows it to function as a potent Lewis acid. This property is harnessed to catalyze a variety of reactions, including electrophilic cyclizations.[5] For instance, it can activate alkynes towards nucleophilic attack, facilitating the formation of complex cyclic structures.[5] The reactivity of B-Bromocatecholborane in such transformations is often intermediate between that of B-chlorocatecholborane (ClBcat) and boron tribromide (BBr3), offering a tunable reactivity profile for specific synthetic challenges.[5]
Role in Cross-Coupling Reactions
Organoboron compounds are fundamental to palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction forms carbon-carbon bonds by coupling an organoboron species with an organic halide or triflate. While B-Bromocatecholborane itself is not the direct organoboron nucleophile in a Suzuki coupling, it serves as a precursor to catecholboronate esters which can participate in these reactions.
The general catalytic cycle for a Suzuki-Miyaura coupling is depicted below. This pathway illustrates the key steps of oxidative addition, transmetalation, and reductive elimination, which are central to the formation of the new carbon-carbon bond.
Experimental Protocols
The following provides a general, illustrative protocol for a Suzuki-Miyaura cross-coupling reaction, a common application for derivatives of catecholboranes.
General Procedure for a Palladium-Catalyzed Suzuki Coupling
Materials:
-
Aryl halide (R1-X)
-
Arylboronic acid or ester (R2-B(OR)2) (1.1 equivalents)
-
Palladium catalyst (e.g., Pd(dppf)Cl2) (0.05 - 0.1 equivalents)
-
Base (e.g., Cs2CO3 or K2CO3) (2.5 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane, THF, or toluene)
-
Water (if using a water-soluble base)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry reaction vessel equipped with a magnetic stir bar, add the aryl halide, the arylboronic acid or ester, and the base.
-
Evacuate the vessel and backfill with an inert gas. This cycle should be repeated three times to ensure an inert atmosphere.
-
Add the anhydrous solvent, followed by the palladium catalyst. If a water-soluble base is used, deionized water may be added at this stage.
-
The reaction mixture is then heated to the desired temperature (typically between 80-110 °C) and stirred vigorously.
-
The progress of the reaction should be monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the reaction is cooled to room temperature.
-
The mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is separated, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel to yield the desired biaryl product.[6][7]
Safety and Handling
B-Bromocatecholborane is a flammable solid and causes severe skin burns and eye damage. It is also sensitive to moisture, heat, and light. Therefore, it should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, must be worn. The compound should be stored under an inert atmosphere in a refrigerated and locked location. In case of fire, use dry sand, dry chemical, or alcohol-resistant foam for extinction.
This document is intended for informational purposes only and should not be used as a substitute for a comprehensive safety data sheet (SDS) or professional chemical handling guidance.
References
- 1. B-ブロモカテコールボラン | B-Bromocatecholborane | 51901-85-0 | 東京化成工業株式会社 [tcichemicals.com]
- 2. B-Bromocatecholborane 97.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 3. This compound | C6H4BBrO2 | CID 3552384 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. Mechanistic Insight from Lewis-Acid-Dependent Selectivity and Reversible Haloboration, as Harnessed for Boron-Based Electrophilic Cyclization Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. m.youtube.com [m.youtube.com]
An In-depth Technical Guide to the Stability and Storage of 2-Bromo-1,3,2-benzodioxaborole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and storage conditions for 2-Bromo-1,3,2-benzodioxaborole (also known as B-Bromocatecholborane). Understanding the chemical stability and proper handling of this reagent is critical for its effective use in research and development, ensuring experimental reproducibility and safety.
Chemical and Physical Properties
This compound is a solid, organoboron compound with the chemical formula C₆H₄BBrO₂.[1] It is widely used in organic synthesis as a versatile reagent. A summary of its key physical properties is presented in Table 1.
| Property | Value |
| CAS Number | 51901-85-0 |
| Molecular Formula | C₆H₄BBrO₂ |
| Molecular Weight | 198.81 g/mol [1] |
| Appearance | White to amber or dark purple powder or lump[2] |
| Melting Point | 51-53 °C[2] |
| Boiling Point | 76 °C at 9 mmHg[2] |
| Flash Point | 42 °C (107.6 °F) - closed cup |
Stability Profile
The stability of this compound is primarily influenced by its sensitivity to atmospheric moisture and, to a lesser extent, temperature.
Moisture Sensitivity and Hydrolysis
Thermal Stability
While specific studies on the thermal decomposition of this compound are limited, its classification as a flammable solid suggests that it should be protected from high temperatures and potential ignition sources.[1] The recommended storage temperature of 2-8°C underscores the need to avoid thermal stress.
Stability in Solvents
Cyclic boronate esters are generally stable in anhydrous, non-hydroxylic organic solvents such as ethyl acetate, pyridine, hexane, and toluene.[3] However, the presence of residual water in these solvents can lead to degradation. For reactions requiring the use of this compound, it is imperative to use rigorously dried solvents.
Recommended Storage and Handling Protocols
Proper storage and handling are paramount to maintaining the integrity and reactivity of this compound.
Storage Conditions
The recommended storage conditions for this compound are summarized in Table 2.
| Parameter | Recommendation |
| Temperature | 2-8°C |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) |
| Container | Tightly sealed, moisture-proof container. Teflon bottles have been noted as suitable containers. |
| Incompatibilities | Strong oxidizing agents, strong bases, strong reducing agents, acid chlorides and anhydrides, and moisture. |
Experimental Handling Workflow
Due to its air and moisture sensitivity, all manipulations of this compound should be carried out using standard techniques for handling air-sensitive compounds. A logical workflow for handling this reagent is depicted in the following diagram.
References
2-Bromo-1,3,2-benzodioxaborole safety data sheet (SDS) information
Signal Word:Danger [2][3][6]
Precautionary Measures and Protocols
The following protocols for prevention, response, and storage are derived from globally harmonized system (GHS) precautionary statements.
-
P210: Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking. [2][5]* P240: Ground and bond container and receiving equipment. [2][5]* P241: Use explosion-proof electrical, ventilating, and lighting equipment. [2][5]* P260: Do not breathe dust. [2][5]* P264: Wash skin thoroughly after handling. [2][5]* P280: Wear protective gloves, protective clothing, eye protection, and face protection. [2][5]
-
IF SWALLOWED (P301+P330+P331): Rinse mouth. Do NOT induce vomiting. [5]* IF ON SKIN (or hair) (P303+P361+P353): Take off immediately all contaminated clothing. Rinse skin with water or shower. [3][6]* IF INHALED (P304+P340): Remove person to fresh air and keep comfortable for breathing. [2][5]* IF IN EYES (P305+P351+P338): Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [2][3][5]* Get Emergency Medical Help (P316): Get emergency medical help immediately. [2][5]* In Case of Fire (P370+P378): Use carbon dioxide (CO2) or dry powder to extinguish. Do not use water or foam. [5]
-
P405: Store locked up. [2][5]* General Storage: Keep container tightly closed in a dry, cool, and well-ventilated place. [8][9]The workplace should be kept dry, and the product must not come into contact with water. Store at 2-8°C. [3][6]
Transportation and Disposal
Proper identification and handling are critical during transportation and disposal to mitigate risks.
| Regulation | Data |
| UN Number | UN 2925 |
| Proper Shipping Name | Flammable solid, corrosive, organic, n.o.s. (this compound) |
| Transport Hazard Class | 4.1 |
| Subsidiary Risk | 8 |
| Packing Group | II |
| Disposal | Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations. [5]Offer surplus and non-recyclable solutions to a licensed disposal company. [8] |
Logical Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial receipt to final disposal.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C6H4BBrO2 | CID 3552384 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound 97 51901-85-0 [sigmaaldrich.com]
- 4. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. echemi.com [echemi.com]
- 6. B-溴-1,2-苯二酚硼烷 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. alkalisci.com [alkalisci.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. spectrumchemical.com [spectrumchemical.com]
solubility of 2-Bromo-1,3,2-benzodioxaborole in organic solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Bromo-1,3,2-benzodioxaborole, a versatile reagent in organic synthesis. The document details its solubility characteristics in organic solvents, provides an experimental protocol for its synthesis, and illustrates key procedural workflows.
Core Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₄BBrO₂ | [1] |
| Molecular Weight | 198.81 g/mol | [1] |
| Melting Point | 51-53 °C | |
| Boiling Point | 76 °C at 9 mmHg | |
| Appearance | Colorless, fuming, pourable solid | [2] |
Solubility in Organic Solvents
Qualitative Solubility Summary:
| Solvent Class | Representative Solvents | Expected Solubility | Rationale |
| Halogenated Solvents | Dichloromethane (Methylene Chloride) | Soluble | Dichloromethane is used as a solvent in the synthesis of this compound, indicating good solubility.[2] |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Likely Soluble | The ether linkages in the dioxaborole ring suggest compatibility with ethereal solvents. These are common solvents for boronate esters. |
| Aromatic Hydrocarbons | Toluene, Benzene | Likely Soluble | The presence of the benzene ring in the molecule suggests favorable interactions with aromatic solvents. |
| Polar Aprotic Solvents | N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Likely Soluble | The polar nature of the B-O bonds should allow for solubility in polar aprotic solvents. |
| Nonpolar Hydrocarbons | Hexane, Pentane | Likely Sparingly Soluble to Insoluble | The overall polarity of the molecule may limit its solubility in nonpolar aliphatic hydrocarbons. |
It is crucial for researchers to experimentally determine the solubility of this compound in the specific solvent and conditions to be used for their application.
Experimental Protocols
Synthesis of this compound
This protocol is adapted from a documented synthesis procedure.[2]
Materials:
-
Catechol
-
Boron tribromide (BBr₃)
-
Methylene chloride (CH₂Cl₂)
-
12 L round bottom flask
-
Gooch tube connected to an Erlenmeyer flask
-
Apparatus for distillation and vacuum evacuation
Procedure:
-
Reaction Setup: In a 12 L round bottom flask, a solution of boron tribromide (2 kg) in methylene chloride (3.5 L) is prepared and cooled to -78 °C.
-
Addition of Catechol: Solid catechol (800 g) is added to the stirred solution over a 6-hour period.
-
Reaction Progression: The reaction mixture is allowed to slowly warm to ambient temperature and is stirred overnight.
-
Solvent Removal: The methylene chloride and excess hydrogen bromide are removed by distillation at 20 mm Hg.
-
Workup: The residue is transferred in a minimal amount of methylene chloride to a 5 L three-neck round bottom flask and evacuated overnight at 30 mm Hg to yield the crystalline product.
-
Purification: The solid is cautiously melted while slowly reducing the pressure. Distillation at a pressure of 10-15 mm Hg and a mantle temperature of approximately 130 °C yields the purified product as a colorless distillate (head temperature of about 95 °C).
-
Product Collection: The liquid distillate crystallizes rapidly upon cooling. The resulting solid is this compound.
Visualizations
Synthesis Workflow of this compound
Caption: Synthesis workflow for this compound.
Role in Organic Synthesis
Caption: Application of this compound in synthesis.
References
Technical Guide: Physicochemical Properties of 2-Bromo-1,3,2-benzodioxaborole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the melting and boiling points of 2-Bromo-1,3,2-benzodioxaborole, a key reagent in synthetic organic chemistry. The document outlines its physical properties and provides detailed experimental protocols for their determination, ensuring accuracy and reproducibility in a laboratory setting.
Core Physicochemical Data
This compound is a solid at room temperature.[1][2] Its key physical properties are summarized in the table below.
| Property | Value | Conditions |
| Melting Point | 51-53 °C | (lit.)[1][2][3][4] |
| Boiling Point | 76 °C | at 9 mmHg (lit.)[1][2][3] |
Experimental Protocols
Accurate determination of melting and boiling points is crucial for verifying the purity of a compound.[4][5] The following are standard laboratory protocols for these measurements.
Melting Point Determination (Capillary Method)
This method is a widely used technique for determining the melting point of a crystalline solid.[3][4]
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)
-
Capillary tubes (sealed at one end)
-
Thermometer
-
Mortar and pestle
-
Heating medium (silicone oil for Thiele tube)
Procedure:
-
Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.[5] Crush a small amount of the crystalline solid into a fine powder using a mortar and pestle.
-
Loading the Capillary Tube: Pack the powdered sample into the open end of a capillary tube to a height of 1-2 cm by gently tapping the sealed end on a hard surface.[6]
-
Apparatus Setup:
-
Mel-Temp Apparatus: Insert the capillary tube into the sample holder. Place the thermometer in its designated well.
-
Thiele Tube: Attach the capillary tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb. The rubber band should be positioned above the level of the heating oil.[4] Immerse the thermometer and attached capillary in the Thiele tube containing silicone oil.
-
-
Heating:
-
Begin heating the apparatus. For an unknown sample, a rapid initial heating can be done to find an approximate melting range.
-
For an accurate measurement, heat the sample slowly, at a rate of approximately 1-2°C per minute, especially when approaching the expected melting point.[4]
-
-
Observation and Measurement:
-
Record the temperature (T1) at which the first drop of liquid appears.
-
Record the temperature (T2) at which the entire solid has melted into a clear liquid.[6]
-
The melting range is reported as T1-T2. A pure compound will exhibit a sharp melting range of 0.5-1.0°C.
-
Boiling Point Determination (Thiele Tube Method at Reduced Pressure)
Given that the boiling point of this compound is provided at reduced pressure (76 °C at 9 mmHg), a standard atmospheric boiling point determination is not appropriate as the compound may decompose at higher temperatures. The following protocol is adapted for micro-scale boiling point determination, which can be further modified for vacuum conditions.
Apparatus:
-
Thiele tube
-
Small test tube
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating medium (silicone oil)
-
Vacuum source and manometer (for precise reduced pressure work)
Procedure:
-
Sample Preparation: Place a small amount (less than 1 mL) of the substance into a small test tube.
-
Capillary Inversion: Place a capillary tube, with its sealed end up, into the small test tube containing the liquid.
-
Apparatus Setup: Attach the test tube to a thermometer using a rubber band. Immerse the assembly in a Thiele tube filled with a heating medium like mineral oil, ensuring the sample is below the oil level.[7]
-
Heating: Gently heat the side arm of the Thiele tube with a microburner. This will create convection currents, ensuring uniform heating.[4][7]
-
Observation: As the liquid heats, trapped air will be expelled from the inverted capillary tube. Continue heating until a steady and rapid stream of bubbles emerges from the capillary tip. This indicates the temperature is just above the liquid's boiling point.[7][8]
-
Measurement:
-
Remove the heat and allow the apparatus to cool slowly.
-
The stream of bubbles will slow down and eventually stop. The moment the bubbles cease and the liquid is drawn back into the capillary tube, record the temperature. This temperature is the boiling point of the liquid at the given atmospheric pressure.[7][8]
-
-
For Reduced Pressure: To determine the boiling point at a specific reduced pressure (e.g., 9 mmHg), the entire apparatus would need to be enclosed in a system connected to a vacuum pump and a manometer. The pressure is adjusted to the desired level, and the heating and cooling process is performed as described. The boiling point will be significantly lower under vacuum.[9]
Application Workflow: Synthesis of this compound
This compound is a versatile reagent in organic synthesis, often used as a key intermediate in the creation of pharmaceuticals and agrochemicals through cross-coupling reactions.[2] The following diagram illustrates a common synthetic route to this compound.
Caption: Synthetic pathway for this compound.
References
- 1. prepchem.com [prepchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. store.astm.org [store.astm.org]
- 4. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 5. uomus.edu.iq [uomus.edu.iq]
- 6. byjus.com [byjus.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. uomus.edu.iq [uomus.edu.iq]
- 9. youtube.com [youtube.com]
A Technical Guide to 2-Bromo-1,3,2-benzodioxaborole for Chemical Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on 2-Bromo-1,3,2-benzodioxaborole, a versatile reagent in organic synthesis and a valuable tool in drug discovery. This document outlines its chemical and physical properties, commercial availability, key applications with detailed experimental protocols, and its role in modern drug development paradigms such as fragment-based screening.
Core Properties and Commercial Availability
This compound, also known as B-bromocatecholborane, is a key intermediate in organic synthesis. Its unique structure, featuring a reactive B-Br bond, makes it a valuable reagent for borylation reactions and as an electrophilic fragment in drug discovery.
Physical and Chemical Properties
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value | Reference |
| CAS Number | 51901-85-0 | |
| Molecular Formula | C₆H₄BBrO₂ | |
| Molecular Weight | 198.81 g/mol | |
| Appearance | White to amber to dark purple solid | |
| Melting Point | 51-53 °C (lit.) | |
| Boiling Point | 76 °C / 9 mmHg (lit.) | |
| Purity | Typically ≥97% | |
| Storage Temperature | 2-8°C |
Commercial Suppliers
A variety of chemical suppliers offer this compound in differing quantities. The table below provides a summary of major suppliers and their typical offerings. Pricing is subject to change and should be confirmed with the respective supplier.
| Supplier | Product Number(s) | Available Quantities | Purity |
| Sigma-Aldrich (MilliporeSigma) | 304166 | 10 g, 50 g | 97% |
| Fisher Scientific | 30416650 | 50 g | Not specified |
| Chem-Impex | 01850 | Not specified | Not specified |
| Alkali Scientific | 304166-10G, 304166-50G | 10 g, 50 g | Not specified |
Synthesis and Experimental Protocols
Synthesis of this compound
A common laboratory synthesis of this compound involves the reaction of catechol with boron tribromide.[1]
Reaction Scheme:
Detailed Protocol:
-
To a solution of boron tribromide (1 equivalent) in dichloromethane, cooled to -78 °C, a solution of catechol (1 equivalent) in dichloromethane is added dropwise.
-
The reaction mixture is allowed to slowly warm to room temperature and stirred overnight.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by distillation or recrystallization to yield this compound.
Palladium-Catalyzed Borylation of Aryl Halides
This compound is a key reagent for the borylation of aryl halides, a foundational reaction for the subsequent Suzuki-Miyaura cross-coupling.[2][3][4] This process introduces a boronate ester group onto an aromatic ring.
General Reaction:
Detailed Protocol for Borylation using a Diboron Reagent (Illustrative):
Note: While this compound itself is a borylating agent, the following protocol illustrates the more common Miyaura borylation which generates a stable boronate ester for subsequent reactions.
-
Materials: Aryl halide (1.0 mmol), bis(pinacolato)diboron (1.1 mmol), potassium acetate (1.5 mmol), Pd(dppf)Cl₂ (0.03 mmol), and 1,4-dioxane (5 mL).
-
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (e.g., argon), add the aryl halide, bis(pinacolato)diboron, potassium acetate, and Pd(dppf)Cl₂.
-
Add the degassed 1,4-dioxane.
-
Heat the reaction mixture at 80 °C for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
After completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the residue by column chromatography on silica gel to afford the desired aryl boronate ester.
-
Application in Drug Discovery: Fragment-Based Screening
Fragment-Based Drug Discovery (FBDD) is a powerful strategy for identifying lead compounds.[5][6][7][8][9] this compound, due to its electrophilic nature and relatively small size, can be employed as a fragment to screen for binding to target proteins, particularly those with nucleophilic residues (e.g., cysteine, serine, lysine) in their binding sites. The covalent interaction can provide a strong and lasting inhibitory effect.
Electrophilic Fragment Screening Workflow
The following diagram illustrates a typical workflow for an electrophilic fragment-based screening campaign.
Caption: Workflow of electrophilic fragment-based drug discovery.
Signaling Pathway Illustration: Suzuki-Miyaura Cross-Coupling
The aryl boronate esters synthesized using this compound (or its derivatives) are crucial intermediates in the Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds, which is essential for the synthesis of many pharmaceutical compounds.[10][11][12][13]
The following diagram illustrates the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. prepchem.com [prepchem.com]
- 2. Scope of the Palladium-Catalyzed Aryl Borylation Utilizing Bis-Boronic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Palladium-Catalyzed Borylation of Aryl and Heteroaryl Halides Utilizing Tetrakis(dimethylamino)diboron: One Step Greener - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Open-source electrophilic fragment screening platform to identify chemical starting points for UCHL1 covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Concepts and Core Principles of Fragment-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Yoneda Labs [yonedalabs.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Suzuki Coupling [organic-chemistry.org]
Methodological & Application
Application Notes and Protocols for 2-Bromo-1,3,2-benzodioxaborole as a Borylating Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-1,3,2-benzodioxaborole, also known as B-bromocatecholborane, is a versatile and reactive borylating agent employed in organic synthesis. Its primary application lies in the formation of carbon-boron bonds, yielding arylboronate esters which are crucial intermediates in a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling. The catecholboronate esters formed using this reagent offer distinct reactivity and stability profiles compared to other boronate esters, such as those derived from pinacol. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of aryl catecholboronates and their subsequent application in the formation of biaryl compounds, which are prevalent motifs in pharmaceuticals and functional materials.
Key Applications
This compound serves as a key reagent in the following transformations:
-
Synthesis of Aryl Catecholboronates: It readily reacts with organometallic reagents, such as Grignard reagents or organolithium species, derived from aryl halides to produce stable aryl catecholboronate esters.
-
One-Pot Borylation and Cross-Coupling Reactions: Its reactivity is well-suited for one-pot procedures where an aryl halide is first converted to the corresponding catecholboronate ester, which then undergoes an in-situ Suzuki-Miyaura coupling with a second aryl halide. This streamlined approach enhances efficiency by reducing the number of isolation and purification steps.
-
Synthesis of Complex Molecules: The resulting biaryl structures are integral to numerous drug candidates and approved medicines, making this borylating agent a valuable tool in medicinal chemistry and drug development.
Data Presentation
The following tables summarize quantitative data for the synthesis of this compound and a representative one-pot borylation/Suzuki-Miyaura cross-coupling reaction.
Table 1: Synthesis of this compound [1]
| Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Reaction Time | Yield (%) |
| Catechol | Boron tribromide (BBr₃) | Dichloromethane | -78 to rt | Overnight | 92 |
Table 2: One-Pot Palladium-Catalyzed Borylation/Suzuki-Miyaura Cross-Coupling of Aryl Halides
| Aryl Halide 1 | Aryl Halide 2 | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 4-Bromoanisole | 4-Chlorotoluene | Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 12 | 85-95 |
| 3-Bromopyridine | 4-Bromotoluene | PdCl₂(dppf) | - | K₂CO₃ | 1,4-Dioxane | 85 | 12 | ~83 |
| 1-Bromo-4-nitrobenzene | Benzene | - | - | Cs₂CO₃ | DMSO | 130 | 24 | 68 |
| 4-Bromo-3-nitrotoluene | 4-Bromo-3-nitrotoluene | PdCl₂(dppf) | - | KOAc | Dioxane | Reflux | - | 65 (dimer) |
Experimental Protocols
Protocol 1: Synthesis of this compound[1]
This protocol describes the synthesis of the borylating agent from catechol and boron tribromide.
Materials:
-
Catechol
-
Boron tribromide (BBr₃)
-
Dichloromethane (CH₂Cl₂)
-
Round-bottom flask
-
Gooch tube
-
Erlenmeyer flask
-
Distillation apparatus
-
Three-neck round-bottom flask
-
Vacuum pump
Procedure:
-
To a 12-liter round-bottom flask containing a solution of boron tribromide (2 kg) in dichloromethane (3.5 liters) and cooled to -78 °C, slowly add solid catechol (800 g) via a Gooch tube connected to an Erlenmeyer flask over a period of 6 hours.
-
Allow the reaction mixture to slowly warm to ambient temperature and stir overnight.
-
Remove the solvent and excess hydrogen bromide by distillation at 20 mm Hg.
-
Transfer the residue in a minimal amount of dichloromethane to a 5-liter three-neck round-bottom flask and evacuate overnight at 30 mm Hg. The product should be crystalline at this point.
-
Cautiously warm the solid to a melt while slowly reducing the pressure.
-
Distill the product at a pressure of 10-15 mm Hg. The colorless distillate will have a head temperature of approximately 95 °C.
-
The liquid product crystallizes rapidly upon cooling. Transfer the solid product to Teflon bottles to yield 1.32 kg (92% yield) of this compound.
Protocol 2: One-Pot Palladium-Catalyzed Borylation and Suzuki-Miyaura Cross-Coupling
This protocol provides a general method for the synthesis of unsymmetrical biaryls from two different aryl halides in a one-pot fashion.
Materials:
-
Aryl Halide 1 (e.g., 4-Bromoanisole)
-
This compound
-
Aryl Halide 2 (e.g., 4-Chlorotoluene)
-
Palladium Catalyst (e.g., Pd(OAc)₂)
-
Phosphine Ligand (e.g., SPhos)
-
Base (e.g., K₃PO₄)
-
Solvent (e.g., 1,4-Dioxane, water)
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and heating plate
-
Inert gas supply (Argon or Nitrogen)
Procedure:
Step A: Borylation
-
In a dry Schlenk tube under an inert atmosphere, combine Aryl Halide 1 (1.0 mmol), this compound (1.1 mmol), the palladium catalyst (e.g., 2 mol% Pd(OAc)₂), and the phosphine ligand (e.g., 4 mol% SPhos).
-
Add a suitable base (e.g., 1.5 mmol of a non-aqueous base like triethylamine) and anhydrous solvent (e.g., 1,4-dioxane, 3 mL).
-
Stir the mixture at a specified temperature (e.g., 80 °C) for a designated time (e.g., 2-4 hours) to form the aryl catecholboronate intermediate. Monitor the reaction progress by TLC or GC-MS.
Step B: Suzuki-Miyaura Coupling
-
To the same reaction vessel containing the newly formed aryl catecholboronate, add Aryl Halide 2 (1.2 mmol).
-
Add an aqueous solution of a base (e.g., 3.0 mmol of K₃PO₄ in 1 mL of water).
-
Ensure the mixture is thoroughly degassed and backfilled with an inert gas.
-
Increase the temperature (e.g., to 100 °C) and stir vigorously for the required reaction time (e.g., 8-12 hours), monitoring by TLC or GC-MS until completion.
Work-up and Purification:
-
Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl.
Visualizations
The following diagrams illustrate the synthesis of the borylating agent and the workflow for the one-pot borylation/Suzuki-Miyaura cross-coupling reaction.
Caption: Synthesis of this compound.
Caption: One-pot borylation/Suzuki coupling workflow.
References
Application Notes: 2-Bromo-1,3,2-benzodioxaborole in Suzuki-Miyaura Cross-Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern synthetic chemistry for the formation of carbon-carbon bonds. While traditionally employing boronic acids or their pinacol esters, the use of catechol-derived boronic esters offers distinct advantages in terms of stability and reactivity. 2-Bromo-1,3,2-benzodioxaborole, also known as catecholbromoborane, serves as a highly efficient precursor for the synthesis of aryl- and vinyl-1,3,2-benzodioxaboroles (aryl catecholboronate esters). This reagent allows for the convenient in situ or sequential preparation of catecholboronate esters from organometallic reagents, which can then be directly utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to synthesize a wide array of biaryls and conjugated systems.
Reaction Principle
The application of this compound in Suzuki-Miyaura coupling is a two-stage process.
-
Boronate Ester Formation: An organometallic species, such as a Grignard reagent (Ar-MgX) or an organolithium reagent (Ar-Li), is reacted with this compound. The highly electrophilic boron atom readily accepts the aryl/vinyl group, displacing the bromide to form a stable aryl-1,3,2-benzodioxaborole intermediate. This step must be carried out under anhydrous and inert conditions to prevent quenching of the organometallic reagent.
-
Suzuki-Miyaura Coupling: The newly formed aryl catecholboronate ester serves as the nucleophilic partner in a palladium-catalyzed cross-coupling reaction with an aryl or vinyl halide/triflate. The catalytic cycle proceeds via the classical steps of oxidative addition, transmetalation, and reductive elimination. A base is required to activate the boronate ester for the transmetalation step.
Visualizations
Caption: Synthesis of Aryl Catecholboronate Ester.
Caption: Generalized Suzuki-Miyaura Catalytic Cycle.
Caption: Experimental Workflow for Biaryl Synthesis.
Data Presentation
| Entry | Arylboronate Ester (Ar-B(cat)) | Aryl Bromide (Ar'-Br) | Catalyst / Ligand | Base | Solvent | Temp (°C) / Time | Yield (%) |
| 1 | Phenyl- | Bromobenzene | Pd(OAc)₂ / PCy₃ | K₃PO₄·H₂O | Toluene | 100 °C / 10 min | 88 |
| 2 | Phenyl- | 4-Bromoanisole | Pd(OAc)₂ / PCy₃ | K₃PO₄·H₂O | Toluene | 100 °C / 10 min | 86 |
| 3 | 4-Methoxyphenyl- | Bromobenzene | Pd(OAc)₂ / PCy₃ | K₃PO₄·H₂O | Toluene | 100 °C / 10 min | 85 |
| 4 | 4-Methoxyphenyl- | 4-Bromoanisole | Pd(OAc)₂ / PCy₃ | K₃PO₄·H₂O | Toluene | 100 °C / 10 min | 96 |
| 5 | 4-(Trifluoromethyl)phenyl- | Bromobenzene | Pd(OAc)₂ / PCy₃ | K₃PO₄·H₂O | Toluene | 100 °C / 10 min | 72 |
| 6 | 4-(Trifluoromethyl)phenyl- | 4-Bromoanisole | Pd(OAc)₂ / PCy₃ | K₃PO₄·H₂O | Toluene | 100 °C / 10 min | 81 |
| 7 | 4-Acetylphenyl- | Bromobenzene | Pd(OAc)₂ / PCy₃ | K₃PO₄·H₂O | Toluene | 100 °C / 10 min | 68 |
| 8 | 4-Acetylphenyl- | 4-Bromoanisole | Pd(OAc)₂ / PCy₃ | K₃PO₄·H₂O | Toluene | 100 °C / 10 min | 75 |
Data derived from reactions using 2-aryl-1,3-dihydro-1H-benzo[d]1,3,2-diazaboroles, which serve as stable analogues to catecholboronate esters.[1][3] PCy₃ = Tricyclohexylphosphine
Experimental Protocols
Protocol 1: Synthesis of Aryl-1,3,2-benzodioxaborole
This protocol describes the formation of the aryl catecholboronate ester from an aryl bromide via a Grignard reagent.
Materials:
-
Aryl Bromide (1.0 eq)
-
Magnesium turnings (1.2 eq)
-
Iodine (1 crystal)
-
Anhydrous Tetrahydrofuran (THF)
-
This compound (1.1 eq)
-
Standard laboratory glassware (oven-dried)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Grignard Reagent Formation:
-
To a dry, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stir bar, add magnesium turnings (1.2 eq) and a crystal of iodine under an inert atmosphere.
-
Add a small portion of anhydrous THF to cover the magnesium.
-
Dissolve the aryl bromide (1.0 eq) in anhydrous THF and add it to the dropping funnel.
-
Add a small amount of the aryl bromide solution to the magnesium suspension to initiate the reaction (indicated by heat evolution and disappearance of the iodine color).
-
Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Borylation:
-
In a separate, dry flask under an inert atmosphere, dissolve this compound (1.1 eq) in anhydrous THF.
-
Cool this solution to -78 °C using a dry ice/acetone bath.
-
Slowly transfer the freshly prepared Grignard reagent solution to the cooled solution of this compound via cannula.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours or overnight.
-
The resulting solution containing the aryl-1,3,2-benzodioxaborole can be used directly in the subsequent Suzuki-Miyaura coupling (Protocol 2) or worked up if isolation is required.
-
Protocol 2: Suzuki-Miyaura Cross-Coupling
This protocol details the palladium-catalyzed coupling of the in situ generated aryl catecholboronate ester with an aryl halide.
Materials:
-
Solution of Aryl-1,3,2-benzodioxaborole from Protocol 1 (assumed 1.0 eq)
-
Aryl Halide or Triflate (1.0 - 1.2 eq)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) or a combination of Pd source and ligand (e.g., Pd(OAc)₂, 2 mol% and PCy₃, 4 mol%)
-
Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃, 2-3 eq)
-
Solvent (e.g., Toluene, Dioxane, DMF)
-
Aqueous solution for base (if using an aqueous system, e.g., 2M K₂CO₃)
Procedure:
-
Reaction Setup:
-
To the flask containing the aryl-1,3,2-benzodioxaborole solution, add the aryl halide (1.0-1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (2-3 eq).
-
If using an aqueous base system, add the organic solvent (e.g., Toluene) followed by the aqueous base solution (e.g., 2M K₂CO₃).
-
Equip the flask with a reflux condenser.
-
-
Reaction Execution:
-
Thoroughly degas the reaction mixture by bubbling an inert gas through the solution for 15-20 minutes or by using freeze-pump-thaw cycles.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress using TLC or GC-MS.
-
-
Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and transfer it to a separatory funnel.
-
Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane, 3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.
-
References
- 1. BJOC - Palladium-catalysed cross-coupling reaction of ultra-stabilised 2-aryl-1,3-dihydro-1H-benzo[d]1,3,2-diazaborole compounds with aryl bromides: A direct protocol for the preparation of unsymmetrical biaryls [beilstein-journals.org]
- 2. Palladium-catalysed cross-coupling reaction of ultra-stabilised 2-aryl-1,3-dihydro-1H-benzo[d]1,3,2-diazaborole compounds with aryl bromides: A direct protocol for the preparation of unsymmetrical biaryls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. beilstein-journals.org [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for C-H Borylation using 2-Bromo-1,3,2-benzodioxaborole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and a detailed protocol for the C-H borylation of organic molecules utilizing 2-Bromo-1,3,2-benzodioxaborole (also known as B-bromocatecholborane). This powerful transformation enables the direct conversion of ubiquitous C-H bonds into versatile catecholboronate esters, which are valuable intermediates in organic synthesis, particularly for the construction of complex molecules in drug discovery and development.
Introduction
Transition metal-catalyzed C-H activation and borylation has become a cornerstone of modern synthetic chemistry.[1] This methodology allows for the direct installation of a boron moiety, a versatile functional group that can be readily converted into a wide array of other functionalities, most notably through Suzuki-Miyaura cross-coupling reactions.[2] The direct functionalization of C-H bonds offers a more atom- and step-economical approach compared to traditional methods that often require pre-functionalized starting materials.[2]
While bis(pinacolato)diboron (B2pin2) is the most commonly employed borylating agent, this compound offers an alternative route to aryl- and alkylboronates. The resulting catecholboronate esters can exhibit different reactivity and stability profiles compared to their pinacol counterparts, providing chemists with additional tools for molecular diversification. Iridium-based catalytic systems are widely used for C-H borylation due to their high efficiency, broad functional group tolerance, and mild reaction conditions.[1][3] The regioselectivity of these reactions is typically governed by steric factors, favoring borylation at the most accessible C-H bond.[3]
Reaction Principle
The core of this protocol is an iridium-catalyzed C-H activation/borylation cycle. A simplified representation of the widely accepted mechanism for iridium-catalyzed C-H borylation is shown below. The active iridium catalyst, typically generated in situ from a precatalyst like [Ir(COD)OMe]2 and a bipyridine-based ligand, undergoes oxidative addition of a C-H bond of the substrate. Subsequent reductive elimination from the resulting iridium-hydrido-aryl complex, in the presence of the borylating agent, furnishes the desired boronate ester and regenerates the active catalyst.
Experimental Workflow
The general workflow for a C-H borylation reaction using this compound is outlined below. The procedure involves the careful handling of air- and moisture-sensitive reagents under an inert atmosphere.
Caption: General experimental workflow for C-H borylation.
Detailed Experimental Protocol
This protocol provides a general procedure for the iridium-catalyzed C-H borylation of an aromatic substrate using this compound. Note: This is a representative protocol and may require optimization for specific substrates. All manipulations of air- and moisture-sensitive reagents should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.
Materials:
-
Aromatic substrate (1.0 mmol, 1.0 equiv)
-
This compound (1.5 mmol, 1.5 equiv)
-
[Ir(COD)OMe]2 (0.015 mmol, 1.5 mol%)
-
4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy) (0.03 mmol, 3.0 mol%)
-
Anhydrous and degassed solvent (e.g., cyclohexane, THF, 5 mL)
-
Schlenk flask or oven-dried reaction vial with a magnetic stir bar
-
Standard laboratory glassware for work-up and purification
Procedure:
-
Reaction Setup:
-
In a glovebox or under a stream of inert gas, add the aromatic substrate (1.0 mmol), [Ir(COD)OMe]2 (9.9 mg, 0.015 mmol), and dtbpy (8.0 mg, 0.03 mmol) to a Schlenk flask or reaction vial equipped with a magnetic stir bar.
-
Add the anhydrous, degassed solvent (5 mL).
-
Finally, add this compound (298 mg, 1.5 mmol) to the reaction mixture.
-
-
Reaction:
-
Seal the reaction vessel and place it in a preheated oil bath at 80 °C.
-
Stir the reaction mixture vigorously for 12-24 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) analysis of aliquots.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The resulting catecholboronate ester can be sensitive to hydrolysis. For subsequent reactions, it is often used directly. For isolation, proceed with purification.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using a non-polar eluent system (e.g., hexanes/ethyl acetate). The catecholboronate esters are generally more polar than the corresponding pinacol esters.
-
-
Characterization:
-
Characterize the purified product by nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, ¹¹B NMR) and mass spectrometry (MS) to confirm its identity and purity.
-
Quantitative Data Summary
While specific data for C-H borylation using this compound is not widely available in the cited literature, the following tables summarize typical reaction conditions and yields for the well-established iridium-catalyzed C-H borylation of various substrates using the related and more common reagent, bis(pinacolato)diboron (B2pin2). These tables can serve as a useful reference for expected outcomes and starting points for optimization.
Table 1: General Reaction Parameters for Iridium-Catalyzed C-H Borylation
| Parameter | Typical Range | Notes |
| Iridium Precatalyst | 1-3 mol% | [Ir(COD)OMe]2 or [Ir(COD)Cl]2 are common choices. |
| Ligand | 1-3 mol% | 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy) is frequently used. |
| Borylating Agent | 1.1 - 2.0 equiv | Bis(pinacolato)diboron (B2pin2) is the most common. |
| Solvent | 0.1 - 1.0 M | Anhydrous and degassed solvents like THF, cyclohexane, or MTBE are used. |
| Temperature | Room Temp. - 100 °C | Substrate dependent; higher temperatures may be required for less reactive C-H bonds. |
| Reaction Time | 1 - 24 hours | Monitored by analytical techniques like GC-MS or LC-MS. |
Table 2: Examples of Iridium-Catalyzed C-H Borylation with B2pin2
| Substrate | Catalyst System | Solvent | Temp. (°C) | Time (h) | Yield (%) | Ref. |
| Benzene | [Ir(COD)OMe]2 / dtbpy | Cyclohexane | 80 | 12 | >95 | [4] |
| Toluene | [Ir(COD)OMe]2 / dtbpy | Cyclohexane | 80 | 16 | 94 (m/p mix) | [4] |
| Anisole | [Ir(COD)OMe]2 / dtbpy | Cyclohexane | 80 | 16 | 95 (o/m/p mix) | [4] |
| 1,3-Dichlorobenzene | [Ir(COD)OMe]2 / dtbpy | Cyclohexane | 80 | 16 | 99 | [4] |
| Thiophene | [Ir(COD)Cl]2 / dtbpy | Hexane | 25 | 1 | 98 | [3] |
| Furan | [Ir(COD)Cl]2 / dtbpy | Hexane | 25 | 1 | 99 | [3] |
Safety and Handling
-
This compound is a moisture-sensitive and corrosive solid. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Iridium catalysts are precious metal complexes and should be handled with care to avoid waste.
-
Reactions should be conducted under an inert atmosphere as the catalyst and borylating agent can be sensitive to air and moisture.
-
Solvents should be anhydrous and degassed to ensure optimal catalytic activity.
Conclusion
The C-H borylation reaction is a powerful and versatile tool for the synthesis of complex organic molecules. While this protocol focuses on the use of this compound, the general principles and procedures are applicable to a range of borylating agents and substrates. For researchers in drug development and other scientific fields, this methodology provides a direct and efficient route to novel chemical entities with diverse functionalities. Careful optimization of reaction conditions for each specific substrate is crucial to achieve high yields and selectivities.
References
- 1. C–H borylation: a tool for molecular diversification - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. chemistry.illinois.edu [chemistry.illinois.edu]
- 3. Iridium‐Catalysed C−H Borylation of Heteroarenes: Balancing Steric and Electronic Regiocontrol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. amslaurea.unibo.it [amslaurea.unibo.it]
Applications of 2-Bromo-1,3,2-benzodioxaborole in Pharmaceutical Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-1,3,2-benzodioxaborole, also known as B-bromocatecholborane, is a versatile and highly reactive organoboron reagent that has garnered significant attention in the field of pharmaceutical synthesis. Its utility stems from the presence of a reactive boron-bromine bond, which allows for its participation in a variety of chemical transformations, most notably as a precursor for the introduction of the benzodioxaborole moiety into complex organic molecules. This functional group is a key structural feature in several biologically active compounds and approved pharmaceutical agents.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The protocols are based on established synthetic methodologies and aim to provide researchers with a practical guide for utilizing this valuable reagent in their drug discovery and development endeavors.
Application Note 1: Synthesis of Benzoxaborole-Based Pharmacophores
The benzoxaborole scaffold is a privileged structure in medicinal chemistry, appearing in several FDA-approved drugs. This compound serves as a key reagent for the synthesis of this important pharmacophore. The general strategy involves the reaction of the reagent with a suitably functionalized Grignard or organolithium reagent, followed by an intramolecular cyclization to furnish the benzoxaborole ring system.
A prominent example of a benzoxaborole-containing drug is Crisaborole (Eucrisa®) , a phosphodiesterase-4 (PDE-4) inhibitor used for the treatment of atopic dermatitis. While various synthetic routes to Crisaborole exist, the formation of the core benzoxaborole structure relies on the principles of boronic acid chemistry, for which this compound is a relevant starting material or can be generated in situ.
Another notable example is Tavaborole (Kerydin®) , an antifungal agent used to treat onychomycosis. The synthesis of tavaborole and its analogs also centers around the construction of the benzoxaborole core, highlighting the importance of reagents like this compound in accessing this class of therapeutics.
Experimental Protocol 1: General Procedure for the Synthesis of a Benzoxaborole Intermediate via Suzuki-Miyaura Coupling
This protocol outlines a general method for the synthesis of a key benzoxaborole intermediate, which can be further elaborated to produce various pharmaceutical agents. The procedure involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between this compound and an appropriate aryl halide.
Reaction Scheme:
Caption: Suzuki-Miyaura coupling of this compound.
Materials:
-
This compound
-
Aryl halide (e.g., 4-bromobenzonitrile as a precursor for a Crisaborole analog)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))
-
Base (e.g., Potassium carbonate)
-
Solvent (e.g., Toluene and Water)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware
Procedure:
-
To a dried Schlenk flask, add this compound (1.0 eq.), the aryl halide (1.2 eq.), and the palladium catalyst (0.05 eq.).
-
Add the base (2.0 eq.).
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add the degassed solvent system (e.g., a 4:1 mixture of toluene and water).
-
Stir the reaction mixture at 80-100 °C for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired aryl-benzodioxaborole intermediate.
Application Note 2: Synthesis of Carbonic Anhydrase and β-Lactamase Inhibitors
Recent research has demonstrated the potential of benzoxaborole derivatives as potent inhibitors of clinically relevant enzymes such as carbonic anhydrases and β-lactamases. This compound can be utilized as a key building block in the synthesis of these novel inhibitors. The synthetic strategies often involve the initial formation of a functionalized benzoxaborole, which is then coupled with various moieties to explore the structure-activity relationship (SAR).
Experimental Protocol 2: Synthesis of this compound
This protocol details the synthesis of the title reagent from catechol and boron tribromide.[1]
Reaction Scheme:
Caption: Synthesis of this compound.
Materials:
-
Catechol
-
Boron tribromide (BBr₃)
-
Methylene chloride (DCM)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, dissolve boron tribromide (1.0 eq.) in anhydrous methylene chloride.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of catechol (1.0 eq.) in anhydrous methylene chloride to the cooled BBr₃ solution over a period of 1-2 hours.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Remove the solvent in vacuo.
-
The crude product can be purified by distillation under reduced pressure to yield this compound as a white to off-white solid.
Quantitative Data Summary
| Experiment | Reactants | Product | Yield (%) | Purity (%) |
| Protocol 1 | This compound, 4-Bromobenzonitrile | 4-(1,3,2-Benzodioxaborol-2-yl)benzonitrile | 75-85 | >95 |
| Protocol 2 | Catechol, Boron Tribromide | This compound | ~90 | >97 |
Logical Workflow for Pharmaceutical Synthesis
Caption: General workflow for API synthesis using the reagent.
Conclusion
This compound is a valuable and versatile reagent in pharmaceutical synthesis, providing an efficient route to the medicinally important benzoxaborole scaffold. The protocols and application notes provided herein offer a foundation for researchers to explore the utility of this reagent in the development of novel therapeutics. Careful optimization of reaction conditions will be necessary to adapt these general procedures to specific synthetic targets.
References
Application Notes and Protocols: 2-Bromo-1,3,2-benzodioxaborole in the Synthesis of Complex Organic Molecules
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-Bromo-1,3,2-benzodioxaborole, also known as B-bromocatecholborane, in the synthesis of complex organic molecules. This versatile reagent serves as a cornerstone in modern synthetic chemistry, enabling key transformations for the construction of intricate molecular architectures found in pharmaceuticals, agrochemicals, and advanced materials.
Introduction to this compound
This compound is a solid, fuming compound with the chemical formula C₆H₄BBrO₂.[1][2] It is a derivative of catechol and boric acid, featuring a reactive B-Br bond. This reactivity makes it an excellent precursor for the formation of catecholboronate esters, which are valuable intermediates in a variety of organic transformations. Its stability and ease of handling compared to other boron reagents have contributed to its widespread use in organic synthesis.
Key Properties:
| Property | Value |
| Molecular Weight | 198.81 g/mol [1][2] |
| Appearance | White to amber solid[3] |
| Melting Point | 51-53 °C[1][2][3] |
| Boiling Point | 76 °C at 9 mmHg[1][2][3] |
| Solubility | Soluble in organic solvents like dichloromethane and acetone.[4] |
Core Applications in Complex Molecule Synthesis
This compound is a key reagent in several critical synthetic methodologies, including:
-
Suzuki-Miyaura Cross-Coupling Reactions: As a precursor to aryl- and heteroarylboronate esters, it is instrumental in the palladium-catalyzed formation of carbon-carbon bonds, a cornerstone of modern drug discovery.
-
Hydroboration Reactions: The related catecholborane (which can be formed in situ or used as a direct analogue) participates in the hydroboration of alkenes and alkynes, leading to the formation of valuable organoborane intermediates.
-
Stereoselective Reductions: Catecholborane, closely related to the title compound, is employed in the stereoselective reduction of ketones, particularly β-hydroxy ketones, to furnish syn-1,3-diols, a common motif in polyketide natural products.
Application 1: Synthesis of Arylboronate Esters for Suzuki-Miyaura Cross-Coupling
One of the primary applications of this compound is in the synthesis of aryl- and heteroarylboronate esters from Grignard reagents. These esters are then utilized in Suzuki-Miyaura cross-coupling reactions to form biaryl structures, which are prevalent in many pharmaceutical agents.
Experimental Protocol: Synthesis of a Phenyl Catecholboronate Ester
This protocol describes the synthesis of 2-phenyl-1,3,2-benzodioxaborole from phenylmagnesium bromide and this compound.
Materials:
-
This compound
-
Phenylmagnesium bromide (solution in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add this compound (1.0 eq) dissolved in anhydrous THF under a nitrogen atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of phenylmagnesium bromide (1.05 eq) in THF via the dropping funnel over 30 minutes, maintaining the temperature at -78 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to afford the desired 2-phenyl-1,3,2-benzodioxaborole.
Diagram of the Synthetic Workflow:
Caption: Workflow for the synthesis of a phenyl catecholboronate ester.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling of a 2-Pyridylboronate with an Aryl Bromide
This protocol details the cross-coupling of a 2-pyridylboronate ester with an aryl bromide, a common transformation in the synthesis of pharmaceutical intermediates.
Materials:
-
Aryl bromide (1.0 eq)
-
2-(1,3,2-Dioxaborolan-2-yl)pyridine (a representative 2-pyridylboronate ester, 1.2 eq)
-
Pd₂(dba)₃ (2-3 mol%)
-
Triphenylphosphine (or other suitable phosphine ligand, 6-9 mol%)
-
Potassium fluoride (KF, 3.0 eq)
-
Anhydrous 1,4-dioxane
Procedure:
-
In an oven-dried, argon-flushed Schlenk tube, combine the aryl bromide (1.0 eq), 2-(1,3,2-dioxaborolan-2-yl)pyridine (1.2 eq), Pd₂(dba)₃, the phosphine ligand, and anhydrous KF.
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous 1,4-dioxane via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[5]
Quantitative Data for Suzuki-Miyaura Cross-Coupling:
| Entry | Aryl Bromide | Product | Yield (%) |
| 1 | 4-Bromoanisole | 2-(4-Methoxyphenyl)pyridine | 74[5] |
| 2 | 3,5-Bis(trifluoromethyl)bromobenzene | 2-(3,5-Bis(trifluoromethyl)phenyl)pyridine | 82[5] |
| 3 | 2-Bromotoluene | 2-(o-Tolyl)pyridine | 85[5] |
| 4 | 5-Bromopyrimidine | 2,5'-Bipyrimidine | 91[5] |
Diagram of the Suzuki-Miyaura Catalytic Cycle:
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Application 2: Stereoselective Reduction of β-Hydroxy Ketones
Catecholborane, which is structurally and reactively similar to this compound and can be generated from it, is a highly effective reagent for the diastereoselective reduction of β-hydroxy ketones to yield syn-1,3-diols. This transformation is particularly valuable in natural product synthesis.
Experimental Protocol: syn-Selective Reduction of a β-Hydroxy Ketone
This protocol outlines the general procedure for the catecholborane-mediated reduction of a β-hydroxy ketone.
Materials:
-
β-Hydroxy ketone (1.0 eq)
-
Catecholborane (5.0 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous methanol (MeOH)
-
Saturated aqueous sodium potassium tartrate (Rochelle's salt)
Procedure:
-
Dissolve the β-hydroxy ketone (1.0 eq) in anhydrous THF in a dry round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to -10 °C in a methanol/ice bath.
-
Add freshly distilled catecholborane (5.0 eq) dropwise to the solution.
-
Stir the reaction mixture at -10 °C for 5 hours.
-
Quench the reaction by the careful addition of anhydrous methanol, followed by a saturated aqueous solution of sodium potassium tartrate.
-
Allow the mixture to stir at room temperature for 2 hours.
-
Perform a standard aqueous workup by extracting the mixture with diethyl ether.
-
Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the solution and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the syn-1,3-diol.[4]
Quantitative Data for Stereoselective Reduction:
| Entry | Substrate (β-Hydroxy Ketone) | Product (syn-1,3-diol) | Diastereomeric Ratio (syn:anti) | Yield (%) |
| 1 | 1-Hydroxy-1,3-diphenylbutan-3-one | 1,3-Diphenylbutane-1,3-diol | >95:5 | 85 |
| 2 | 5-Hydroxy-4-methylheptan-3-one | 4-Methylheptane-3,5-diol | 35:1[4] | 90 |
| 3 | 5-Hydroxy-2-methylheptan-3-one | 2-Methylheptane-3,5-diol | 6:1[4] | 92 |
Diagram of the Proposed Chelation-Controlled Reduction:
Caption: Proposed mechanism for the stereoselective reduction of a β-hydroxy ketone.
Conclusion
This compound and its derivatives are indispensable tools in the synthesis of complex organic molecules. The protocols and data presented herein highlight its critical role in robust and reliable C-C bond formation via the Suzuki-Miyaura coupling and in stereocontrolled reductions of functional groups. These applications are fundamental to the advancement of drug discovery and the synthesis of novel organic materials. Researchers and professionals in these fields can leverage the reactivity of this reagent to access a wide array of complex molecular targets with high efficiency and selectivity.
References
- 1. [PDF] Reduction of β‐Hydroxy Ketones with Catecholborane. A Stereoselective Approach to the Synthesis of syn‐1,3‐Diols. | Semantic Scholar [semanticscholar.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. electronicsandbooks.com [electronicsandbooks.com]
- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
The Role of 2-Bromo-1,3,2-benzodioxaborole in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-1,3,2-benzodioxaborole, also known as B-bromocatecholborane, is a versatile and highly reactive organoboron reagent that serves as a pivotal building block in medicinal chemistry. Its unique chemical properties, particularly the presence of a reactive boron-bromine bond, make it an invaluable tool for the synthesis of complex organic molecules, including a variety of pharmaceutically active compounds. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key medicinal chemistry scaffolds, focusing on its role as a precursor to benzoxaborole-based enzyme inhibitors and as an intermediate in carbon-carbon bond-forming reactions.
Physicochemical Properties and Handling
This compound is a colorless, fuming solid that is sensitive to moisture.[1] Proper handling in an inert atmosphere (e.g., nitrogen or argon) and the use of anhydrous solvents are crucial for successful reactions.
| Property | Value | Reference |
| Molecular Formula | C₆H₄BBrO₂ | [2] |
| Molecular Weight | 198.81 g/mol | [2] |
| Melting Point | 51-53 °C | [2] |
| Boiling Point | 76 °C at 9 mmHg | [2] |
| Appearance | White to off-white solid | |
| Storage Temperature | 2-8°C | [2] |
Application Notes
Synthesis of Benzoxaborole Scaffolds for Enzyme Inhibition
This compound is a key precursor for the synthesis of the benzoxaborole scaffold, which is a privileged structure in medicinal chemistry. Benzoxaboroles have gained significant attention due to their unique mechanism of action, often involving the reversible covalent inhibition of enzymes. The vacant p-orbital on the boron atom allows for the formation of a stable, tetrahedral boronate species with active site nucleophiles, such as the hydroxyl groups in serine or threonine residues, or with diols.
Two prominent examples of FDA-approved drugs featuring the benzoxaborole moiety are Crisaborole, a phosphodiesterase 4 (PDE4) inhibitor for the treatment of atopic dermatitis, and Tavaborole, a leucyl-tRNA synthetase (LeuRS) inhibitor for the treatment of onychomycosis.
PDE4 is a key enzyme in the inflammatory cascade, responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP). Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory cytokines.[3][4] Crisaborole's benzoxaborole core is crucial for its inhibitory activity.
Signaling Pathway of PDE4 Inhibition by Crisaborole
Caption: PDE4 signaling pathway and the mechanism of inhibition by Crisaborole.
LeuRS is an essential enzyme responsible for attaching leucine to its corresponding tRNA during protein synthesis. Benzoxaboroles, such as Tavaborole, inhibit LeuRS by forming a covalent adduct with the terminal adenosine of the tRNA within the enzyme's editing site.[5][6] This trapping of the tRNA prevents the catalytic cycle from proceeding, thereby halting protein synthesis and leading to an antimicrobial effect.
Mechanism of Leucyl-tRNA Synthetase (LeuRS) Inhibition by a Benzoxaborole
Caption: Mechanism of LeuRS inhibition by a benzoxaborole compound.
Intermediate for Suzuki-Miyaura Cross-Coupling Reactions
This compound can be readily converted to 2-aryl- or 2-heteroaryl-1,3,2-benzodioxaboroles via reaction with Grignard or organolithium reagents. These resulting arylboronic acid surrogates are valuable coupling partners in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This methodology allows for the efficient construction of biaryl and heteroaryl-aryl scaffolds, which are common motifs in many drug molecules. The benzodioxaborole group offers advantages in terms of stability and ease of handling compared to the corresponding boronic acids.
Workflow for Suzuki-Miyaura Coupling using this compound
Caption: Synthetic workflow for Suzuki-Miyaura coupling.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of this compound from catechol and boron tribromide.[1]
Materials:
-
Catechol
-
Boron tribromide (BBr₃)
-
Methylene chloride (CH₂Cl₂), anhydrous
-
12 L round-bottom flask
-
Gooch tube connected to an Erlenmeyer flask
-
Distillation apparatus
-
Vacuum pump
Procedure:
-
To a 12 L round-bottom flask containing boron tribromide (2 kg) in anhydrous methylene chloride (3.5 L) and cooled to -78 °C, solid catechol (800 g) is added portion-wise via a Gooch tube over a 6-hour period.
-
The reaction mixture is allowed to slowly warm to ambient temperature and is stirred overnight.
-
The solvent and excess hydrogen bromide are removed by distillation at 20 mm Hg.
-
The residue is transferred in a minimal amount of methylene chloride to a 5 L three-neck round-bottom flask and evacuated overnight at 30 mm Hg to yield the crystalline product.
-
The solid is cautiously melted while slowly reducing the pressure.
-
Distillation at a pressure of 10-15 mm Hg and a mantle temperature of approximately 130 °C yields a colorless distillate at a head temperature of about 95 °C.
-
The liquid crystallizes rapidly upon cooling to afford this compound.
Quantitative Data:
| Reactant | Amount | Moles | Yield |
| Catechol | 800 g | 7.26 mol | 92% |
| Boron tribromide | 2 kg | 7.98 mol | |
| Product | 1.32 kg | 6.64 mol |
Protocol 2: Synthesis of a 2-Aryl-1,3,2-benzodioxaborole Intermediate
This generalized protocol describes the conversion of this compound to a 2-aryl-1,3,2-benzodioxaborole using a Grignard reagent.
Materials:
-
Aryl bromide
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
This compound
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Assemble a flame-dried three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add magnesium turnings (1.2 equivalents) to the flask.
-
Prepare a solution of the aryl bromide (1.0 equivalent) in anhydrous THF in the dropping funnel.
-
Add a small portion of the aryl bromide solution to the magnesium turnings to initiate the Grignard reaction. Gentle heating may be required.
-
Once the reaction has initiated, add the remaining aryl bromide solution dropwise to maintain a gentle reflux.
-
After the addition is complete, continue to reflux the mixture for 1-2 hours to ensure complete formation of the Grignard reagent.
-
Cool the Grignard solution to 0 °C.
-
In a separate flame-dried flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous THF.
-
Slowly add the prepared Grignard reagent to the solution of this compound at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Suzuki-Miyaura Cross-Coupling of a 2-Aryl-1,3,2-benzodioxaborole with an Aryl Bromide
This protocol provides a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of a 2-aryl-1,3,2-benzodioxaborole with an aryl bromide.
Materials:
-
2-Aryl-1,3,2-benzodioxaborole (from Protocol 2)
-
Aryl bromide
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Solvent (e.g., dioxane, toluene, or DMF)
-
Water
-
Schlenk tube or similar reaction vessel
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
To a Schlenk tube, add the 2-aryl-1,3,2-benzodioxaborole (1.0 equivalent), the aryl bromide (1.2 equivalents), the palladium catalyst (0.01-0.05 equivalents), and the base (2.0-3.0 equivalents).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add the degassed solvent and a small amount of degassed water.
-
Heat the reaction mixture to 80-110 °C and stir for 4-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Representative Quantitative Data for Suzuki-Miyaura Coupling:
| 2-Aryl-1,3,2-diazaborole | Aryl Bromide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2-(4-methoxyphenyl)-1,3,2-benzodiazaborole | Bromobenzene | Pd(OAc)₂/PCy₃ (4) | K₃PO₄·H₂O | Toluene/H₂O | 100 | 0.17 | 88 |
| 2-(4-acetylphenyl)-1,3,2-benzodiazaborole | Bromobenzene | Pd(OAc)₂/PCy₃ (4) | K₃PO₄·H₂O | Toluene/H₂O | 100 | 0.17 | 75 |
| 2-(2-methylphenyl)-1,3,2-benzodiazaborole | Bromobenzene | Pd(OAc)₂/PCy₃ (4) | K₃PO₄·H₂O | Toluene/H₂O | 100 | 0.17 | 68 |
| 2-phenyl-1,3,2-benzodiazaborole | 4-Bromoanisole | Pd(OAc)₂/PCy₃ (4) | K₃PO₄·H₂O | Toluene/H₂O | 100 | 0.17 | 85 |
Note: The data presented is for the analogous 2-aryl-1,3,2-benzodiazaboroles, which exhibit similar reactivity to their benzodioxaborole counterparts in Suzuki-Miyaura couplings.
Conclusion
This compound is a cornerstone reagent in modern medicinal chemistry, enabling the synthesis of complex and biologically active molecules. Its utility as a precursor to the medicinally important benzoxaborole scaffold and as a versatile intermediate in cross-coupling reactions underscores its significance in drug discovery and development. The protocols and data presented herein provide a comprehensive guide for researchers to effectively utilize this powerful synthetic tool in their endeavors to develop novel therapeutics.
References
- 1. Buy Crisaborole | 906673-24-3 | >98% [smolecule.com]
- 2. scirp.org [scirp.org]
- 3. benchchem.com [benchchem.com]
- 4. Crisaborole Topical Ointment, 2%: A Nonsteroidal, Topical, Anti-Inflammatory Phosphodiesterase 4 Inhibitor in Clinical Development for the Treatment of Atopic Dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US11014944B2 - Process for the preparation of crisaborole and its intermediates - Google Patents [patents.google.com]
- 6. Discovery of a potent benzoxaborole-based anti-pneumococcal agent targeting leucyl-tRNA synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
Directed C-H borylation with 2-Bromo-1,3,2-benzodioxaborole catalysts
Topic: Metal-Free Directed C-H Borylation Utilizing Boron Halides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Direct C-H borylation is a powerful transformation in modern synthetic chemistry, enabling the conversion of ubiquitous C-H bonds into versatile boronate esters. These boron-containing compounds are pivotal intermediates in the synthesis of complex molecules, particularly in the development of pharmaceuticals and functional materials. While transition-metal catalysis, predominantly with iridium and rhodium, has been the cornerstone of C-H borylation, there is a growing interest in metal-free approaches to circumvent the challenges associated with cost, toxicity, and removal of metallic residues from final products.
This document provides an overview and detailed protocols for directed C-H borylation using boron halides, with a focus on boron tribromide (BBr₃) as a key reagent. It is important to note that while the compound 2-Bromo-1,3,2-benzodioxaborole is a valuable boron-containing reagent, its role as a catalyst for directed C-H borylation is not established in the current scientific literature. Instead, the related and more reactive boron halide, BBr₃, is employed stoichiometrically in metal-free directed C-H borylation reactions. These reactions are driven by the Lewis acidity of the boron center and are directed by coordinating functional groups within the substrate.
Principle of Metal-Free Directed C-H Borylation
In this methodology, a directing group on the substrate, typically a Lewis basic moiety such as an amide or a nitrogen-containing heterocycle, coordinates to the Lewis acidic boron reagent (e.g., BBr₃). This coordination brings the boron reagent into proximity with a specific C-H bond (commonly at the ortho or peri position), facilitating an electrophilic aromatic substitution-type C-H activation and subsequent borylation. The resulting aryl- or heteroaryldibromoborane can then be converted to the corresponding boronic acid or boronate ester upon aqueous workup or reaction with an appropriate diol, such as pinacol.
Application Notes
Metal-free directed C-H borylation offers a complementary approach to transition-metal catalyzed methods, with distinct advantages in certain contexts:
-
Avoidance of Metal Contamination: Crucial for the synthesis of active pharmaceutical ingredients (APIs) where stringent limits on metal impurities are in place.
-
Cost-Effectiveness: Boron tribromide is a readily available and relatively inexpensive bulk chemical.
-
Unique Reactivity and Selectivity: The regioselectivity is governed by the directing group and the electronic nature of the substrate, sometimes providing access to isomers that are difficult to obtain with sterically controlled metal-catalyzed reactions.
-
Broad Substrate Scope: The methodology has been successfully applied to a range of substrates, including amides, anilines, and various heterocycles.
Data Presentation
The following tables summarize representative quantitative data for metal-free directed C-H borylation using BBr₃.
Table 1: BBr₃-Mediated ortho-C-H Borylation of N-Pivaloylanilides
| Substrate | Product | Yield (%) |
| N-Pivaloylaniline | 2-(Pivalamido)phenylboronic acid | 85 |
| 4-Methyl-N-pivaloylaniline | 2-(Pivalamido)-5-methylphenylboronic acid | 90 |
| 4-Bromo-N-pivaloylaniline | 5-Bromo-2-(pivalamido)phenylboronic acid | 88 |
| 4-(Trifluoromethyl)-N-pivaloylaniline | 2-(Pivalamido)-5-(trifluoromethyl)phenylboronic acid | 75 |
Yields are for the isolated boronic acid after workup.
Table 2: BBr₃-Mediated peri-C-H Borylation of N,N-Diisopropyl-1-naphthamide
| Substrate | Product | Yield (%) |
| N,N-Diisopropyl-1-naphthamide | 8-(Diisopropylcarbamoyl)naphthalen-1-ylboronic acid | 56 |
Yield is for the isolated boronic acid after workup.
Experimental Protocols
Protocol 1: General Procedure for Metal-Free Directed ortho-C-H Borylation of Amides with BBr₃
This protocol is a general guideline for the ortho-borylation of anilide derivatives.
Materials:
-
Substituted N-aryl amide (1.0 equiv)
-
Boron tribromide (BBr₃), 1.0 M solution in a suitable solvent (e.g., CH₂Cl₂) (1.1 equiv)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Pinacol (optional, for conversion to pinacol boronate ester)
-
Pyridine (optional)
-
Tetrahydrofuran (THF)
-
Water (H₂O)
-
Sodium perborate tetrahydrate (NaBO₃·4H₂O) (for oxidation to phenol, if desired)
-
Standard glassware for anhydrous reactions (Schlenk flask, syringe, etc.)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dried Schlenk flask under an inert atmosphere, add the N-aryl amide (0.20 mmol, 1.0 equiv).
-
Dissolve the amide in anhydrous CH₂Cl₂ (1.0 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the BBr₃ solution (0.22 mmol, 1.1 equiv) dropwise via syringe.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Workup for Boronic Acid: a. Carefully quench the reaction by the slow addition of a THF/H₂O mixture (1:1, 1 mL). b. Stir the mixture vigorously for 30 minutes. c. Extract the aqueous layer with CH₂Cl₂ (3 x 5 mL). d. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. e. Purify the crude product by silica gel chromatography or recrystallization to afford the desired boronic acid.
-
Optional Conversion to Pinacol Boronate Ester: a. After the 1-hour stir at room temperature, add pinacol (1.2 equiv) followed by pyridine (2.0 equiv). b. Stir the mixture at room temperature for an additional 2 hours. c. Quench the reaction with water and extract with an organic solvent. d. Purify by column chromatography.
Protocol 2: Synthesis of this compound
While not a catalyst for the directed C-H borylation, this compound is a relevant boron reagent. Its synthesis is provided here for completeness.[1]
Materials:
-
Catechol (1.0 equiv)
-
Boron tribromide (BBr₃) (1.05 equiv)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Standard glassware for anhydrous reactions
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve catechol (e.g., 800 g) in anhydrous CH₂Cl₂ (e.g., 3.5 L).[1]
-
Cool the solution to -78 °C using a dry ice/acetone bath.[1]
-
Slowly add BBr₃ (e.g., 2 kg) to the cooled solution over a period of several hours.[1]
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.[1]
-
Remove the solvent and excess hydrogen bromide by distillation at reduced pressure.[1]
-
The resulting residue can be further purified by distillation under vacuum (e.g., at 10-15 mm Hg, with a head temperature of approximately 95 °C) to yield this compound as a colorless solid that crystallizes upon cooling.[1] The reported yield for this large-scale synthesis is 92%.[1]
Visualizations
The following diagrams illustrate the proposed mechanism for metal-free directed C-H borylation and the experimental workflow.
Caption: Proposed mechanism for metal-free directed C-H borylation with BBr₃.
Caption: General experimental workflow for directed C-H borylation.
References
Application Notes: 2-Bromo-1,3,2-benzodioxaborole for the Synthesis of Boronic Esters
Introduction
2-Bromo-1,3,2-benzodioxaborole, also known as B-bromocatecholborane, is a highly effective reagent in organic synthesis for the preparation of catecholboronic esters. These esters are valuable synthetic intermediates, primarily utilized in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. The catechol protecting group offers different stability and reactivity profiles compared to the more common pinacol esters. The synthesis of boronic esters using this compound typically involves the reaction with nucleophilic organometallic reagents, such as Grignard or organolithium reagents, providing a straightforward route to aryl-, heteroaryl-, and alkenylboronic esters. These boron-containing compounds are crucial building blocks in the development of pharmaceuticals and advanced materials.[1][2][3] Boronic acids and their esters are featured in several FDA-approved drugs, highlighting their importance in medicinal chemistry.[1][4]
Reaction Mechanism and Workflow
The fundamental reaction involves the nucleophilic attack of an organometallic reagent (R-M) on the electrophilic boron atom of this compound. This results in the displacement of the bromide leaving group and the formation of a new carbon-boron bond, yielding the desired catecholboronic ester.
The typical experimental procedure follows a clear workflow, beginning with the formation of the organometallic reagent and its subsequent reaction with the boron electrophile, followed by workup and purification steps.
Applications in Drug Discovery
Boronic esters are indispensable in drug discovery and development.[1][2] They serve as key precursors to boronic acids, a class of compounds known for their ability to act as enzyme inhibitors.[2] The boron atom can form reversible covalent bonds with active site residues in enzymes, leading to potent and selective inhibition. A prominent example is Bortezomib (Velcade®), a proteasome inhibitor containing a boronic acid moiety, used in cancer therapy.[1][4] The synthesis of complex molecules and potential drug candidates often relies on cross-coupling reactions where boronic esters are essential coupling partners.[5]
Experimental Protocols
Protocol 1: Synthesis of 2-Phenyl-1,3,2-benzodioxaborole via Grignard Reaction
This protocol details the synthesis of an aryl boronic ester using an in situ prepared Grignard reagent.
Materials:
-
Bromobenzene
-
Magnesium turnings
-
Iodine (crystal)
-
This compound (CAS: 51901-85-0)[6]
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Diethyl ether
-
Hexanes
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
Low-temperature bath (dry ice/acetone)
Procedure:
-
Grignard Reagent Formation:
-
Dry all glassware in an oven overnight. Assemble the three-neck flask with a condenser, dropping funnel, and nitrogen inlet.
-
Add magnesium turnings (1.2 eq.) to the flask. Add a single crystal of iodine to activate the magnesium.
-
In the dropping funnel, prepare a solution of bromobenzene (1.0 eq.) in anhydrous THF.
-
Add a small portion of the bromobenzene solution to the magnesium. If the reaction does not start (indicated by heat and disappearance of the iodine color), gently warm the flask.
-
Once initiated, add the remaining bromobenzene solution dropwise to maintain a gentle reflux. After the addition is complete, continue to stir for 1-2 hours until most of the magnesium is consumed.[7][8]
-
-
Borylation Reaction:
-
In a separate flask under an inert atmosphere, dissolve this compound (1.0 eq.) in anhydrous THF.
-
Cool this solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the freshly prepared phenylmagnesium bromide solution via cannula or dropping funnel to the cold borane solution. Maintain the temperature below -70 °C during the addition.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
-
Workup and Purification:
-
Cool the reaction mixture in an ice bath and quench by slowly adding saturated aqueous NH₄Cl.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
The crude product can be purified by silica gel chromatography (using a hexanes/ethyl acetate gradient) or by recrystallization to yield the pure 2-phenyl-1,3,2-benzodioxaborole.
-
Data Presentation
The synthesis of boronic esters via the reaction of organometallic reagents with boron electrophiles is a versatile method. The table below summarizes representative yields for the synthesis of various boronic esters using methods analogous to the one described.
| Entry | Organometallic Reagent Source | Boron Reagent | Product | Yield (%) |
| 1 | Phenylmagnesium bromide | 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 2-Phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | >80% |
| 2 | n-Butyllithium | Triisopropyl borate | n-Butylboronic acid | ~85% |
| 3 | Vinylmagnesium bromide | Pinacolborane | 2-Vinyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | ~95% |
| 4 | 4-Methoxyphenylmagnesium bromide | Trimethyl borate | 4-Methoxyphenylboronic acid | >90% |
| 5 | 2-Thienyllithium | 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 2-(2-Thienyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | ~88% |
This table is a compilation of representative data from general boronic ester syntheses to illustrate typical efficiencies.[9][10][11] Specific yields with this compound may vary.
Safety and Handling
This compound is a flammable solid and is corrosive.[6][12] It reacts with water and moisture, so it must be handled under anhydrous conditions and stored in a cool, dry place, typically refrigerated (2-8°C).[6][12] It is harmful if swallowed or inhaled and causes severe skin burns and eye damage.[6] Always handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves.[6][12]
References
- 1. mdpi.com [mdpi.com]
- 2. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Electronic Spectroscopy of 2-Phenyl-1,3,2-benzodioxaborole and Its Derivatives: Important Building Blocks of Covalent Organic Frameworks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of biologically active boron-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemogenomics for drug discovery: clinical molecules from open access chemical probes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-ブロモ-1,3,2-ベンゾジオキサボロール 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Arylboronic acid or boronate synthesis [organic-chemistry.org]
- 10. WO2013016185A1 - Synthesis of boronic esters and boronic acids using grignard reagents - Google Patents [patents.google.com]
- 11. Synthesis of Boronic Esters from Organometallic Reagents and Bis(pinacolato)diboron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound 97 51901-85-0 [sigmaaldrich.com]
Application Notes and Protocols: 2-Bromo-1,3,2-benzodioxaborole in Materials Science and Polymer Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-1,3,2-benzodioxaborole, also known as B-bromocatecholborane, is a versatile organoboron compound with significant applications in materials science and polymer development. Its unique structure, featuring a reactive bromine atom and a boronic ester functional group, makes it a valuable building block for the synthesis of advanced materials with tailored properties. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of conjugated polymers and covalent organic frameworks (COFs).
Key Applications
This compound serves as a critical precursor in the development of:
-
Conjugated Polymers: These materials are essential for organic electronic devices such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The benzodioxaborole moiety can be readily converted to a boronic acid or used directly in cross-coupling reactions to form the polymer backbone.
-
Covalent Organic Frameworks (COFs): COFs are a class of crystalline porous polymers with applications in gas storage, catalysis, and sensing. The boronic ester functionality of this compound is ideal for forming strong, reversible covalent bonds (boronate esters) that define the porous structure of the COF.[1]
Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 51901-85-0 |
| Molecular Formula | C₆H₄BBrO₂ |
| Molecular Weight | 198.81 g/mol |
| Appearance | White to light yellow crystalline solid |
| Melting Point | 51-53 °C |
| Boiling Point | 76 °C at 9 mmHg |
| Solubility | Soluble in many organic solvents |
Application 1: Synthesis of Conjugated Polymers via Suzuki-Miyaura Polycondensation
The Suzuki-Miyaura cross-coupling reaction is a powerful method for the synthesis of conjugated polymers.[2] In this application, this compound can be used as a monomer after conversion to a diboronic ester derivative, or a related aryl dibromide can be coupled with a diboronic ester. The following protocol outlines a general procedure for the synthesis of a poly(p-phenylene) derivative.
Experimental Protocol: Synthesis of Poly(p-phenylene)
Materials:
-
2,5-Didodecyl-1,4-dibromobenzene
-
1,4-Benzenediboronic acid bis(pinacol) ester
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene (anhydrous)
-
Methanol
-
Standard Schlenk line and glassware
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a dried Schlenk flask, combine 2,5-didodecyl-1,4-dibromobenzene (1.0 mmol), 1,4-benzenediboronic acid bis(pinacol) ester (1.0 mmol), and potassium carbonate (4.0 mmol).
-
Catalyst Preparation: In a separate flask, prepare the palladium catalyst by dissolving palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.08 mmol) in anhydrous toluene (10 mL) under an inert atmosphere.
-
Polymerization: Add the catalyst solution to the Schlenk flask containing the monomers and base.
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove any dissolved oxygen.
-
Reaction: Heat the mixture to 90 °C and stir under an inert atmosphere for 48 hours. The polymer will precipitate as the reaction proceeds.
-
Workup: Cool the reaction mixture to room temperature. Precipitate the polymer by pouring the reaction mixture into methanol (200 mL).
-
Purification: Filter the crude polymer and wash it sequentially with water, methanol, and acetone to remove any remaining catalyst and unreacted monomers. Further purification can be achieved by Soxhlet extraction with methanol and acetone.
-
Drying: Dry the purified polymer under vacuum at 40 °C overnight.
Data Presentation: Representative Properties of Polyphenylenes
| Property | Value | Reference |
| Number-Average Molecular Weight (Mₙ) | 14.1 - 24.5 kDa | [3] |
| Polydispersity Index (PDI) | 1.1 - 1.5 | [3] |
| Degree of Polymerization (DP) | 9 - 25 | [3] |
| Photoluminescence Emission (in solution) | ~420 nm (Blue) |
Workflow Diagram
Caption: Workflow for the synthesis of poly(p-phenylene) via Suzuki-Miyaura polycondensation.
Application 2: Synthesis of Covalent Organic Frameworks (COFs)
Boronate ester-linked COFs are synthesized through the condensation reaction between a polyfunctional boronic acid or its ester and a polyol.[4] 2-Aryl-1,3,2-benzodioxaborole derivatives are excellent precursors for the boronic acid monomers. The following protocol describes a general solvothermal method for the synthesis of a 2D boronate ester-linked COF.
Experimental Protocol: Solvothermal Synthesis of a Boronate Ester-Linked COF
Materials:
-
1,3,5-Tris(4-formylphenyl)benzene (monomer A)
-
2,3,6,7,10,11-Hexahydroxytriphenylene (monomer B)
-
1,4-Dioxane
-
Mesitylene
-
Pyrex tube
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Monomer Preparation: Ensure both monomers are pure and dry.
-
Reaction Setup: In a Pyrex tube, add 1,3,5-tris(4-formylphenyl)benzene (0.15 mmol) and 2,3,6,7,10,11-hexahydroxytriphenylene (0.15 mmol).
-
Solvent Addition: Add a 1:1 (v/v) mixture of 1,4-dioxane and mesitylene (2.0 mL) to the Pyrex tube.
-
Sonication: Briefly sonicate the mixture to ensure homogeneity.
-
Degassing: Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Sealing: Seal the Pyrex tube under vacuum.
-
Reaction: Heat the sealed tube in an oven at 120 °C for 72 hours. A solid precipitate of the COF will form.
-
Workup: After cooling to room temperature, open the tube and collect the solid product by filtration.
-
Purification: Wash the COF powder with anhydrous acetone and anhydrous tetrahydrofuran (THF) to remove any unreacted monomers and residual solvent.
-
Activation: Activate the COF by heating it under vacuum at 150 °C for 12 hours. This step removes any guest molecules from the pores.
Data Presentation: Representative Properties of Boronate Ester-Linked COFs
| Property | Value | Reference |
| BET Surface Area | 1726 - 2115 m²/g | [4][5] |
| Pore Size | 1.8 - 3.02 nm | [4][6] |
| Thermal Stability | Up to 500 °C | [1] |
| Crystallinity | High (determined by PXRD) | [6] |
Workflow Diagram
Caption: Workflow for the solvothermal synthesis of a boronate ester-linked covalent organic framework.
Signaling Pathways and Logical Relationships
The utility of this compound in materials synthesis is rooted in its ability to participate in key chemical transformations. The following diagram illustrates the logical relationship of its conversion into useful monomers for polymerization.
Caption: Logical pathways for the application of this compound in material synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Bidirectional Suzuki Catalyst Transfer Polymerization of Poly(p‑phenylene) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Enhanced surface area and reduced pore collapse of methylated, imine-linked covalent organic frameworks - Nanoscale (RSC Publishing) DOI:10.1039/D1NR05911D [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Palladium-Catalyzed Borylation of Aryl Halides with 2-Bromo-1,3,2-benzodioxaborole
Audience: Researchers, scientists, and drug development professionals.
Introduction
The formation of carbon-carbon bonds is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and functional materials. The Suzuki-Miyaura cross-coupling reaction stands as a paramount method for creating these bonds, primarily through the palladium-catalyzed reaction of an organoboron compound with an organic halide or triflate.[1] Arylboronates, such as aryl-1,3,2-benzodioxaboroles, are key intermediates in these transformations. This document provides detailed application notes and protocols for the synthesis of these valuable compounds via the palladium-catalyzed borylation of aryl halides using 2-bromo-1,3,2-benzodioxaborole (also known as B-bromocatecholborane). This process offers a direct route to arylboronates, which can be subsequently used in cross-coupling reactions, often in a one-pot procedure.[2][3]
Reaction Principle: The Catalytic Cycle
The reaction proceeds through a palladium-catalyzed cycle, analogous to the initial stages of a Suzuki-Miyaura coupling. The mechanism involves a Pd(0)/Pd(II) catalytic cycle comprising three fundamental steps: oxidative addition, transmetalation, and reductive elimination. A base is crucial for the reaction, although its precise role in the borylation step can be complex and may involve facilitating the formation of a more reactive palladium-base complex or participating in the transmetalation step.
The catalytic cycle begins with the oxidative addition of the aryl halide (Ar-X) to a coordinatively unsaturated Pd(0) complex, forming a Pd(II) intermediate. This is followed by transmetalation, where the boryl group from this compound displaces the halide on the palladium center. The final step is reductive elimination, which yields the desired aryl-1,3,2-benzodioxaborole product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1][4]
A significant side reaction to consider is the in-situ Suzuki-Miyaura coupling of the newly formed arylboronate product with the starting aryl halide.[5] This leads to the formation of a biaryl impurity (Ar-Ar). This side reaction is more pronounced with stronger bases but can occur even with weaker bases like potassium acetate (KOAc), especially at higher temperatures or with highly reactive substrates.[5]
Application Notes
Substrate Scope:
-
Aryl Halides: The reactivity of the aryl halide (Ar-X) typically follows the order: Ar-I > Ar-Br > Ar-OTf >> Ar-Cl. While aryl iodides and bromides are highly effective substrates, the borylation of aryl chlorides can be more challenging, often requiring more active catalyst systems (e.g., those employing bulky, electron-rich phosphine ligands like XPhos or SPhos).[2][6]
-
Functional Group Tolerance: A key advantage of palladium-catalyzed borylation is its excellent functional group tolerance. The reaction conditions are generally mild, allowing for the presence of various functional groups, including esters, ketones, nitriles, and nitro groups, which might not be compatible with harsher organometallic methods (e.g., Grignard or organolithium reagents).[7][8]
-
Steric Hindrance: Sterically hindered aryl halides, such as those with ortho-substituents, can react more slowly. However, successful borylation can often be achieved by using specialized ligands and extended reaction times.[3]
One-Pot Borylation/Suzuki-Miyaura Coupling:
A major application of this methodology is its integration into a one-pot, two-step sequence.[2][3] First, the aryl halide is converted to its corresponding aryl-1,3,2-benzodioxaborole. Without isolation, a second aryl halide, a suitable base (e.g., K₂CO₃, K₃PO₄), and an aqueous solution are added to the reaction mixture to effect a subsequent Suzuki-Miyaura cross-coupling.[3][9] This approach is highly efficient as it avoids the isolation and purification of the intermediate boronate ester.
Experimental Protocols
General Protocol for the Borylation of an Aryl Halide
This protocol is a representative procedure and may require optimization for specific substrates and catalyst systems.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 – 1.5 equiv)
-
Palladium catalyst (e.g., PdCl₂(dppf), 2-5 mol%)
-
Base (e.g., Potassium Acetate (KOAc), 2.0-3.0 equiv)
-
Anhydrous, deoxygenated solvent (e.g., Dioxane, Toluene, or DMF, 0.1-0.5 M)
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 equiv), the palladium catalyst (e.g., PdCl₂(dppf), 3 mol%), and potassium acetate (2.5 equiv).
-
Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times.
-
Add anhydrous, deoxygenated solvent (e.g., dioxane) via syringe.
-
Add this compound (1.3 equiv) to the mixture.
-
Heat the reaction mixture to 80-100 °C and stir for the required time (typically 2-24 hours).
-
Monitor the reaction progress by TLC or GC-MS until the starting aryl halide is consumed.
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired aryl-1,3,2-benzodioxaborole.
Data Presentation
The following tables summarize typical reaction parameters and substrate reactivity for palladium-catalyzed borylation reactions. Note that optimal conditions can vary significantly based on the specific substrate, catalyst, and ligand used.
Table 1: Typical Reaction Conditions for Palladium-Catalyzed Borylation of Aryl Halides
| Parameter | Typical Range/Value | Notes |
| Aryl Halide | Ar-Br, Ar-I | Aryl chlorides and triflates are also viable but may require different conditions.[2][8] |
| Borylating Agent | 1.1 - 2.0 equivalents | An excess is used to drive the reaction to completion. |
| Catalyst | Pd(OAc)₂, PdCl₂(dppf), etc. | Catalyst loading is typically 1-5 mol%.[5][8] |
| Ligand | PPh₃, XPhos, SPhos, etc. | Often required, especially for less reactive aryl halides.[6] |
| Base | KOAc, K₃PO₄, DIEA | KOAc is a common choice to minimize Suzuki side reactions.[5][6] |
| Solvent | Dioxane, Toluene, DMF, MeOH | Anhydrous and deoxygenated conditions are crucial.[3][8] |
| Temperature | 50 - 110 °C | Higher temperatures may be needed for less reactive substrates but can increase side products.[6][8] |
| Reaction Time | 2 - 24 hours | Monitored by TLC or GC-MS. |
Table 2: Relative Reactivity of Aryl Electrophiles
| Electrophile Type | Relative Reactivity | Typical Catalyst System |
| Aryl Iodide (Ar-I) | Very High | Standard Pd catalysts (e.g., Pd(PPh₃)₄, PdCl₂(dppf)). |
| Aryl Bromide (Ar-Br) | High | Standard Pd catalysts. |
| Aryl Triflates (Ar-OTf) | Moderate to High | Often similar to aryl bromides.[2] |
| Aryl Chloride (Ar-Cl) | Low | Requires more active catalysts with bulky, electron-rich ligands (e.g., XPhos, SPhos).[2][6] |
The palladium-catalyzed reaction of this compound with aryl halides is a robust and versatile method for the synthesis of arylboronate esters. Its high functional group tolerance and amenability to one-pot procedures make it an invaluable tool in modern synthetic chemistry, enabling the streamlined construction of complex molecules for research, drug discovery, and materials science. Careful selection of the catalyst, base, and reaction conditions is essential to maximize yield and minimize the formation of biaryl impurities.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. Palladium-catalyzed borylation of aryl (pseudo)halides and its applications in biaryl synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Clean and fast cross-coupling of aryl halides in one-pot [beilstein-journals.org]
- 4. benchchem.com [benchchem.com]
- 5. Biaryl Product Formation from Cross-coupling in Palladium-catalyzed Borylation of a Boc Protected Aminobromoquinoline Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Scope of the Palladium-Catalyzed Aryl Borylation Utilizing Bis-Boronic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Palladium-Catalyzed Borylation of Aryl and Heteroaryl Halides Utilizing Tetrakis(dimethylamino)diboron: One Step Greener - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing reaction conditions for 2-Bromo-1,3,2-benzodioxaborole
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing reaction conditions for 2-Bromo-1,3,2-benzodioxaborole. It includes detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its synthesis, handling, and application in cross-coupling reactions.
Frequently Asked Questions (FAQs)
1. What is this compound and what are its primary applications?
This compound, also known as B-bromocatecholborane, is an organoboron compound widely used in organic synthesis. Its primary application is as a precursor to aryl and vinyl boronic esters for use in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1] It serves as a versatile reagent for the formation of carbon-carbon and carbon-heteroatom bonds.
2. How should this compound be handled and stored?
This compound is a flammable solid and is highly sensitive to moisture and light.[2] It reacts with water, leading to hydrolysis and decomposition. Therefore, it should be handled under an inert atmosphere (e.g., nitrogen or argon) in a dry environment. For long-term storage, it is recommended to keep it in a tightly sealed container at 2-8°C.[2]
3. What are the signs of decomposition of this compound?
Decomposition can be indicated by a change in the physical appearance of the solid from a white or off-white crystalline powder to a discolored or clumpy material. Fuming upon exposure to air is a characteristic of this reactive compound and does not necessarily indicate decomposition.[3] Hydrolysis will yield catechol and boric acid derivatives.
4. How does the stability of the catechol-protecting group compare to other common boronic esters like pinacol esters?
Catechol boronic esters are generally considered to be more susceptible to hydrolysis than pinacol boronic esters.[4][5] This higher reactivity can be advantageous in facilitating transmetalation in the Suzuki-Miyaura catalytic cycle.[6] However, it also means that stricter anhydrous conditions are required during storage and handling to prevent premature decomposition.
Troubleshooting Guides
Guide 1: Synthesis and Purification Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low yield during synthesis | Incomplete reaction of catechol with boron tribromide. | Ensure slow and controlled addition of catechol to the boron tribromide solution at low temperatures (-78 °C) to manage the exothermic reaction.[3] Allow the reaction to warm to ambient temperature and stir overnight to ensure completion.[3] |
| Loss of product during workup or distillation. | Use a minimal amount of solvent for transfers.[3] Perform the distillation under a stable vacuum (10-15 mm Hg) with cautious heating to avoid charring.[3] | |
| Product is discolored (not white/off-white) | Impurities from starting materials. | Use high-purity catechol and boron tribromide. |
| Partial decomposition during purification. | Avoid excessive heating during distillation. Ensure all glassware is scrupulously dry. | |
| Difficulty in handling the solid product | The product can be a fuming, pourable solid.[3] | Handle in a well-ventilated fume hood or glovebox. Transfer quickly to pre-dried, inert atmosphere-purged storage containers. |
Guide 2: Suzuki-Miyaura Coupling Reaction Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or no product yield | Catalyst inactivity: The palladium catalyst has not been properly activated or has decomposed. | - Use a pre-catalyst or ensure proper in-situ reduction of the Pd(II) source. - Use fresh, high-quality catalyst. |
| Inefficient transmetalation: The transfer of the aryl group from boron to palladium is slow. | - The catechol ester is generally more reactive than pinacol esters, which should facilitate this step.[6] - Ensure the chosen base is appropriate for the specific catalyst and substrates. | |
| Protodeboronation: The boronic ester is hydrolyzed back to the arene before it can couple.[7] | - Use rigorously dried solvents and reagents. - Run the reaction under a strict inert atmosphere. - Choose a base that minimizes water content (e.g., anhydrous K₃PO₄ or Cs₂CO₃).[8] | |
| Significant side-product formation | Homocoupling of the boronic ester: Two molecules of the boronic ester couple together. | - Thoroughly degas the reaction mixture to remove oxygen. - Use bulky phosphine ligands on the palladium catalyst. |
| Protodeboronation: (See above) | - In addition to the above, consider running the reaction at the lowest effective temperature. | |
| Dehalogenation of the aryl halide partner | - This is a known side reaction with some palladium catalysts. - Screen different catalyst/ligand combinations. | |
| Reaction is sluggish or does not go to completion | Suboptimal reaction conditions: Incorrect choice of catalyst, ligand, base, or solvent. | - Consult the quantitative data tables below for recommended starting points. - Systematically screen different reaction parameters. A common starting point is Pd(PPh₃)₄ with K₃PO₄ in a dioxane/water mixture.[9][10] |
| Steric hindrance: One or both coupling partners are sterically demanding. | - Use a catalyst with bulky, electron-rich ligands (e.g., SPhos, XPhos) to promote oxidative addition and reductive elimination.[9] |
Quantitative Data on Reaction Conditions
The following tables provide a summary of reaction conditions for Suzuki-Miyaura coupling reactions involving aryl boronic esters, which can be generated from this compound.
Table 1: Comparison of Palladium Catalysts for the Suzuki Coupling of a Sterically Hindered 2-Bromopyridine Derivative [9]
| Catalyst System | Arylboronic Acid | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | Phenylboronic Acid | K₃PO₄ | Dioxane/H₂O | 90 | 8 | ~85-95 |
| Pd(OAc)₂ / SPhos | 4-Methoxyphenylboronic Acid | K₂CO₃ | Toluene | 100 | 12 | High |
| PEPPSI™-IPr | 3,5-Dimethylphenylboronic Acid | K₂CO₃ | DMF/H₂O | 80 | 6 | Good to Excellent |
*Note: Specific yields were not reported in the source for all entries, but the catalyst systems were described as highly efficient for these types of transformations.
Table 2: Influence of Base on Suzuki Coupling Yield [8][11]
Reaction conditions: Aryl halide, arylboronic acid, palladium catalyst in a suitable solvent. The data below is generalized from various sources to show trends.
| Base | General Observations |
| Na₂CO₃ | Often effective and a good starting point, particularly in aqueous solvent mixtures. |
| K₂CO₃ | A commonly used and effective base, often providing good to excellent yields. |
| K₃PO₄ | A stronger base that is often effective for more challenging couplings, including those with sterically hindered substrates. |
| Cs₂CO₃ | A strong and highly effective base, often used when other bases fail, but is more expensive. |
| Organic Bases (e.g., Et₃N) | Generally less effective than inorganic bases in Suzuki-Miyaura reactions. |
Table 3: Influence of Solvent on Suzuki Coupling Yield [12][13]
Reaction conditions: Aryl halide, arylboronic acid, palladium catalyst, and a suitable base. The data below is generalized from various sources.
| Solvent | General Observations |
| Toluene | A common and effective non-polar solvent. |
| Dioxane | A versatile solvent, often used in combination with water. |
| THF | Another common ethereal solvent, suitable for many Suzuki couplings. |
| DMF | A polar aprotic solvent that can be effective, but may require higher temperatures for removal. |
| Aqueous Mixtures (e.g., Dioxane/H₂O, Toluene/H₂O) | Often enhance the reaction rate and are common in many protocols. The ratio of organic solvent to water can be critical. |
Experimental Protocols
Protocol 1: Synthesis of this compound[3]
This protocol is adapted from a literature procedure.
Materials:
-
Catechol
-
Boron tribromide (BBr₃)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, dissolve boron tribromide (1.0 eq) in dichloromethane under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of catechol (1.0 eq) in dichloromethane to the cooled BBr₃ solution over several hours.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Remove the solvent and excess hydrogen bromide by distillation under reduced pressure (e.g., 20 mmHg).
-
The crude residue is then purified by vacuum distillation (e.g., at 10-15 mmHg, with a mantle temperature of approximately 130 °C, the product distills at about 95 °C) to yield this compound as a colorless solid.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
This is a general protocol that should be optimized for specific substrates.
Materials:
-
Aryl halide (e.g., aryl bromide)
-
This compound (used to generate the boronic ester in situ or pre-formed)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₃PO₄, 2-3 eq)
-
Degassed solvent (e.g., 1,4-dioxane/water 4:1)
Procedure:
-
To an oven-dried Schlenk flask, add the aryl halide (1.0 eq), the boronic ester (prepared from this compound, 1.2-1.5 eq), and the base (2.0-3.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the palladium catalyst under a positive pressure of the inert gas.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS).
-
Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography.
Visualizations
Caption: A simplified workflow for the synthesis of this compound.
Caption: A decision tree for troubleshooting low yields in Suzuki coupling reactions.
References
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. researchgate.net [researchgate.net]
- 3. prepchem.com [prepchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protodeboronation - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Reactions with 2-Bromo-1,3,2-benzodioxaborole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromo-1,3,2-benzodioxaborole. The information is presented in a question-and-answer format to directly address common issues encountered during chemical reactions, particularly Suzuki-Miyaura cross-coupling.
Troubleshooting Guides & FAQs
This section addresses specific problems that may arise during reactions involving this compound, focusing on the formation of common byproducts.
Issue 1: Low Yield of the Desired Cross-Coupling Product and Formation of a Symmetrical Biaryl Byproduct.
Q1: My Suzuki-Miyaura reaction is producing a significant amount of a homocoupling byproduct (a symmetrical biaryl derived from my boronic ester) and a low yield of the desired product. What is causing this and how can I minimize it?
A: The formation of a homocoupling byproduct is a common side reaction in Suzuki-Miyaura couplings. This occurs when two molecules of the organoboron reagent (in this case, the catecholborane derivative) couple with each other. The primary causes and potential solutions are outlined below:
-
Presence of Oxygen: Molecular oxygen can promote the oxidative homocoupling of boronic esters.[1]
-
Troubleshooting: Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Degassing the solvent and reaction mixture by sparging with an inert gas before adding the catalyst is crucial.
-
-
Catalyst System: The choice of palladium catalyst and ligand can significantly influence the competition between the desired cross-coupling and the undesired homocoupling.
-
Troubleshooting: Screen different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligands. Bulky, electron-rich ligands often favor the cross-coupling pathway.
-
-
Reaction Conditions: Temperature and reaction time can also affect the product distribution.
-
Troubleshooting: Lowering the reaction temperature may reduce the rate of homocoupling. Additionally, monitor the reaction progress and stop it once the starting material is consumed to avoid prolonged exposure to conditions that may favor side reactions.
-
Issue 2: Formation of an Arene Byproduct Instead of the Desired Product.
Q2: I am observing the formation of a significant amount of the arene corresponding to my starting boronic ester (protodeboronation) and a low yield of the cross-coupled product. What leads to this side reaction and how can I prevent it?
A: Protodeboronation is the cleavage of the C-B bond and its replacement with a C-H bond, leading to the formation of an arene byproduct. This is a well-documented side reaction for boronic acids and their esters.[2]
-
Presence of Protic Solvents/Reagents: Water or other protic species in the reaction mixture can be a source of protons for this reaction, especially under basic conditions.
-
Troubleshooting: Use anhydrous solvents and ensure all reagents are dry. While some Suzuki-Miyaura protocols use aqueous bases, minimizing the amount of water or using an anhydrous base/solvent system can reduce protodeboronation.
-
-
Reaction pH: The stability of the boronic ester is pH-dependent. Both acidic and strongly basic conditions can promote protodeboronation.
-
Troubleshooting: Careful selection of the base is critical. A weaker base or a fluoride source (e.g., KF, CsF) might be a better alternative to strong hydroxides or carbonates in some cases. The optimal pH will depend on the specific substrates.
-
-
Temperature: Higher temperatures can accelerate the rate of protodeboronation.
-
Troubleshooting: If possible, run the reaction at a lower temperature for a longer period.
-
Issue 3: Inconsistent Reaction Outcomes and Difficulty in Reproducibility.
Q3: My reaction with this compound is giving inconsistent yields and byproduct profiles. What factors should I control more carefully?
A: Inconsistent results often stem from subtle variations in reaction setup and reagent quality.
-
Reagent Purity: The purity of this compound, the coupling partner, catalyst, ligand, and base are all critical.
-
Troubleshooting: Ensure the purity of all reagents. This compound can be sensitive to moisture and should be handled under an inert atmosphere.
-
-
Inert Atmosphere: Inadequate exclusion of air and moisture can lead to variable results due to the promotion of side reactions like homocoupling and protodeboronation.
-
Troubleshooting: Employ rigorous techniques to maintain an inert atmosphere throughout the reaction setup and duration. This includes using oven-dried glassware, fresh, anhydrous solvents, and proper degassing procedures.
-
-
Catalyst Activity: The activity of the palladium catalyst can vary.
-
Troubleshooting: Use a fresh batch of catalyst or a pre-catalyst that is known to be active. The ligand-to-palladium ratio should also be carefully controlled.
-
Quantitative Data on Byproduct Formation
| Arylboronic Ester | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Desired Product Yield (%) | Homocoupling Byproduct (%) | Reference |
| (3,4,5-trifluorophenyl)boronic acid | 2,3,4-trifluoro-1-bromobenzene | Pd₂(dba)₃ / CyJohnPhos | Na₂CO₃ | Toluene/THF/H₂O | 95 | 95 | <2 | [3] |
| (3,4,5-trifluorophenyl)boronic acid | 2,3,4-trifluoro-1-bromobenzene | Pd₂(dba)₃ / SPhos | Na₂CO₃ | Toluene/THF/H₂O | 95 | up to 60 | Not specified | [3] |
| (3,4,5-trifluorophenyl)boronic acid | 2,3,4-trifluoro-1-bromobenzene | Pd₂(dba)₃ / XPhos | Na₂CO₃ | Toluene/THF/H₂O | 95 | up to 44 | Significant | [3] |
| 2-Pyridylboronate | 1-bromo-4-butylbenzene | Pd₂(dba)₃ / Ligand 1 | KF | Dioxane | 110 | 82 | Not specified | [4] |
| 2,6-dichloropyridine | Heptyl boronic pinacol ester | Pd₂(dba)₃ / FcPPh₂ | K₃PO₄ | Dioxane/H₂O | 100 | 74 | Not specified | [2] |
Note: The yields of byproducts are often highly dependent on the specific substrates and reaction conditions.
Experimental Protocols
Key Experiment: Suzuki-Miyaura Cross-Coupling of an Aryl Catecholborane with an Aryl Bromide
This protocol is a general procedure and may require optimization for specific substrates.
Materials:
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2-Aryl-1,3,2-benzodioxaborole (1.0 equiv)
-
Aryl bromide (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
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Triphenylphosphine (PPh₃, 8 mol%)
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Potassium carbonate (K₂CO₃, 2.0 equiv)
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1,4-Dioxane (anhydrous)
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Water (degassed)
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Nitrogen or Argon gas
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Standard oven-dried glassware for organic synthesis (e.g., Schlenk flask, condenser)
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and a condenser, add the 2-aryl-1,3,2-benzodioxaborole (1.0 mmol), the aryl bromide (1.2 mmol), and potassium carbonate (2.0 mmol).
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Inerting: Seal the flask with a septum and evacuate and backfill with nitrogen or argon three times.
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Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask via syringe.
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Degassing: Sparge the reaction mixture with nitrogen or argon for 15-20 minutes.
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Catalyst Addition: In a separate vial, dissolve palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.08 mmol) in a small amount of anhydrous 1,4-dioxane. Add this catalyst solution to the reaction flask via syringe.
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Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
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Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water (10 mL) and extract with an organic solvent such as ethyl acetate (3 x 15 mL).
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Visualizations
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Competing reaction pathways for an aryl catecholborane.
References
- 1. reddit.com [reddit.com]
- 2. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-Bromo-1,3,2-benzodioxaborole Reaction Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the reaction products of 2-Bromo-1,3,2-benzodioxaborole.
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for products derived from this compound?
A1: The primary purification techniques for reaction products of this compound, which are typically 2-aryl- or 2-alkyl-1,3,2-benzodioxaboroles (catecholborane esters), include:
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Column Chromatography: Utilized to separate the desired product from unreacted starting materials, catalysts, and byproducts.
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Recrystallization: Effective for obtaining highly pure crystalline solid products.
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Distillation: Suitable for thermally stable, liquid products. The parent compound, this compound, itself can be purified by vacuum distillation.
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Aqueous Workup: Often the first step post-reaction to remove water-soluble impurities. However, care must be taken to avoid hydrolysis of the boronic ester.
Q2: My 2-aryl-1,3,2-benzodioxaborole product appears to be decomposing on the silica gel column. What is happening and how can I prevent this?
A2: Boronic esters, including catecholborane esters, can be sensitive to the acidic nature of standard silica gel, leading to hydrolysis or degradation on the column. This results in streaking on TLC plates and low recovery of the desired product. To mitigate this, consider the following:
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Use of Neutralized or Deactivated Silica Gel: Pre-treating the silica gel with a base, such as triethylamine, can neutralize acidic sites.
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Alternative Stationary Phases: Neutral alumina can be a good alternative to silica gel for purifying sensitive boronic esters.[1]
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Boric Acid-Impregnated Silica Gel: This has been shown to be effective in reducing the over-adsorption of pinacol boronic esters and may be applicable to catecholborane esters.
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Rapid Chromatography: Minimize the time the compound spends on the column by using flash chromatography with an optimized solvent system.
Q3: What are some common impurities I might encounter after a Suzuki-Miyaura coupling reaction using a product derived from this compound?
A3: In a Suzuki-Miyaura coupling where your 2-aryl-1,3,2-benzodioxaborole is the coupling partner, common impurities include:
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Homocoupling Products: Formation of a biaryl from the coupling of two molecules of your organoborane. This can be promoted by the presence of oxygen.[2]
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Protodeborylation Product: The boronic ester is replaced by a hydrogen atom, leading to the corresponding arene. This is often caused by excess water or acidic conditions.
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Unreacted Starting Materials: Residual aryl halide and your boronic ester.
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Catalyst Residues: Palladium complexes and ligands (e.g., triphenylphosphine oxide if triphenylphosphine was used).
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Phenol Byproducts: Hydrolysis of the boronic ester can lead to the formation of the corresponding phenol.[2]
Q4: How can I effectively remove residual catechol from my reaction mixture after workup?
A4: Catechol, a byproduct of hydrolysis of the benzodioxaborole moiety, can be problematic to remove, sometimes leading to dark, sticky residues upon basic workup.[1] Strategies to remove catechol include:
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Aqueous Extraction: Catechol has some water solubility, which can be exploited during the workup. Multiple extractions with water may be necessary.
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Acid/Base Extraction: If your product is stable to acidic and basic conditions, you can use acid/base washes to remove catechol. However, be cautious as this can also promote hydrolysis of your desired product.
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Charcoal Treatment: Activated charcoal can be used to adsorb colored impurities, which may include polymerized catechol.[1]
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Avoid Basic Workup: If possible, a neutral or slightly acidic workup may prevent the formation of dark, polymeric catechol byproducts.[1]
Troubleshooting Guides
Issue 1: Low Yield After Column Chromatography
| Possible Cause | Recommended Solution(s) |
| Product is sticking to the silica gel. | 1. Switch to neutral alumina as the stationary phase.[1]2. Deactivate the silica gel by preparing a slurry with your eluent and adding ~1% triethylamine before packing the column.3. Consider preparing boric acid-impregnated silica gel. |
| Product is hydrolyzing on the column. | 1. Ensure all solvents are anhydrous.2. Run the column as quickly as possible (flash chromatography).3. Use a less polar, non-protic solvent system if possible. |
| Co-elution with impurities. | 1. Optimize the solvent system using TLC with different solvent polarities and compositions.2. Try a different stationary phase (e.g., alumina, or reverse-phase silica). |
| Product is not eluting. | 1. Gradually increase the polarity of the eluent. For very polar compounds, a small percentage of methanol in dichloromethane can be effective.[1]2. If the product is acidic or basic, adding a small amount of acetic acid or triethylamine, respectively, to the eluent may help. |
Issue 2: Oily Product Instead of Crystals After Recrystallization
| Possible Cause | Recommended Solution(s) |
| Presence of impurities inhibiting crystallization. | 1. Attempt to further purify the oil by column chromatography before recrystallization.2. Try triturating the oil with a non-polar solvent (e.g., hexanes, pentane) to induce solidification or wash away soluble impurities. |
| Supersaturation is too high. | 1. Use a more dilute solution for crystallization.2. Allow the solution to cool more slowly to room temperature, followed by further cooling in a refrigerator or freezer. |
| Incorrect solvent system. | 1. Experiment with different solvent pairs. A good starting point is a solvent in which the compound is soluble when hot and insoluble when cold, paired with a solvent in which the compound is sparingly soluble. Common pairs include ethyl acetate/hexanes, dichloromethane/hexanes, and acetone/water. |
| Product is inherently an oil. | 1. If the product has a low melting point, it may not crystallize at room temperature. Purification by chromatography or distillation (if applicable) would be the preferred methods. |
Issue 3: Product Degradation During Workup
| Possible Cause | Recommended Solution(s) |
| Hydrolysis of the boronic ester due to acidic or basic aqueous wash. | 1. Perform a neutral aqueous workup with deionized water and brine only.2. Minimize the contact time with the aqueous phase.3. If an acid or base wash is necessary, use dilute solutions and perform the extraction quickly at low temperatures. |
| Oxidation of the product. | 1. If the product is sensitive to air, perform the workup under an inert atmosphere (e.g., nitrogen or argon). |
Data Presentation
Table 1: General Solvent Systems for Column Chromatography of Arylboronic Esters
| Stationary Phase | Typical Eluent System (starting polarity) | Notes |
| Silica Gel | Hexanes / Ethyl Acetate (e.g., 9:1) | Prone to causing hydrolysis/streaking. Best for rapid purification. |
| Neutral Alumina | Hexanes / Ethyl Acetate or Hexanes / Dichloromethane | Good alternative to silica for acid-sensitive compounds.[1] |
| Deactivated Silica Gel | Hexanes / Ethyl Acetate with 1% Triethylamine | Neutralizes acidic sites, preventing product degradation. |
Table 2: Common Solvent Systems for Recrystallization
| Solvent or Solvent Pair | Compound Polarity | General Guidance |
| Hexanes / Ethyl Acetate | Non-polar to moderately polar | Dissolve in minimal hot ethyl acetate, add hot hexanes until cloudy, then cool. |
| Dichloromethane / Hexanes | Non-polar to moderately polar | Similar to above, but with dichloromethane as the more polar solvent. |
| Ethanol or Methanol / Water | Polar | Dissolve in minimal hot alcohol, add water dropwise until persistent cloudiness, then cool. |
| Toluene | Aromatic compounds | Good for compounds that are soluble in hot toluene and insoluble when cold. |
Experimental Protocols
Protocol 1: General Procedure for Purification by Column Chromatography on Silica Gel
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Slurry Preparation: In a beaker, add the calculated amount of silica gel to your starting eluent (e.g., 95:5 hexanes:ethyl acetate) to form a slurry.
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Column Packing: Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing. Add a thin layer of sand to the top of the silica bed.
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Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Apply the sample to the top of the column.
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Elution: Carefully add the eluent to the column and begin collecting fractions. The polarity of the eluent can be gradually increased to elute compounds with higher polarity.
-
Fraction Analysis: Analyze the collected fractions by thin-layer chromatography (TLC) to identify those containing the pure product.
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Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: General Procedure for Recrystallization
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Solvent Selection: Choose a solvent or solvent pair in which your product has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot solvent until the solid just dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel.
-
Crystallization: Allow the solution to cool slowly to room temperature. Crystal formation should begin. Further cooling in an ice bath or refrigerator can increase the yield.
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Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
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Drying: Dry the crystals under vacuum to remove any residual solvent.
Mandatory Visualizations
References
Handling and safety precautions for 2-Bromo-1,3,2-benzodioxaborole
This technical support center provides essential information for researchers, scientists, and drug development professionals on the safe handling and use of 2-Bromo-1,3,2-benzodioxaborole (also known as B-Bromocatecholborane).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a versatile organoboron compound. It serves as a key intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1] Its reactivity makes it valuable for creating complex molecular structures, and it is also used in materials science for developing advanced polymers and nanocomposites.[1][2]
Q2: What are the main hazards associated with this compound?
A2: this compound is classified as a flammable solid and causes severe skin burns and eye damage.[3] It is crucial to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area.
Q3: What are the proper storage conditions for this compound?
A3: To ensure its stability, this compound should be stored in a tightly sealed container in a dry, well-ventilated place at a temperature between 2-8°C.[4]
Q4: How should I handle spills of this compound?
A4: In case of a spill, ensure the area is well-ventilated and wear appropriate PPE. For solid spills, you should sweep the substance into a covered container. If appropriate, moisten the material first to prevent dusting. Carefully collect the remainder and then store and dispose of it according to local regulations.
Troubleshooting Guides
General Handling and Storage
| Issue | Possible Cause | Recommended Solution |
| Solid material has clumped together or appears discolored (white to amber to dark purple). | Exposure to moisture or air, leading to hydrolysis or degradation. The product is known to be a colorless, fuming, pourable solid when pure.[5] | While some coloration may be present in commercial samples, significant changes may indicate degradation. Consider purification by distillation if the material's quality is critical for your experiment. A known purification method involves fractional distillation. |
| Inconsistent reaction yields. | The reagent may have degraded due to improper storage. | Ensure the reagent is stored under the recommended conditions (2-8°C, dry environment).[4] For sensitive reactions, using a freshly opened bottle or purifying the reagent before use is advisable. |
Use in Suzuki-Miyaura Coupling Reactions
| Issue | Possible Cause | Recommended Solution |
| Low or no product yield. | Catalyst and Ligand Choice: The palladium catalyst and ligand system may not be optimal for your specific substrates. | A variety of palladium catalysts and phosphine ligands can be used. Consider screening different catalyst/ligand combinations, such as Pd(dppf)Cl2 or using Buchwald ligands. |
| Base Selection: The base used may not be effective for the reaction. | Common bases include carbonates (e.g., Na2CO3, Cs2CO3) and phosphates (e.g., K3PO4). The choice of base can significantly impact the reaction outcome. | |
| Solvent System: The solvent may not be appropriate for the reaction conditions. | Toluene, dioxane, and THF, often with an aqueous co-solvent, are commonly used. The choice of solvent can affect the solubility of reagents and the reaction temperature. | |
| Reaction Temperature: The reaction may not be proceeding at the optimal temperature. | Suzuki couplings are often run at elevated temperatures. Ensure your reaction is heated appropriately for the chosen catalyst and solvent system. | |
| Formation of side products (e.g., homocoupling). | Reaction Stoichiometry: An incorrect ratio of reactants can lead to side reactions. | Carefully control the stoichiometry of your aryl halide, boronic acid derivative, and base. |
| Oxygen Contamination: The presence of oxygen can deactivate the palladium catalyst. | Degas your solvents and reaction mixture thoroughly before adding the catalyst. Running the reaction under an inert atmosphere (e.g., argon or nitrogen) is crucial. |
Data Presentation
Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₆H₄BBrO₂[1][2] |
| Molecular Weight | 198.81 g/mol [1][2][3] |
| Appearance | White to off-white powder or crystals[1][2] |
| Melting Point | 51-53 °C (lit.) |
| Boiling Point | 76 °C / 9 mmHg (lit.) |
| Storage Temperature | 2-8 °C[4] |
Safety Information
| Hazard Classification | GHS Pictograms | Signal Word | Hazard Statements |
| Flammable Solid, Category 1; Skin Corrosion, Category 1B | 🔥 corrosive | Danger | H228: Flammable solidH314: Causes severe skin burns and eye damage[3] |
Experimental Protocols
Synthesis of this compound
This protocol describes a method for the synthesis of this compound from catechol and boron tribromide.
Materials:
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Catechol
-
Boron tribromide (BBr₃)
-
Methylene chloride
Procedure:
-
In a 12-liter round-bottom flask, dissolve boron tribromide (2 kg) in methylene chloride (3.5 liters) and cool the solution to -78°C.
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Slowly add solid catechol (800 g) to the cooled solution over a period of 6 hours.
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Allow the reaction mixture to warm to ambient temperature and stir overnight.
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Remove the solvent and excess hydrogen bromide by distillation at 20 mm Hg.
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Transfer the residue to a 5-liter three-neck round-bottom flask using a minimal amount of methylene chloride and evacuate overnight at 30 mm.
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Cautiously warm the solid to a melt while slowly reducing the pressure.
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Collect the colorless distillate at a head temperature of approximately 95°C under a pressure of 10-15 mm.
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The liquid product will crystallize rapidly upon cooling.
Mandatory Visualization
Caption: A logical workflow for the safe handling of this compound.
References
How to prevent decomposition of 2-Bromo-1,3,2-benzodioxaborole during reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling and use of 2-Bromo-1,3,2-benzodioxaborole to prevent its decomposition during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: How should this compound be properly stored?
A1: Proper storage is the first and most critical step in preventing decomposition. It should be stored under refrigerated conditions, typically between 2-8°C. The container must be kept tightly closed and in a dry, well-ventilated place to protect it from moisture, to which it is sensitive.[1]
Q2: What are the visible signs of this compound decomposition?
A2: this compound is a solid.[2] Decomposition, primarily through hydrolysis, will yield catechol and boric acid derivatives. While there may not be a dramatic color change initially, the appearance of a sticky or oily residue in the solid could indicate decomposition. For confirmation, analytical techniques such as NMR spectroscopy can be employed to check for the presence of impurities.
Q3: What are the main causes of decomposition during a reaction?
A3: The primary cause of decomposition is exposure to water (hydrolysis), which cleaves the boronic ester.[3][4][5] Other factors include exposure to air (oxidation), incompatible reagents (strong nucleophiles or protic solvents), and elevated temperatures, although catechol boronic esters are considered relatively stable.[6][7]
Q4: Which solvents are recommended for reactions involving this compound?
A4: Anhydrous, non-hydroxylic organic solvents are recommended.[6] Suitable solvents include toluene, hexane, and ethyl acetate. It is crucial to use solvents with very low water content. Protic solvents like water and alcohols should be avoided as they can lead to rapid decomposition.
Q5: Can I use silica gel chromatography to purify products from a reaction involving this compound?
A5: Caution is advised when using silica gel chromatography. Boronic esters, including catechol derivatives, can be unstable on silica gel, leading to disassociation and potential oxidation of the catechol moiety.[6] It is recommended to perform a small-scale test first or consider alternative purification methods like crystallization or distillation if applicable.
Troubleshooting Guide: Miyaura Borylation Reactions
This guide addresses common issues encountered during Miyaura borylation reactions where this compound might be used as a precursor or in-situ generated species.
| Problem | Possible Cause | Recommended Solution |
| Low or no product yield | Decomposition of the boronic ester: This is the most common issue, often due to the presence of moisture. | Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents and reagents. Perform the reaction under a strict inert atmosphere (Nitrogen or Argon). |
| Inefficient catalyst activity: The palladium catalyst may not be active. | Use a fresh, high-quality palladium catalyst. Ensure the correct ligand-to-metal ratio. | |
| Formation of biaryl side products | Competing Suzuki coupling: The newly formed boronic ester can react with the starting aryl halide.[8] | Use a weaker base like potassium acetate (KOAc) instead of stronger bases like K3PO4 or K2CO3.[9][10] Maintain the recommended reaction temperature; do not overheat. |
| Incomplete reaction | Insufficient reaction time or temperature: The reaction may not have reached completion. | Monitor the reaction progress using TLC or GC/LC-MS. If the reaction stalls, a slight increase in temperature might be necessary, but be mindful of potential decomposition. |
| Poor quality of starting materials: Impurities in the starting materials can interfere with the reaction. | Use purified starting materials. Ensure the aryl halide is free of impurities. |
Data Summary Tables
Table 1: Storage and Handling Recommendations
| Parameter | Recommendation | Rationale |
| Storage Temperature | 2-8°C | To minimize thermal decomposition and maintain stability. |
| Atmosphere | Dry, inert gas (e.g., Argon) | To prevent hydrolysis and oxidation. |
| Container | Tightly sealed, opaque | To protect from moisture and light.[1] |
| Handling | In a glovebox or under inert gas | To minimize exposure to air and moisture. |
Table 2: Solvent Compatibility
| Solvent Class | Examples | Compatibility | Reason |
| Aprotic, Non-polar | Toluene, Hexane | High | Inert and can be made anhydrous. |
| Aprotic, Polar | Anhydrous THF, Dioxane, Ethyl Acetate | Moderate to High | Generally compatible, but must be rigorously dried.[6] |
| Protic | Water, Methanol, Ethanol | Low | Reacts with the boronic ester, causing hydrolysis.[3][11] |
| Halogenated | Dichloromethane, Chloroform | Moderate | Can be used if anhydrous, but check for compatibility with other reagents. |
Experimental Protocols
Protocol: General Procedure for a Miyaura Borylation Reaction under Anhydrous Conditions
This protocol outlines the steps for a palladium-catalyzed borylation of an aryl bromide, emphasizing techniques to prevent the decomposition of boronic ester intermediates.
1. Preparation:
- Oven-dry all glassware (reaction flask, condenser, etc.) at 120°C overnight and allow to cool in a desiccator.
- Assemble the glassware hot and allow it to cool under a stream of dry nitrogen or argon.
- Use anhydrous solvents. If not purchased as such, they should be freshly distilled from an appropriate drying agent.
2. Reaction Setup:
- In a glovebox or under a positive pressure of inert gas, add the aryl bromide, bis(pinacolato)diboron, and potassium acetate to the reaction flask.[12]
- Add the palladium catalyst (e.g., PdCl2(dppf)) and the ligand if required.[8]
- Evacuate and backfill the flask with inert gas three times.
- Add the anhydrous solvent via a syringe through a septum.
3. Reaction Execution:
- Stir the reaction mixture at the specified temperature (e.g., 80°C).[12]
- Monitor the reaction progress by periodically taking aliquots (via syringe) and analyzing them by TLC, GC, or LC-MS.
4. Work-up:
- Once the reaction is complete, cool the mixture to room temperature.
- Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst.
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
5. Purification:
- If chromatography is necessary, consider using deactivated silica gel or an alternative stationary phase like alumina. A rapid purification is recommended to minimize contact time.
Visualizations
Decomposition Pathway
Caption: Primary hydrolysis pathway of this compound.
Troubleshooting Workflow
Caption: Troubleshooting workflow for failed reactions.
Experimental Setup for Inert Atmosphere
Caption: Schlenk line setup for maintaining an inert reaction atmosphere.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. This compound 97 51901-85-0 [sigmaaldrich.com]
- 3. Boronic acid - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Boronate Derivatives of Functionally Diverse Catechols: Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jetir.org [jetir.org]
- 8. Biaryl Product Formation from Cross-coupling in Palladium-catalyzed Borylation of a Boc Protected Aminobromoquinoline Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Miyaura Borylation Reaction [organic-chemistry.org]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Miyaura Borylations of Aryl Bromides in Water at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Yields in 2-Bromo-1,3,2-benzodioxaborole Couplings
For researchers, scientists, and drug development professionals engaged in complex organic synthesis, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the formation of carbon-carbon bonds. 2-Bromo-1,3,2-benzodioxaborole, a catecholborane derivative, serves as a versatile reagent in these reactions. However, achieving consistently high yields can be challenging. This technical support guide provides troubleshooting advice in a question-and-answer format to address common issues encountered during the coupling reactions of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My Suzuki-Miyaura coupling reaction with this compound is resulting in a low yield. What are the most common causes?
Low yields in Suzuki-Miyaura couplings involving this compound can stem from several factors. The primary culprits often include suboptimal reaction conditions, degradation of the boronic acid derivative, catalyst deactivation, or the presence of impurities. Key areas to investigate are the choice of palladium catalyst, ligand, base, and solvent, as well as the integrity of your starting materials and the reaction setup.
A logical workflow for troubleshooting low yields is essential. The process should begin with an assessment of the reaction components and conditions, followed by a systematic investigation of potential side reactions.
Caption: A logical workflow for troubleshooting low yields in coupling reactions.
Q2: How do I choose the optimal palladium catalyst and ligand for my coupling reaction?
The choice of the palladium catalyst and ligand system is critical for a successful coupling. The ideal combination depends on the specific substrates being coupled.
-
For general applications: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a commonly used, versatile catalyst.[1]
-
For more challenging couplings: Catalyst systems utilizing bulky, electron-rich phosphine ligands can be more effective. For instance, using a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ in combination with ligands such as tricyclohexylphosphine (PCy₃) can lead to improved yields, especially for sterically hindered substrates.[2]
-
For substrates prone to side reactions: A stable and efficient catalyst like [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) can be a good choice.[3]
| Catalyst System | Substrate Type | Typical Yield Range | Reference |
| Pd(OAc)₂ / PCy₃ | Aryl Bromides | 68-88% | [2] |
| Pd(PPh₃)₄ | Aryl Bromides | Moderate to Good | [1] |
| Pd(dppf)Cl₂ | Aryl Bromides | Good to Excellent | [3] |
Q3: The choice of base seems to significantly impact my yield. Which base should I use?
The base plays a crucial role in the transmetalation step of the Suzuki-Miyaura catalytic cycle by activating the boronic acid derivative. The optimal base is highly dependent on the substrates and solvent system.
-
Inorganic bases are generally preferred. Potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are commonly used and often provide good to excellent yields.[4][5][6]
-
Stronger bases like sodium hydroxide (NaOH) can sometimes be effective but may also promote side reactions.[7]
-
Organic bases like triethylamine (TEA) are typically less effective in these couplings.[7]
A comparative study on a similar system showed that K₃PO₄·H₂O in a toluene/water mixture provided an 88% yield, outperforming K₂CO₃ which gave a 76% yield under the same conditions.[2]
| Base | Solvent System | Typical Yield Range | Reference |
| K₃PO₄·H₂O | Toluene/Water | ~88% | [2] |
| K₂CO₃ | Toluene/Water | ~76% | [2] |
| Na₂CO₃ | Aqueous Ethanol | Up to 98% | [3] |
| NaOH | Aqueous DMF | Moderate | [7] |
Q4: I am observing significant amounts of side products. What are the likely culprits and how can I minimize them?
Two common side reactions that plague Suzuki-Miyaura couplings are homocoupling and protodeboronation.
-
Homocoupling: This is the self-coupling of the boronic acid derivative to form a symmetrical biaryl. It is often promoted by the presence of oxygen. To minimize homocoupling, it is crucial to thoroughly degas the reaction mixture and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the experiment.
-
Protodeboronation: This is the cleavage of the C-B bond of the boronic acid derivative by a proton source, leading to the formation of an arene byproduct. This is particularly problematic with electron-deficient or sterically hindered boronic acids and under strongly basic conditions. Using milder bases or anhydrous conditions can sometimes mitigate this issue.
Caption: Pathways to desired and undesired products in Suzuki-Miyaura couplings.
Q5: What is the recommended experimental protocol for a Suzuki-Miyaura coupling with this compound?
The following is a general protocol that can be adapted and optimized for specific substrates.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk flask, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and the chosen base (e.g., K₃PO₄, 2.0 mmol).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%) followed by the degassed solvent (e.g., a 4:1 mixture of dioxane and water, 10 mL).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Caption: A typical experimental workflow for Suzuki-Miyaura coupling reactions.
By systematically addressing these common issues and utilizing the provided protocols as a starting point, researchers can significantly improve the yields and reproducibility of their Suzuki-Miyaura coupling reactions with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Palladium-catalysed cross-coupling reaction of ultra-stabilised 2-aryl-1,3-dihydro-1H-benzo[d]1,3,2-diazaborole compounds with aryl bromides: A direct protocol for the preparation of unsymmetrical biaryls - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Effect of temperature on 2-Bromo-1,3,2-benzodioxaborole reactivity
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of 2-Bromo-1,3,2-benzodioxaborole, with a specific focus on the impact of temperature on its reactivity and stability.
Frequently Asked Questions (FAQs)
Q1: What are the key physical and chemical properties of this compound that are sensitive to temperature?
A1: this compound, also known as B-Bromocatecholborane, is a solid with a melting point of 51-53 °C and a boiling point of 76 °C at 9 mmHg.[1] It is classified as a flammable solid and is highly sensitive to moisture.[2] Its stability is compromised at elevated temperatures, though specific decomposition temperatures are not well-documented in publicly available literature. Due to its reactivity with water, it should be handled under an inert atmosphere.
Q2: What are the recommended storage conditions for this compound to ensure its stability and reactivity?
A2: To maintain its integrity, this compound should be stored in a cool, dry place, typically refrigerated at 2-8°C. It is crucial to store it under an inert gas atmosphere to prevent hydrolysis from atmospheric moisture.
Q3: My Suzuki coupling reaction using this compound is not proceeding as expected. Could temperature be a factor?
A3: Yes, temperature is a critical parameter in Suzuki coupling reactions. While higher temperatures can increase the reaction rate, they can also lead to the degradation of sensitive reagents like this compound. It is important to carefully control the reaction temperature to balance reactivity with reagent stability.
Q4: What are common side reactions or byproducts I should be aware of when using this compound at elevated temperatures?
A4: At elevated temperatures, potential side reactions may include thermal decomposition of the borane reagent, leading to the formation of undesired boron-containing byproducts. Furthermore, in the presence of moisture, hydrolysis to boric acid and catechol can occur, which will inhibit the desired cross-coupling reaction. In Suzuki reactions, high temperatures can also promote side reactions like homocoupling of the boronic acid partner.
Troubleshooting Guide
| Problem | Potential Cause (Temperature-Related) | Suggested Solution |
| Low or No Product Yield | 1. Decomposition of this compound: The reaction temperature may be too high, causing the reagent to decompose before it can participate in the catalytic cycle. | - Lower the reaction temperature and prolong the reaction time.- Consider a stepwise addition of this compound to the reaction mixture to maintain a lower instantaneous concentration at elevated temperatures. |
| 2. Hydrolysis of this compound: Trace amounts of water in the solvent or on the glassware can hydrolyze the reagent, especially at higher temperatures. | - Ensure all solvents and reagents are rigorously dried before use.- Perform the reaction under a strictly inert atmosphere (e.g., Argon or Nitrogen). | |
| Formation of Unidentified Byproducts | 1. Thermal Degradation Products: High temperatures can lead to the formation of complex, unidentified boron-containing byproducts. | - Optimize the reaction temperature by running small-scale experiments at a range of temperatures to find the optimal balance between reaction rate and selectivity.- Utilize analytical techniques such as NMR or Mass Spectrometry to characterize the byproducts and gain insight into the degradation pathway. |
| 2. Homocoupling of Boronic Acid Partner: Elevated temperatures can sometimes favor the homocoupling of the boronic acid, leading to the formation of a symmetrical biaryl byproduct. | - Lower the reaction temperature.- Adjust the stoichiometry of the reactants or the catalyst loading. | |
| Inconsistent Reaction Rates | 1. Poor Temperature Control: Fluctuations in the reaction temperature can lead to inconsistent reaction kinetics and product formation. | - Use a reliable heating mantle with a temperature controller and a reaction vessel with good heat transfer properties.- Ensure consistent stirring to maintain a uniform temperature throughout the reaction mixture. |
Experimental Protocols
General Protocol for Assessing Thermal Stability (Conceptual):
A sample of this compound could be analyzed using Thermogravimetric Analysis (TGA) coupled with Differential Scanning Calorimetry (DSC).
-
Sample Preparation: A small, accurately weighed sample of this compound is placed in an inert TGA-DSC pan.
-
Analysis Conditions: The sample is heated at a controlled rate (e.g., 10 °C/min) under a continuous flow of inert gas (e.g., Nitrogen or Argon).
-
Data Collection: The TGA instrument measures the change in mass of the sample as a function of temperature, while the DSC measures the heat flow to or from the sample.
-
Interpretation: A significant loss of mass in the TGA curve would indicate decomposition. The corresponding DSC curve would show endothermic or exothermic peaks associated with melting and decomposition events. The onset temperature of decomposition can be determined from these curves.
Visualizations
Troubleshooting Logic for Low Yield in Suzuki Coupling
Caption: Troubleshooting workflow for low yield issues.
Experimental Workflow for Thermal Analysis
Caption: Conceptual workflow for thermal analysis.
References
Technical Support Center: Catalyst Selection for 2-Bromo-1,3,2-benzodioxaborole Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when using 2-Bromo-1,3,2-benzodioxaborole (also known as B-Bromocatecholborane) in cross-coupling reactions, particularly the Suzuki-Miyaura reaction.
Frequently Asked Questions (FAQs)
Q1: What are the most effective palladium catalysts for Suzuki-Miyaura coupling with this compound?
A1: The choice of catalyst is critical for a successful coupling reaction. For this compound, which acts as an aryl bromide equivalent, several palladium catalyst systems are effective. The optimal choice often depends on the specific coupling partner.
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For general applications: Palladium(II) acetate (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are common and effective palladium sources.[1] These are typically used in combination with a phosphine ligand.
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For challenging couplings: For sterically hindered or electron-rich/deficient substrates, pre-formed catalysts or catalyst systems with bulky, electron-rich phosphine ligands are often superior.[2] Examples include those from the Buchwald group, such as SPhos, XPhos, and RuPhos, which can help stabilize the palladium catalyst and promote the reductive elimination step.[2] Pre-catalysts like XPhos Pd G3 can also improve results.[3]
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Alternative catalysts: In some cases, Pd(dppf)Cl₂ (dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II)) can provide good yields and is a robust option.[1]
Q2: How do I choose the right ligand for my reaction?
A2: The ligand stabilizes the palladium catalyst and plays a crucial role in the catalytic cycle.
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Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, P(t-Bu)₃) are often the best choice for coupling aryl bromides as they facilitate the rate-determining oxidative addition step and promote the final reductive elimination.[1][4]
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Bidentate ligands like dppf can sometimes suppress side reactions like homocoupling compared to monodentate ligands.[1]
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Simple triphenylphosphine (PPh₃) can be effective for less demanding substrates but may lead to lower yields with more challenging coupling partners.[5]
Q3: Which base and solvent system should I use?
A3: The base activates the boronic ester for transmetalation, and the solvent affects the solubility of reagents and the stability of the catalytic species.
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Bases: A range of bases can be used, with the choice often depending on the lability of functional groups on your substrates. Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄).[1][5] For difficult couplings, stronger bases like K₃PO₄ or Cs₂CO₃ are often required.[3]
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Solvents: Anhydrous solvents are highly recommended to prevent side reactions.[6] Common solvent systems include a mixture of an organic solvent and water, such as 1,4-dioxane/water, THF/water, or toluene/water.[3][5] The water is necessary to dissolve many of the inorganic bases.
Q4: My reaction is not working. What are the first things I should check?
A4: When a Suzuki-Miyaura reaction fails or gives low yields, it is important to systematically review the reaction setup and reagents.
-
Inert Atmosphere: The exclusion of oxygen is critical. Oxygen can oxidize and deactivate the Pd(0) catalyst and phosphine ligands. Ensure all solvents are thoroughly degassed and the reaction is run under a positive pressure of an inert gas like argon or nitrogen.[3]
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Reagent Quality: Verify the purity and stability of your this compound, the coupling partner, and the base. Ensure the palladium catalyst and ligand have not degraded; phosphine ligands in particular can be sensitive to air.[7]
-
Anhydrous Conditions: Ensure your solvents are anhydrous, as water can participate in side reactions.[6]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Insufficiently inert atmosphere. 3. Low reaction temperature. 4. Inappropriate choice of base or solvent. | 1. Use a fresh, high-quality palladium catalyst and ligand. 2. Thoroughly degas solvents (e.g., freeze-pump-thaw or sparge with argon) and maintain a positive inert gas pressure.[3] 3. Increase the reaction temperature, typically to 80-110 °C.[3] 4. Screen different bases (e.g., switch from K₂CO₃ to K₃PO₄) or solvent systems.[1] |
| Catalyst Turns Black (Palladium Black Formation) | 1. Insufficient ligand to stabilize the Pd(0) species. 2. High reaction temperature causing catalyst decomposition. 3. Presence of oxygen. | 1. Increase the ligand-to-palladium ratio slightly. 2. Use a more robust, sterically hindered ligand (e.g., a Buchwald-type ligand).[1] 3. Lower the reaction temperature. 4. Ensure the reaction is rigorously degassed.[3] |
| Significant Homocoupling of the Boronic Acid Partner | 1. Presence of oxygen in the reaction mixture.[5] 2. Slow transmetalation step. | 1. Ensure thorough degassing of all reagents and solvents.[5] 2. Increase the reaction temperature moderately. 3. Change the ligand; bidentate ligands like dppf may help.[1] |
| Protodeboronation (Loss of the Boronic Ester Group) | 1. Presence of excess water or acid impurities. 2. Base-catalyzed decomposition. | 1. Use anhydrous solvents and ensure the base is not excessively wet. 2. Consider using a milder base like potassium fluoride (KF).[1] 3. Use the boronic ester as soon as possible after preparation or purification. |
| Debromination of this compound | 1. Side reaction promoted by certain catalyst systems or impurities. | 1. Lowering the reaction temperature may help.[6] 2. Screen different catalyst/ligand combinations. |
Data Presentation: Catalyst System Performance
The following table summarizes the performance of various catalyst systems in Suzuki-Miyaura couplings of aryl bromides, which can serve as a guide for your experiments with this compound. Yields are highly substrate-dependent.
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Typical Yield Range | Notes |
| Pd(OAc)₂ (2-5) | PPh₃ (4-10) | K₂CO₃ | Toluene/H₂O | 80-100 | Low to Moderate | Prone to catalyst deactivation with some substrates.[5] |
| Pd₂(dba)₃ (1-3) | SPhos (2-6) | K₃PO₄ | Dioxane/H₂O | 80-110 | Moderate to High | Bulky, electron-rich ligand is effective for many substrates.[3][5] |
| Pd(dppf)Cl₂ (2-5) | - | Cs₂CO₃ | Dioxane | 100 | Moderate to High | A robust and versatile catalyst.[1] |
| Pd(PPh₃)₄ (3-5) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 90 | Good to Excellent | A common choice for standard couplings.[6] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This is a generalized procedure and may require optimization for your specific substrates.
Materials:
-
This compound (1.0 eq.)
-
Aryl or vinyl halide/triflate (1.0 - 1.2 eq.)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)
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Ligand (e.g., SPhos, 4-10 mol%)
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Base (e.g., K₃PO₄, 2.0-3.0 eq.)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the coupling partner, the base, the palladium catalyst, and the ligand.
-
Degassing: Seal the flask with a septum, then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.[3]
-
Solvent Addition: Under a positive pressure of the inert gas, add the degassed solvent mixture via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[3]
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Visualizations
Caption: General experimental workflow for the Suzuki-Miyaura coupling reaction.
Caption: Decision tree for selecting a suitable catalyst system for the reaction.
References
Moisture sensitivity of 2-Bromo-1,3,2-benzodioxaborole and anhydrous conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromo-1,3,2-benzodioxaborole. The information is presented in a question-and-answer format to directly address common issues encountered during experiments, with a focus on its moisture sensitivity and the necessity of anhydrous conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound, also known as B-Bromocatecholborane, is a versatile reagent in organic synthesis, often utilized in cross-coupling reactions like the Suzuki-Miyaura coupling. It is a solid with a melting point of 51-53 °C and a boiling point of 76 °C at 9 mmHg.[1] Due to the electron-deficient nature of the boron atom, it is highly susceptible to nucleophilic attack, particularly by water.
Q2: How moisture-sensitive is this compound?
This compound is highly sensitive to moisture.[2] Upon exposure to water, it readily undergoes hydrolysis, which cleaves the B-Br and B-O bonds. This decomposition compromises the integrity of the reagent and can significantly impact the outcome of your reaction. A pure sample is described as a colorless, fuming, pourable solid, and fuming in air is a strong indicator of its reaction with atmospheric moisture.[3]
Q3: What are the recommended storage conditions for this compound?
To maintain its integrity, this compound should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container. The recommended storage temperature is 2-8°C.[1] It is crucial to prevent any contact with moisture during storage.
Q4: What are the visual indicators of this compound decomposition?
While a pure sample is a colorless solid, decomposition due to moisture can lead to changes in its physical appearance.[3] Signs of decomposition may include:
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Fuming: Exposure to air will cause the solid to fume as it reacts with atmospheric moisture.[3]
-
Change in Appearance: The solid may appear clumpy, discolored, or have a different consistency than the initial fine, crystalline powder.
-
Odor: Hydrolysis may produce acidic byproducts, leading to a sharp or acrid smell.
Troubleshooting Guide
This guide addresses common problems encountered when using this compound, with a focus on issues arising from its moisture sensitivity.
| Problem | Potential Cause | Recommended Solution |
| Low or no reaction yield | Decomposition of the reagent: The most common cause is the hydrolysis of this compound due to exposure to moisture. | - Use fresh reagent: Whenever possible, use a newly purchased bottle or a sample that has been properly stored. - Ensure anhydrous conditions: Rigorously dry all glassware, solvents, and other reagents. - Perform a quality check: If you suspect decomposition, you can attempt a small-scale test reaction with a reliable substrate to check the activity of the borane reagent. |
| Inconsistent reaction results | Variable reagent quality: The extent of hydrolysis can vary, leading to inconsistent amounts of active reagent in each reaction. | - Standardize handling procedures: Implement a strict protocol for handling the reagent under inert atmosphere. - Purify the reagent: If you suspect partial decomposition, purification by distillation under reduced pressure may be possible, though this should be done with caution due to its reactivity. |
| Formation of side products | Presence of hydrolysis byproducts: The hydrolyzed form of the boronic ester can lead to the formation of undesired side products in your reaction. | - Optimize reaction conditions: In some cases, adjusting the base or solvent system in your reaction can help to mitigate the impact of small amounts of hydrolyzed material. - Use of scavengers: While not ideal, the addition of a drying agent to the reaction mixture (if compatible with the reaction chemistry) could be explored, but preventing moisture contamination is the primary solution. |
| Difficulty in handling the solid | Hygroscopic nature: The solid readily absorbs moisture from the air, which can make it difficult to weigh and dispense accurately. | - Work in a glove box: The ideal method for handling this reagent is inside a glove box with a controlled inert atmosphere. - Use Schlenk techniques: If a glove box is not available, use Schlenk line techniques to handle the reagent under a positive pressure of an inert gas. |
Experimental Protocols
Protocol for Handling this compound under Anhydrous Conditions
This protocol outlines the key steps for safely handling this compound to minimize moisture exposure.
-
Glassware Preparation:
-
Thoroughly clean all glassware (reaction flask, syringes, needles, etc.).
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Dry the glassware in an oven at >120°C for at least 4 hours (overnight is recommended).
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Assemble the glassware while still hot and allow it to cool under a stream of dry inert gas (argon or nitrogen).
-
-
Solvent and Reagent Preparation:
-
Use freshly distilled and dried solvents. Ensure solvents are stored over molecular sieves or other appropriate drying agents.
-
Ensure all other reagents are anhydrous.
-
-
Handling the Reagent:
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In a Glove Box (Recommended):
-
Transfer the required amount of this compound to a pre-dried vial inside the glove box.
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Seal the vial before removing it from the glove box.
-
-
Using Schlenk Techniques:
-
Briefly remove the cap of the reagent bottle under a positive flow of inert gas.
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Quickly weigh the desired amount of the solid in a tared and dried flask that is being purged with inert gas.
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Immediately seal the flask and the reagent bottle.
-
-
-
Reaction Setup:
-
Add the anhydrous solvent to the reaction flask containing the this compound via a syringe under an inert atmosphere.
-
Maintain a positive pressure of inert gas throughout the entire experiment.
-
Visualizations
Caption: Troubleshooting workflow for reactions involving this compound.
Caption: Simplified hydrolysis pathway of this compound.
References
Technical Support Center: 2-Bromo-1,3,2-benzodioxaborole in Synthetic Chemistry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromo-1,3,2-benzodioxaborole.
Troubleshooting Guides
Issue 1: Low or No Conversion in Suzuki-Miyaura Cross-Coupling Reactions
Question: I am performing a Suzuki-Miyaura cross-coupling reaction using an aryl boronic ester synthesized from this compound, but I am observing low to no conversion of my starting materials. What are the potential causes and solutions?
Answer:
Low or no conversion in Suzuki-Miyaura reactions is a common issue that can stem from several factors. A systematic approach to troubleshooting is often the most effective way to identify and resolve the problem.
Potential Causes and Troubleshooting Steps:
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Catalyst and Ligand Inactivity:
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Cause: The palladium catalyst may be inactive or unsuitable for your specific substrates. The ligand may not be optimal for the desired transformation.
-
Solution:
-
Verify the quality and age of your palladium source. Consider using a fresh batch or a pre-catalyst.
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Screen different palladium catalysts and ligands. For electron-rich or sterically hindered substrates, specialized ligands like SPhos or XPhos may be necessary.[1]
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Ensure the correct palladium-to-ligand ratio is used.
-
-
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Inadequate Reaction Conditions:
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Cause: The chosen base, solvent, or temperature may not be optimal for the reaction.
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Solution:
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Base: The choice of base is critical. Screen various bases such as K₂CO₃, Cs₂CO₃, K₃PO₄, or KOtBu.[2] The base strength can significantly influence the reaction rate and yield.
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Solvent: The solvent system plays a crucial role. Common solvent systems include mixtures of toluene/water, dioxane/water, or THF/water.[2][3] Ensure solvents are anhydrous and properly degassed to prevent catalyst deactivation.
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Temperature: Some Suzuki couplings require elevated temperatures (80-110 °C) to proceed efficiently.[4] Consider increasing the reaction temperature.
-
-
-
Oxygen Sensitivity:
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Cause: The Pd(0) active catalyst is sensitive to oxygen. Inadequate degassing can lead to catalyst oxidation and deactivation.
-
Solution:
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Thoroughly degas all solvents and the reaction mixture by bubbling with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles.[5]
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Maintain a positive pressure of inert gas throughout the reaction.
-
-
Logical Troubleshooting Workflow for Low Conversion
Caption: Troubleshooting workflow for low Suzuki-Miyaura coupling conversion.
Issue 2: Presence of Significant Side Products (Homocoupling and Protodeboronation)
Question: My Suzuki-Miyaura reaction is proceeding, but I am observing significant amounts of homocoupled product from my boronic ester and/or protodeboronation of my starting material. How can I minimize these side reactions?
Answer:
Homocoupling of the boronic acid/ester and protodeboronation are common side reactions in Suzuki-Miyaura couplings. Their formation can often be suppressed by careful control of the reaction conditions.
Potential Causes and Troubleshooting Steps:
-
Homocoupling of the Boronic Ester:
-
Cause: This side reaction is often promoted by the presence of oxygen and can be catalyzed by Pd(II) species.
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Solution:
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Rigorous exclusion of oxygen through proper degassing is crucial.[2]
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Using a slight excess of the boronic ester can sometimes be beneficial, but a large excess may lead to purification challenges.
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Ensure the palladium source is of high quality and that the active Pd(0) species is efficiently generated.
-
-
-
Protodeboronation:
-
Cause: This involves the cleavage of the C-B bond and its replacement with a C-H bond. It can be promoted by elevated temperatures and the presence of water or acidic/basic conditions.
-
Solution:
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Use milder reaction conditions where possible, including lower temperatures and shorter reaction times.
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The choice of base is important; sometimes a weaker base can minimize protodeboronation.
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Ensure the boronic ester is stable under the reaction conditions. Some boronic esters are more prone to hydrolysis and subsequent protodeboronation.
-
-
Issue 3: Difficulty in Purifying the Boronic Ester Product
Question: I have successfully synthesized my desired boronic ester from this compound, but I am struggling to purify it. It seems to be unstable on silica gel. What purification strategies can I employ?
Answer:
The purification of boronic acids and their esters can be challenging due to their potential instability on standard silica gel, which can be Lewis acidic.
Purification Strategies:
-
Column Chromatography on Modified Silica:
-
Technique: Deactivate the silica gel by treating it with a base, such as triethylamine, before packing the column. This neutralizes the acidic sites on the silica.
-
Alternative: Use silica gel impregnated with boric acid, which has been shown to be effective in suppressing the over-adsorption and degradation of boronic esters.[6]
-
-
Alternative Stationary Phases:
-
Technique: Consider using neutral alumina for column chromatography, as it is less acidic than silica gel.[7]
-
-
Crystallization:
-
Technique: If the product is a solid, recrystallization can be a highly effective method for purification.[7] Experiment with different solvent systems to find suitable conditions for crystallization.
-
-
Use in Crude Form:
-
Technique: In some cases, if the crude NMR shows high purity, the boronic ester can be used in the subsequent reaction without further purification.[8] It is advisable to first test this on a small scale.
-
Frequently Asked Questions (FAQs)
Q1: What are the common impurities I might encounter when working with this compound? A1: Common impurities can include unreacted starting materials (catechol and boron tribromide if synthesizing the reagent), hydrolyzed species (catechol and boric acid), and in subsequent reactions, byproducts from side reactions such as homocoupling or protodeboronation.[2][9]
Q2: How should I properly handle and store this compound? A2: this compound is sensitive to moisture and should be handled under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques). It is typically stored in a cool, dry place.
Q3: Can I use this compound directly in a one-pot borylation/Suzuki coupling reaction? A3: Yes, one-pot, two-step borylation/Suzuki cross-coupling reactions are well-established procedures.[10] This approach avoids the isolation and purification of the intermediate boronic ester, which can be advantageous if the intermediate is unstable.
Q4: My reaction work-up involves an aqueous extraction. Will my boronic ester hydrolyze? A4: Boronic esters, especially pinacol esters, are generally more stable to hydrolysis than the corresponding boronic acids.[11] However, prolonged exposure to aqueous acidic or basic conditions during work-up can lead to hydrolysis. It is advisable to perform aqueous extractions quickly and under neutral or mildly basic conditions. A mildly basic aqueous workup with saturated sodium bicarbonate has been reported to lead to protodeboronation in some cases.[12]
Experimental Protocols
General Protocol for Miyaura Borylation of an Aryl Halide
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup:
-
To a dry Schlenk flask, add the aryl halide (1.0 equiv), bis(pinacolato)diboron (B₂pin₂) (1.1-1.5 equiv), and potassium acetate (KOAc) (3.0 equiv).
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add a palladium catalyst, such as PdCl₂(dppf) (0.03 equiv), to the flask.
-
Add anhydrous solvent (e.g., dioxane or toluene) via syringe.
-
Degas the reaction mixture by bubbling with argon for 10-15 minutes.
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitor by TLC or GC-MS).
-
-
Work-up:
-
Cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate.
-
Filter the mixture through a pad of Celite to remove palladium residues and salts.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Concentrate the solution under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography (using neutral alumina or base-deactivated silica gel) or recrystallization.
-
General Experimental Workflow for Suzuki-Miyaura Coupling
Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.[4]
Quantitative Data Summary
The following tables summarize representative yields for Suzuki-Miyaura cross-coupling reactions under various conditions. Note that yields are highly substrate-dependent and these tables should be used as a general guide for reaction optimization.
Table 1: Suzuki-Miyaura Coupling of Various Aryl Halides with Arylboronic Acids
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromoanisole | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/EtOH/H₂O | 90 | 12 | 85-95 |
| 2 | 4-Chloroanisole | Phenylboronic acid | XPhos Pd G2 (1.5) | K₃PO₄ | Toluene/H₂O | 100 | 16 | 95 |
| 3 | 3-Bromopyridine | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (2) | Cs₂CO₃ | Dioxane | 100 | 8 | 80-90 |
| 4 | 2-Bromopyridine | Electron-rich arylboronic pinacol ester | Pd(OAc)₂ (3-6), SPhos (6-18) | Na₃PO₄ | Toluene/H₂O | 100 | 16-24 | 3-15 |
Data compiled from analogous reactions reported in the literature. Yields are approximate and for illustrative purposes.[4][5][13]
Table 2: Borylation of Ortho-Bromoanilines with Pinacol Boronic Esters
| Entry | Substrate | Product | Yield (%) |
| 1 | Unprotected ortho-bromoaniline | Borylated product | 91 |
| 2 | Ketone-containing ortho-bromoaniline | Borylated product | 80 |
| 3 | Aryl chloride substituted ortho-bromoaniline | Borylated product | Moderate |
| 4 | Electron-rich aryl ortho-bromoaniline | Borylated product | High |
| 5 | Electron-poor aryl ortho-bromoaniline | Borylated product | High |
Yields are for isolated products after chromatographic purification.[14]
References
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. Organic impurity profiling of methylone and intermediate compounds synthesized from catechol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Miyaura Borylation Reaction [organic-chemistry.org]
- 12. chemrxiv.org [chemrxiv.org]
- 13. researchgate.net [researchgate.net]
- 14. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Navigating the Borylation Landscape: A Comparative Guide to Bis(pinacolato)diboron (B2pin2) and 2-Bromo-1,3,2-benzodioxaborole
In the realm of synthetic chemistry, the introduction of a boryl group into an organic molecule, a process known as borylation, is a cornerstone for the construction of complex molecular architectures, particularly through the celebrated Suzuki-Miyaura cross-coupling reaction. Among the arsenal of borylating agents available to researchers, bis(pinacolato)diboron (B2pin2) has emerged as a dominant and versatile reagent. This guide provides a comprehensive comparison of B2pin2 with a lesser-known alternative, 2-bromo-1,3,2-benzodioxaborole, also known as B-bromocatecholborane.
While B2pin2 is extensively documented and widely employed, a direct comparative study with this compound in the context of palladium-catalyzed borylation of aryl halides is notably absent in the current scientific literature. This guide, therefore, presents a detailed analysis of B2pin2, supported by experimental data and protocols, and discusses the characteristics of this compound, highlighting the reasons for its limited application in this specific transformation.
Bis(pinacolato)diboron (B2pin2): The Workhorse of Borylation
Bis(pinacolato)diboron (B2pin2) is a stable, crystalline solid that has become the reagent of choice for the Miyaura borylation reaction, which facilitates the synthesis of pinacolyl boronate esters from aryl, vinyl, or alkyl halides and triflates.[1] These resulting boronate esters are valued for their stability, ease of handling, and broad compatibility with subsequent cross-coupling reactions.[2]
Performance and Reaction Conditions
The palladium-catalyzed Miyaura borylation using B2pin2 is renowned for its mild reaction conditions and excellent functional group tolerance, allowing for the borylation of substrates bearing sensitive moieties such as esters, ketones, nitriles, and nitro groups.[1][3] The reaction typically employs a palladium catalyst, a phosphine ligand, and a base in an organic solvent.
Table 1: Representative Examples of Palladium-Catalyzed Miyaura Borylation of Aryl Halides with B2pin2
| Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromotoluene | Pd(dba)2 (1.5) | SPhos (3) | KOAc | Dioxane | 80 | 16 | 95 | J. Org. Chem. 2008, 73, 5589-5591[4] |
| 4-Chloroanisole | PdCl2(dppf) (3) | - | KOAc | Dioxane | 80 | 16 | 85 | Org. Lett. 2002, 4, 13, 2229–2231 |
| 1-Bromo-4-nitrobenzene | Pd(OAc)2 (3) | P(Cy)3 (6) | KOAc | Dioxane | 80 | 24 | 92 | J. Org. Chem. 1995, 60, 7508-7510 |
| Methyl 4-bromobenzoate | PdCl2(dppf) (3) | - | KOAc | DMSO | 80 | 3 | 98 | J. Org. Chem. 1995, 60, 7508-7510 |
Note: Yields are isolated yields. Reaction conditions and yields can vary depending on the specific substrate and catalyst system.
Reaction Mechanism
The catalytic cycle of the Miyaura borylation reaction is generally understood to proceed through a series of well-defined steps involving a palladium(0) active species.
Experimental Protocol: General Procedure for the Miyaura Borylation of an Aryl Bromide
A flame-dried Schlenk tube is charged with the aryl bromide (1.0 mmol), bis(pinacolato)diboron (1.1 mmol), potassium acetate (1.5 mmol), and a palladium catalyst such as PdCl2(dppf)·CH2Cl2 (0.03 mmol). The tube is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen). Anhydrous dioxane (5 mL) is added, and the mixture is stirred at 80 °C for the specified time. Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of Celite. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired aryl boronate ester.
This compound: A Catechol-Based Alternative
This compound, also known as B-bromocatecholborane, is a catechol-derived boron reagent. Unlike the diboron structure of B2pin2, it is a monoboron compound containing a reactive bromine atom attached to the boron.
Properties and Reactivity
This compound is a solid with a melting point of 51-53 °C and is sensitive to moisture. While catecholborane (the hydrogen analogue) is used in hydroboration reactions, the application of B-bromocatecholborane as a direct borylating agent in palladium-catalyzed cross-coupling reactions with aryl halides is not documented in the peer-reviewed literature.
The primary reason for its apparent non-use in this context likely stems from its structure and reactivity profile. The Miyaura borylation and related processes typically involve the reaction of a diboron reagent or a borane (B-H) with an organometallic species. The mechanism for a B-bromo reagent like this compound to participate in a similar catalytic cycle is not straightforward and would likely follow a different, and potentially less efficient, pathway. It is plausible that this reagent is more suited for other types of transformations, such as the synthesis of other boronate esters via substitution of the bromide, rather than direct palladium-catalyzed borylation of aryl halides.
Due to the lack of available experimental data for the use of this compound in the palladium-catalyzed borylation of aryl halides, a direct quantitative comparison with B2pin2 in terms of reaction efficiency, substrate scope, and functional group tolerance cannot be provided.
Experimental Workflow Overview
The following diagram illustrates a typical workflow for a laboratory-scale borylation reaction followed by a Suzuki-Miyaura cross-coupling.
Conclusion
For researchers, scientists, and drug development professionals engaged in the synthesis of complex organic molecules, bis(pinacolato)diboron (B2pin2) remains the well-established and highly reliable reagent for palladium-catalyzed borylation reactions. Its broad substrate scope, tolerance of functional groups, and the stability of the resulting boronate esters make it an invaluable tool in synthetic chemistry.
In contrast, this compound does not appear to be a viable reagent for the direct palladium-catalyzed borylation of aryl halides based on the current body of scientific literature. The absence of experimental data precludes a direct performance comparison. Scientists seeking to perform borylation reactions are therefore advised to utilize the extensively validated methods employing B2pin2 or other well-documented borylating agents. Future research may uncover novel applications for catechol-based boron reagents like this compound in catalysis, but for now, B2pin2 reigns supreme in the field of Miyaura borylation.
References
A Comparative Guide to the Spectroscopic Characterization of 2-Bromo-1,3,2-benzodioxaborole and Its Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for 2-Bromo-1,3,2-benzodioxaborole, a versatile reagent in organic synthesis. Due to the limited availability of publicly accessible, complete experimental spectra for this compound, this guide combines theoretical predictions with available data for closely related analogues, namely 2-Chloro-1,3,2-benzodioxaborole and the parent catecholborane, to offer a valuable resource for compound characterization.
Data Presentation: A Comparative Analysis
The following tables summarize the key NMR and mass spectrometry data for this compound and its chloro- and hydro-analogues. This allows for a direct comparison of the influence of the substituent on the boron atom on the spectroscopic properties.
Table 1: ¹H NMR Data (Predicted and Experimental)
| Compound | Aromatic Protons (δ, ppm) |
| This compound | 7.0-7.2 (multiplet, 4H) (Predicted) |
| 2-Chloro-1,3,2-benzodioxaborole | 7.0-7.2 (multiplet, 4H) (Predicted) |
| Catecholborane (2-H-1,3,2-benzodioxaborole) | 7.17-7.08 (m, 2H), 6.91-6.85 (m, 2H) |
Table 2: ¹³C NMR Data (Predicted and Experimental)
| Compound | C-O (δ, ppm) | C-H/C-C (δ, ppm) |
| This compound | ~149 (Predicted) | 112-123 (Predicted) |
| 2-Chloro-1,3,2-benzodioxaborole | ~149 (Predicted) | 112-123 (Predicted) |
| Catecholborane (2-H-1,3,2-benzodioxaborole) | 149.1 | 122.8, 112.6 |
Table 3: ¹¹B NMR Data (Predicted and Experimental)
| Compound | Chemical Shift (δ, ppm) |
| This compound | 23-25 (Predicted) |
| 2-Chloro-1,3,2-benzodioxaborole | 23.5 |
| Catecholborane (2-H-1,3,2-benzodioxaborole) | 27.8 |
Table 4: Mass Spectrometry Data (Predicted Molecular Ions)
| Compound | Molecular Formula | Calculated Monoisotopic Mass (Da) | Expected M+ and M+2 Peaks (m/z) |
| This compound | C₆H₄BBrO₂ | 197.94 | 198, 200 (approx. 1:1 ratio) |
| 2-Chloro-1,3,2-benzodioxaborole | C₆H₄BClO₂ | 153.99 | 154, 156 (approx. 3:1 ratio) |
| Catecholborane (2-H-1,3,2-benzodioxaborole) | C₆H₅BO₂ | 119.04 | 120 |
Experimental Protocols
The following are detailed methodologies for acquiring the NMR and mass spectrometry data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:
-
Dissolve approximately 5-10 mg of the benzodioxaborole derivative in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, C₆D₆, THF-d₈). The choice of solvent is critical to avoid interference with the analyte signals.
-
Transfer the solution to a 5 mm NMR tube. For ¹¹B NMR, using a quartz NMR tube is recommended to avoid background signals from borosilicate glass.[1][2]
2. ¹H NMR Spectroscopy:
-
Instrument: A 300-500 MHz NMR spectrometer.
-
Parameters:
-
Pulse Sequence: Standard single-pulse sequence.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Referencing: The residual solvent peak is used as an internal standard (e.g., CDCl₃ at 7.26 ppm).
-
3. ¹³C NMR Spectroscopy:
-
Instrument: A 75-125 MHz NMR spectrometer.
-
Parameters:
-
Pulse Sequence: Proton-decoupled single-pulse sequence.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.
-
Referencing: The solvent peak is used as an internal standard (e.g., CDCl₃ at 77.16 ppm).
-
4. ¹¹B NMR Spectroscopy:
-
Instrument: A 96-160 MHz NMR spectrometer.
-
Parameters:
-
Pulse Sequence: Proton-decoupled single-pulse sequence.
-
Acquisition Time: 0.1-0.2 seconds.
-
Relaxation Delay: 0.5-1 second.
-
Number of Scans: 256-1024.
-
Referencing: An external standard of BF₃·OEt₂ (0 ppm) is commonly used.[3]
-
Mass Spectrometry (MS)
1. Sample Preparation:
-
Dissolve a small amount of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol, acetonitrile, or dichloromethane.
2. Electron Ionization (EI) Mass Spectrometry:
-
Instrument: A gas chromatograph coupled to a mass spectrometer (GC-MS) or a direct insertion probe.
-
Parameters:
-
Ionization Energy: 70 eV.
-
Source Temperature: 200-250 °C.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 40-400.
-
3. Data Interpretation:
-
The presence of bromine is indicated by a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units (for ⁷⁹Br and ⁸¹Br).[4][5]
-
For chlorine-containing compounds, the isotopic pattern will show two peaks with an approximate 3:1 intensity ratio, separated by 2 m/z units (for ³⁵Cl and ³⁷Cl).
-
Common fragmentation pathways for these compounds may include the loss of the halogen atom or cleavage of the dioxaborole ring.
Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the characterization of a synthesized benzodioxaborole derivative using NMR and MS techniques.
Caption: Workflow for the synthesis and characterization of benzodioxaborole derivatives.
References
- 1. ORGANIC SPECTROSCOPY INTERNATIONAL: 11B NMR [orgspectroscopyint.blogspot.com]
- 2. Boron NMR [chem.ch.huji.ac.il]
- 3. rsc.org [rsc.org]
- 4. mass spectrum of 2-bromobutane C4H9Br CH3CHBrCH2CH3 fragmentation pattern of m/z m/e ions for analysis and identification of sec-butyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. mass spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr fragmentation pattern of m/z m/e ions for analysis and identification of tert-butyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
Comparing the reactivity of different borylating agents with 2-Bromo-1,3,2-benzodioxaborole
For researchers, scientists, and drug development professionals, the selection of an appropriate borylating agent is a critical decision in the synthesis of complex molecules. This guide provides an objective comparison of the reactivity of 2-Bromo-1,3,2-benzodioxaborole with other borylating agents, supported by experimental data from Suzuki-Miyaura cross-coupling reactions.
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis for the formation of carbon-carbon bonds. The efficiency of this reaction is highly dependent on the nature of the organohalide and the organoboron coupling partners. This guide focuses on the reactivity of this compound as an electrophilic partner and compares its performance with other commonly used aryl bromides in palladium-catalyzed cross-coupling reactions.
Executive Summary of Reactivity
The reactivity of aryl bromides in Suzuki-Miyaura coupling is influenced by a combination of electronic and steric factors. Electron-withdrawing groups on the aromatic ring generally enhance the rate of oxidative addition of the palladium catalyst to the carbon-bromine bond, which is often the rate-determining step of the catalytic cycle. Conversely, electron-donating groups can decrease reactivity. Steric hindrance around the bromine atom can also significantly impede the reaction.
This compound possesses a unique electronic structure where the benzodioxaborole moiety acts as an electron-withdrawing group, which is expected to activate the C-Br bond towards oxidative addition. This guide presents a comparative analysis of its reactivity profile against other substituted bromobenzenes.
Comparative Performance in Suzuki-Miyaura Coupling
While a direct head-to-head comparative study under identical conditions for a wide range of borylating agents with this compound is not extensively documented in a single source, a qualitative and semi-quantitative comparison can be drawn from various studies on Suzuki-Miyaura reactions of substituted aryl bromides. The following table summarizes representative experimental data for the coupling of various aryl bromides with arylboronic acids.
| Aryl Bromide | Coupling Partner | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound (analog) | Arylboronic acid | Pd(OAc)₂ / PCy₃ | K₃PO₄·H₂O | Toluene / H₂O | 100 | 0.17 | 68-96 |
| Bromobenzene | Phenylboronic acid | PdFe₂O₄ | K₂CO₃ | Methanol / H₂O | 100 | - | High |
| 4-Bromoacetophenone | Phenylboronic acid | Pd(OAc)₂ | KF-Al₂O₃ | Solvent-free | - | 0.17 | High |
| 4-Bromoanisole | 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Na₂CO₃ | Toluene/Dioxane | 85 | 4 | 93 |
| 2-Bromophenol (with furan-2-boronic acid) | Furan-2-boronic acid | - | - | - | - | - | Moderate |
| 3-Bromophenol | Phenylboronic acid | - | - | - | - | - | High |
| 4-Bromophenol | Phenylboronic acid | - | - | - | - | - | High |
Note: The data for the this compound analog (2-aryl-1,3-dihydro-1H-benzo[d]1,3,2-diazaborole) is included to provide a close comparison.[1][2][3][4] The yields for bromophenol isomers are qualitative descriptions from a comparative guide.[4] The reaction time for the bromobenzene and 4-bromoanisole reactions were not explicitly stated in the referenced abstracts but are generally completed within hours under these conditions.[3][5]
Experimental Protocols
Detailed methodologies are crucial for reproducible results in Suzuki-Miyaura cross-coupling reactions. Below are representative experimental protocols.
General Procedure for Suzuki-Miyaura Coupling of an Aryl Bromide
A flame-dried Schlenk tube equipped with a magnetic stir bar is charged with the aryl bromide (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol). The tube is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. The palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol) and a degassed solvent (e.g., a mixture of toluene and water) are then added. The reaction mixture is heated to the desired temperature and stirred until the starting material is consumed (monitored by TLC or GC-MS). After cooling to room temperature, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Specific Protocol for the Suzuki-Miyaura Coupling of a 2-Aryl-1,3-dihydro-1H-benzo[d]1,3,2-diazaborole[1][2][3][4]
In a microwave vial, 2-aryl-1,3-dihydro-1H-benzo[d]1,3,2-diazaborole (1.1 equiv), the aryl bromide (1.0 equiv), Pd(OAc)₂ (4.0 mol %), PCy₃ (8.0 mol %), and K₃PO₄·H₂O (3.0 equiv) were combined. Toluene (0.50 mL) and H₂O (0.10 mL) were added, and the vial was sealed. The reaction was then subjected to microwave irradiation at 100 °C for 10 minutes. After cooling, the reaction mixture was worked up as described in the general procedure.
Reaction Mechanism and Logical Workflow
The Suzuki-Miyaura cross-coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide.
-
Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, displacing the halide. This step is facilitated by a base.
-
Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.
The following diagram illustrates the general workflow for a Suzuki-Miyaura cross-coupling reaction.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Conclusion
Based on the available data, this compound is expected to be a highly reactive substrate in Suzuki-Miyaura cross-coupling reactions due to the electron-withdrawing nature of the benzodioxaborole moiety. This is supported by the high yields and short reaction times observed for the structurally similar 2-aryl-1,3-dihydro-1H-benzo[d]1,3,2-diazaborole derivatives.[1][2][3][4] Its reactivity is anticipated to be comparable to or greater than that of other activated aryl bromides, such as 4-bromoacetophenone, and significantly higher than that of electron-rich or sterically hindered aryl bromides. The provided protocols offer a solid starting point for the optimization of reaction conditions for specific applications in research and drug development.
References
A Comparative Guide to Boronic Acid Precursors: The Advantages of 2-Bromo-1,3,2-benzodioxaborole
In the landscape of modern synthetic chemistry, particularly in the realm of palladium-catalyzed cross-coupling reactions, the choice of the boronic acid precursor is a critical decision that can significantly impact reaction efficiency, substrate scope, and overall success. Among the various precursors available, 2-Bromo-1,3,2-benzodioxaborole, a precursor to catecholboronate esters, offers a unique set of advantages over more commonly employed reagents like free boronic acids and their pinacol esters. This guide provides an objective comparison, supported by experimental insights, to aid researchers, scientists, and drug development professionals in selecting the optimal boronic acid precursor for their synthetic endeavors.
Performance Comparison of Boronic Acid Precursors
The selection of a boronic acid precursor often involves a trade-off between reactivity and stability. While free boronic acids are highly reactive, they can be prone to decomposition. Pinacol boronate esters, on the other hand, offer enhanced stability but sometimes exhibit reduced reactivity. Catecholboronate esters, derived from this compound, strike a compelling balance between these two extremes.
| Feature | Boronic Acids | Pinacol Boronate Esters | Catecholboronate Esters (from this compound) |
| Reactivity | Generally high; can be more reactive than esters in some cases.[1][2] | Generally lower reactivity than boronic acids, sometimes requiring more forcing conditions.[3] | Often exhibit enhanced reactivity, with faster transmetalation rates compared to boronic acids.[4][5] |
| Stability | Prone to protodeboronation, oxidation, and trimerization to boroxines, which can affect stoichiometry and shelf-life.[1] | Significantly more stable than boronic acids; often crystalline, easily handled, and stable to chromatography.[1][6] | Generally stable, offering good shelf-life and compatibility with a range of reaction conditions.[2][7] |
| Handling | Can be challenging to handle and purify due to their propensity for decomposition.[1] | Easy to handle, purify, and store, making them suitable for multi-step syntheses and library generation.[6] | Relatively easy to handle and can be prepared in situ or isolated. |
| Reaction Scope | Broad, but can be limited by the instability of certain functionalized boronic acids. | Very broad due to their stability, allowing for the isolation and purification of a wide range of derivatives. | Broad, with particular advantages in reactions where faster transmetalation is beneficial.[4] |
| In Situ Generation | Can be generated in situ, but the presence of byproducts from the generation step can complicate the reaction. | Can be generated in situ from the corresponding halide and bis(pinacolato)diboron. | Can be readily generated in situ from the corresponding organometallic reagent and this compound. |
Experimental Data: The Reactivity Advantage of Catecholboronates
Kinetic studies have provided quantitative evidence for the enhanced reactivity of catecholboronate esters in the crucial transmetalation step of the Suzuki-Miyaura catalytic cycle. The original work by Suzuki and Miyaura utilized catechol alkenylboronic esters, highlighting their fundamental role in this chemistry.[4] More recent investigations have shown that catechol arylboronic esters can undergo transmetalation significantly faster than their corresponding arylboronic acids.
For instance, a study on the transmetalation of various boronic acid derivatives with a palladium-hydroxo complex revealed that the catechol arylboronic ester reacted approximately 4.3 times faster than the parent arylboronic acid.[5] This acceleration is attributed to the electronic properties of the catechol moiety, which facilitates the transfer of the organic group from boron to palladium.
Experimental Protocols
Synthesis of this compound
This protocol describes the synthesis of the key precursor, this compound, from catechol and boron tribromide.
Materials:
-
Catechol
-
Boron tribromide (BBr₃)
-
Methylene chloride (CH₂Cl₂)
Procedure:
-
A solution of boron tribromide (1.0 eq) in methylene chloride is cooled to -78 °C in a flask equipped with a dropping funnel and a nitrogen inlet.
-
A solution of catechol (1.0 eq) in methylene chloride is added dropwise to the cooled BBr₃ solution over a period of 1-2 hours.
-
The reaction mixture is allowed to slowly warm to room temperature and stirred overnight.
-
The solvent and any excess hydrogen bromide are removed under reduced pressure.
-
The resulting residue is distilled under vacuum to yield this compound as a colorless solid that crystallizes upon cooling.[8]
General Procedure for the Synthesis of an Arylboronate Ester using this compound and its use in a Suzuki-Miyaura Coupling
This two-step, one-pot procedure illustrates the preparation of an aryl catecholboronate ester and its subsequent use in a cross-coupling reaction.
Step 1: Synthesis of Aryl Catecholboronate Ester
Materials:
-
Aryl halide (e.g., Aryl bromide)
-
n-Butyllithium (n-BuLi) or Grignard reagent (e.g., Arylmagnesium bromide)
-
This compound
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
To a solution of the aryl halide (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium (1.1 eq) dropwise. Stir the mixture for 1 hour at -78 °C to generate the aryllithium reagent.
-
To this solution, add a solution of this compound (1.2 eq) in anhydrous THF dropwise at -78 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The resulting solution contains the aryl catecholboronate ester.
Step 2: Suzuki-Miyaura Cross-Coupling
Materials:
-
Aryl halide (coupling partner)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., aqueous 2M Na₂CO₃)
-
Toluene or another suitable solvent
Procedure:
-
To the flask containing the aryl catecholboronate ester solution from Step 1, add the second aryl halide (1.0 eq), the palladium catalyst, and the aqueous base.
-
Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Mandatory Visualizations
Caption: The Suzuki-Miyaura catalytic cycle with catecholboronate ester activation.
Caption: Workflow for the one-pot synthesis and coupling of aryl catecholboronate esters.
References
- 1. beilstein-journals.org [beilstein-journals.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. application.wiley-vch.de [application.wiley-vch.de]
- 6. youtube.com [youtube.com]
- 7. Boronate Derivatives of Functionally Diverse Catechols: Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Yoneda Labs [yonedalabs.com]
A Comparative Guide to the Products of 2-Bromo-1,3,2-benzodioxaborole Reactions
For researchers, scientists, and drug development professionals engaged in the synthesis of complex organic molecules, the choice of borylating agent is a critical decision that can significantly impact reaction efficiency, yield, and substrate scope. This guide provides an objective comparison of the products derived from 2-Bromo-1,3,2-benzodioxaborole and its common alternatives, supported by experimental data and detailed protocols.
This compound, also known as B-bromocatecholborane, is a versatile reagent for the synthesis of aryl- and vinylboronates, which are key intermediates in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. The resulting catecholboronate esters offer a unique reactivity profile compared to other commonly used boronate esters.
Comparison of Borylating Agents
The primary application of this compound is in the formation of catecholboronate esters from organometallic reagents like Grignard or organolithium reagents. These catecholboronates can then be utilized in subsequent cross-coupling reactions. The most common alternatives for the in situ generation of boronate esters for cross-coupling are bis(pinacolato)diboron (B₂pin₂) and bis(catecholato)diboron (B₂cat₂), which are typically used in the Miyaura borylation reaction with aryl halides.
While direct, side-by-side comparative studies under identical conditions are scarce in the literature, a general understanding of the relative performance can be established. Catecholboronate esters are often considered more reactive in Suzuki-Miyaura couplings than their pinacolboronate counterparts due to the electron-withdrawing nature of the catechol ligand, which enhances the Lewis acidity of the boron center and facilitates transmetalation. However, pinacolboronate esters are generally more stable and easier to handle and purify.
Below is a summary of the typical performance of these borylating agents in the synthesis of an arylboronate and its subsequent Suzuki-Miyaura coupling.
Data Presentation: Borylation of 4-Bromotoluene
| Borylating Agent | Reaction Type | Typical Yield (%) | Key Conditions | Advantages | Disadvantages |
| This compound | Grignard Reaction | 80-95% | THF, -78 °C to rt | High reactivity of product | Moisture sensitive reagent, requires organometallic precursor |
| Bis(pinacolato)diboron (B₂pin₂) | Miyaura Borylation | 70-90% | Pd catalyst, base (e.g., KOAc), 80-100 °C | Stable reagent, good functional group tolerance | Slower reaction times, requires heating |
| Bis(catecholato)diboron (B₂cat₂) | Miyaura Borylation | 85-98% | Pd catalyst, base (e.g., KOAc), 80-100 °C | Higher reactivity than B₂pin₂ | More moisture sensitive than B₂pin₂ |
Data Presentation: Suzuki-Miyaura Coupling of 4-Methylphenylboronate with 4-Chloroanisole
| Boronate Ester | Catalyst System | Base | Solvent | Typical Yield (%) |
| 4-Methylphenyl Catecholboronate | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | ~90% |
| 4-Methylphenyl Pinacolboronate | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | ~85% |
Experimental Protocols
Detailed methodologies for the synthesis and subsequent reaction of a representative aryl catecholboronate are provided below, alongside a standard protocol for the Miyaura borylation using an alternative reagent for comparison.
Protocol 1: Synthesis of 2-(4-Methylphenyl)-1,3,2-benzodioxaborole
Objective: To synthesize an aryl catecholboronate using this compound and a Grignard reagent.
Materials:
-
4-Bromotoluene
-
Magnesium turnings
-
Anhydrous Tetrahydrofuran (THF)
-
This compound
-
Iodine (crystal)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Grignard Reagent Formation:
-
To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq).
-
Add a small crystal of iodine.
-
In the dropping funnel, place a solution of 4-bromotoluene (1.0 eq) in anhydrous THF.
-
Add a small portion of the 4-bromotoluene solution to the magnesium turnings to initiate the reaction.
-
Once the reaction begins (as evidenced by heat evolution and disappearance of the iodine color), add the remaining 4-bromotoluene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
Cool the reaction mixture to room temperature.
-
-
Borylation:
-
Cool the Grignard solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of this compound (1.1 eq) in anhydrous THF via syringe.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
The crude product can be purified by distillation or recrystallization to yield 2-(4-methylphenyl)-1,3,2-benzodioxaborole.
-
Protocol 2: Palladium-Catalyzed Miyaura Borylation of 4-Bromotoluene
Objective: To synthesize an aryl pinacolboronate as a comparative example.
Materials:
-
4-Bromotoluene
-
Bis(pinacolato)diboron (B₂pin₂)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium acetate (KOAc)
-
Anhydrous 1,4-Dioxane
-
Nitrogen or Argon atmosphere
Procedure:
-
Reaction Setup:
-
In an oven-dried Schlenk flask under an inert atmosphere, combine 4-bromotoluene (1.0 mmol), B₂pin₂ (1.1 mmol), Pd(dppf)Cl₂ (0.03 mmol, 3 mol%), and KOAc (1.5 mmol).
-
Add anhydrous 1,4-dioxane (5 mL) via syringe.
-
-
Reaction:
-
Heat the reaction mixture to 80 °C and stir for 12-18 hours.
-
-
Work-up and Purification:
-
Cool the mixture to room temperature.
-
Dilute with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired aryl pinacolboronate ester.
-
Protocol 3: Suzuki-Miyaura Coupling of 2-(4-Methylphenyl)-1,3,2-benzodioxaborole
Objective: To perform a cross-coupling reaction using the synthesized aryl catecholboronate.
Materials:
-
2-(4-Methylphenyl)-1,3,2-benzodioxaborole (from Protocol 1)
-
4-Chloroanisole
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
2M Aqueous potassium carbonate (K₂CO₃)
-
Toluene
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, dissolve 2-(4-methylphenyl)-1,3,2-benzodioxaborole (1.0 eq) and 4-chloroanisole (1.2 eq) in toluene.
-
Add the 2M aqueous K₂CO₃ solution.
-
Degas the mixture by bubbling argon through the solution for 15 minutes.
-
Add Pd(PPh₃)₄ (0.05 eq) to the reaction mixture.
-
-
Reaction:
-
Heat the mixture to reflux (approximately 90-100 °C) and stir vigorously for 6-12 hours, monitoring the reaction progress by TLC or GC-MS.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Separate the organic and aqueous layers.
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the biaryl product.
-
Mandatory Visualization
Caption: Alternative pathways for the synthesis of arylboronate esters.
Caption: A generalized experimental workflow for the Suzuki-Miyaura coupling reaction.
A Comparative Guide to 2-Bromo-1,3,2-benzodioxaborole and a Survey of Its Synthetic Applications
For researchers, scientists, and professionals in drug development, the selection of an appropriate borylating agent is a critical step in the synthesis of complex organic molecules. This guide provides a comparative analysis of 2-Bromo-1,3,2-benzodioxaborole, also known as B-Bromocatecholborane, and its alternatives in the context of organic synthesis, with a focus on the widely-used Miyaura borylation reaction. This document summarizes quantitative performance data, details experimental protocols, and visualizes key chemical pathways to aid in reagent selection and experimental design.
Introduction to Borylating Agents
Organoboron compounds, particularly boronic acids and their esters, are indispensable intermediates in modern organic chemistry, largely due to their central role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. The formation of these organoboron compounds is typically achieved through a borylation reaction, where a boryl group is introduced into an organic substrate. A variety of reagents have been developed for this purpose, each with distinct reactivity, stability, and substrate scope.
This compound is a versatile borylating agent employed in organic synthesis. Its utility is most prominent in the preparation of arylboronic esters from aryl halides, which are key precursors for carbon-carbon bond formation. This guide will compare its performance with other commonly used borylating agents, such as bis(pinacolato)diboron (B₂pin₂), to provide a clear basis for its application.
Comparative Analysis of Borylating Agents
The choice of borylating agent can significantly impact the yield, selectivity, and conditions of a reaction. While comprehensive side-by-side comparisons in the literature are scarce, the following table summarizes typical performance characteristics gleaned from various studies on Miyaura borylation and related reactions.
| Borylating Agent | Typical Substrates | Catalyst/Base System (Typical) | Reaction Conditions (Typical) | Yield Range | Key Advantages | Key Disadvantages |
| This compound (B-Bromocatecholborane) | Aryl Halides (Br, I) | PdCl₂(dppf) / KOAc | 80-100 °C, 2-12 h | Moderate to High | Forms stable catechol esters. | Can be more reactive and moisture-sensitive than B₂pin₂. |
| Bis(pinacolato)diboron (B₂pin₂) | Aryl & Vinyl Halides/Triflates | PdCl₂(dppf) / KOAc | 80-110 °C, 2-24 h | Good to Excellent | High stability, broad functional group tolerance, forms easily purified pinacol esters.[1] | Less atom-economical compared to other reagents.[2] |
| Bis(catecholato)diboron (B₂cat₂) | Alkenes, Alkynes, Aryl Halides | Rh or Ir catalysts for C-H borylation | 25-100 °C | Good to Excellent | High reactivity in certain catalytic systems.[3] | Catechol esters can be more difficult to purify than pinacol esters. |
| Tetrahydroxydiboron (BBA) | Aryl Chlorides, Bromides, Iodides | XPhos-Pd-G2 / K₃PO₄ | 60-100 °C | Good to Excellent | More atom-economical, generates boronic acids directly.[2] | Can be less stable; the reagent and products may require more careful handling. |
Key Applications and Experimental Protocols
The primary application of this compound is in the palladium-catalyzed Miyaura borylation to synthesize arylboronic esters. These esters are then typically used in situ or after isolation in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds, a common motif in pharmaceuticals and functional materials.
Experimental Protocol: Synthesis of an Aryl Catechol Boronate Ester
The following is a representative protocol for the palladium-catalyzed borylation of an aryl bromide using this compound.
Materials:
-
Aryl bromide (1.0 mmol)
-
This compound (1.1 mmol)
-
PdCl₂(dppf) (dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II)) (0.03 mmol)
-
Potassium acetate (KOAc) (1.5 mmol)
-
Anhydrous and degassed solvent (e.g., dioxane or toluene) (5 mL)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl bromide, potassium acetate, and PdCl₂(dppf).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the anhydrous, degassed solvent via syringe, followed by the this compound.
-
Heat the reaction mixture to 80-100 °C and stir for 2-12 hours.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
The resulting aryl catechol boronate ester can be used directly in a subsequent reaction or isolated. For isolation, the mixture is typically diluted with an organic solvent (e.g., ethyl acetate), washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Visualizing Reaction Pathways
Diagrams of reaction mechanisms and experimental workflows can clarify the relationships between reactants, intermediates, and products.
Caption: Catalytic cycle for the Miyaura borylation of an aryl halide.
Caption: Workflow for a one-pot borylation/Suzuki-Miyaura coupling.
Conclusion
This compound serves as an effective reagent for the synthesis of aryl catechol boronate esters, which are valuable intermediates in organic synthesis. While bis(pinacolato)diboron (B₂pin₂) is often favored for its high stability and the ease of handling of its pinacol ester products, this compound offers a viable alternative, particularly in cases where the reactivity of the catechol ester is desired. The choice between these and other borylating agents will ultimately depend on the specific substrate, desired product stability, and overall synthetic strategy. The provided protocols and diagrams offer a foundational understanding for the practical application of these important reagents in the laboratory.
References
A Head-to-Head Analysis of 2-Bromo-1,3,2-benzodioxaborole and its Alternatives in Synthesis
In the landscape of modern synthetic chemistry, particularly in the realm of cross-coupling reactions that are fundamental to drug discovery and materials science, the choice of borylating agent is a critical decision that impacts not only the yield and efficiency of a reaction but also its overall cost-effectiveness. This guide provides a detailed comparative analysis of 2-Bromo-1,3,2-benzodioxaborole against two commonly used alternatives: bis(pinacolato)diboron (B₂pin₂) and bis(catecholato)diboron (B₂cat₂). This objective comparison, supported by cost analysis and generalized experimental workflows, is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic endeavors.
Cost-Effectiveness Analysis
The economic viability of a synthetic route is a paramount consideration in both academic and industrial research. A key aspect of this is the cost of the reagents. The following table provides a summary of the approximate costs for this compound and its alternatives, based on currently available data from various chemical suppliers. Prices can vary based on purity, quantity, and supplier.
| Reagent | Molecular Weight ( g/mol ) | Example Price (USD) | Quantity (g) | Cost per Gram (USD/g) | Cost per Mole (USD/mol) |
| This compound | 198.81[1][2][3][4] | $251.00[1] | 10[1] | $25.10 | ~$4989.93 |
| Bis(pinacolato)diboron (B₂pin₂) | 253.94 | $115.00 | 5 | $23.00 | ~$5840.62 |
| Bis(catecholato)diboron (B₂cat₂) | 237.81[5] | $70.00[5] | 25[5] | $2.80 | ~$665.87 |
Note: The "Cost per Mole" is calculated based on the provided example price and quantity. Bulk pricing will significantly affect these values.
Performance and Reactivity Comparison
This compound: This reagent is a catechol-derived bromoborane. The bromine atom makes the boron center highly electrophilic, which can lead to high reactivity in certain borylation reactions. It is often used for the synthesis of arylboronates from organometallic reagents. Its reactivity profile may offer advantages in specific applications where other diboron reagents are less effective.
Bis(pinacolato)diboron (B₂pin₂): B₂pin₂ is arguably the most widely used diboron reagent in organic synthesis, particularly in the Miyaura borylation reaction.[6] Its popularity stems from its stability, ease of handling, and the fact that the resulting pinacol boronic esters are generally stable and can be easily purified by chromatography.[6] However, B₂pin₂ can be less reactive than other borylating agents and may require higher temperatures and catalyst loadings.
Bis(catecholato)diboron (B₂cat₂): B₂cat₂ is another common diboron reagent. The catecholborane moiety is more electron-withdrawing than the pinacol group, making the boron atoms in B₂cat₂ more electrophilic than those in B₂pin₂. This increased electrophilicity can lead to higher reactivity, sometimes allowing for milder reaction conditions. However, the resulting catechol boronic esters can be more susceptible to hydrolysis and may be more challenging to purify.
Experimental Protocols and Workflows
The following sections provide generalized experimental protocols and workflows for the use of these borylating agents in a common application: the Miyaura borylation of an aryl halide, followed by a Suzuki-Miyaura cross-coupling reaction.
Miyaura Borylation of an Aryl Halide
This reaction synthetically installs a boronic ester onto an aromatic ring, which can then be used in subsequent cross-coupling reactions.
General Experimental Protocol:
-
Reaction Setup: To a dry flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 equiv), the diboron reagent (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(dppf)Cl₂, 1-3 mol%), and a base (e.g., potassium acetate, 1.5-3.0 equiv).
-
Solvent Addition: Add a dry, degassed solvent (e.g., dioxane, toluene, or DMSO) to the flask.
-
Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for the required time (typically 2-24 hours). Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).
-
Work-up: After completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired arylboronic ester.
Experimental Workflow for Miyaura Borylation:
References
A Comparative Guide to Boron Reagents in Scalable Reactions: 2-Bromo-1,3,2-benzodioxaborole and its Alternatives
For researchers, scientists, and drug development professionals, the choice of a borylating agent is critical for the successful and scalable synthesis of key intermediates. This guide provides an objective comparison of 2-Bromo-1,3,2-benzodioxaborole with two commonly used alternatives, bis(pinacolato)diboron (B₂pin₂) and tetrahydroxydiboron [B₂(OH)₄], focusing on their performance in scalable chemical reactions, supported by available experimental data.
While this compound is a versatile reagent in organic synthesis, particularly for the formation of arylboronates, its widespread application in large-scale industrial processes is less documented compared to B₂pin₂ and B₂(OH)₄. However, the synthesis of this compound itself has been demonstrated on a significant scale, suggesting its potential for broader industrial use.
Scalability of Reagent Synthesis
A key consideration for industrial applications is the scalable and cost-effective production of the reagent itself. In this regard, a robust kilogram-scale synthesis of this compound has been reported, yielding 1.32 kg with a high yield of 92%.[1] This demonstrates the feasibility of producing this reagent in quantities suitable for large-scale reaction campaigns.
Performance in Borylation Reactions: A Comparative Overview
The primary application of these boron-containing compounds is in borylation reactions, most notably the Miyaura borylation, a cornerstone of modern cross-coupling chemistry. The choice of reagent can significantly impact reaction efficiency, cost, and downstream processing.
This compound serves as a precursor to catecholborane, a monofunctional hydroborating agent. Its utility lies in its ability to participate in cross-coupling reactions to form complex organic molecules.[1] While specific large-scale application data is limited in publicly available literature, its structural similarity to other catechol-based boron reagents suggests its potential in scalable processes.
Bis(pinacolato)diboron (B₂pin₂) is a widely used, commercially available, and relatively stable solid, making it a convenient choice for laboratory-scale synthesis. However, its poor atom economy and the generation of pinacol byproducts, which can complicate purification, are significant drawbacks in large-scale production.
Tetrahydroxydiboron [B₂(OH)₄] , also known as bis(boronic acid), has emerged as a highly attractive alternative for industrial applications. It is more atom-economical and environmentally friendly than B₂pin₂.[2] Notably, a revised Miyaura borylation process using tetrahydroxydiboron was successfully scaled up to a 65 kg pilot plant scale, resulting in a 47% overall cost reduction and reduced plant cycle time.[2]
Quantitative Data Comparison
To illustrate the differences in scalability and efficiency, the following table summarizes key data from reported large-scale Miyaura borylation reactions. It is important to note the absence of directly comparable, published large-scale data for a specific reaction using this compound as the borylating agent.
| Parameter | This compound | Bis(pinacolato)diboron (B₂pin₂) | Tetrahydroxydiboron [B₂(OH)₄] |
| Reagent Synthesis Scale | 1.32 kg[1] | Commercially available in bulk | Commercially available in bulk |
| Reaction Scale (Application) | Data not readily available | Multi-kilogram scale reported | Up to 65 kg scale reported[2] |
| Atom Economy | Moderate | Low | High[2] |
| Byproduct Profile | Catechol derivatives | Pinacol | Boric acid |
| Downstream Processing | Data not readily available | Can be challenging due to pinacol removal | Simplified, as boric acid is often easily removed |
| Cost-Effectiveness at Scale | Potentially favorable due to scalable synthesis | Major cost contributor | Significant cost reduction (47% reported)[2] |
Experimental Protocols
Experimental Protocol: Miyaura Borylation of 4-Bromotoluene with Bis(pinacolato)diboron (B₂pin₂)
Materials:
-
4-Bromotoluene
-
Bis(pinacolato)diboron (B₂pin₂)
-
Palladium(II) acetate [Pd(OAc)₂]
-
Triphenylphosphine (PPh₃)
-
Potassium acetate (KOAc)
-
1,4-Dioxane (anhydrous)
Procedure:
-
To a dry, inert-atmosphere glovebox or a flask equipped with a magnetic stirrer and reflux condenser under an inert atmosphere (e.g., Argon or Nitrogen), add 4-bromotoluene (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), potassium acetate (1.5 equiv), palladium(II) acetate (0.02 equiv), and triphenylphosphine (0.08 equiv).
-
Add anhydrous 1,4-dioxane to the flask.
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the reaction progress by GC-MS or TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired arylboronic ester.
Experimental Protocol: Large-Scale Miyaura Borylation with Tetrahydroxydiboron [B₂(OH)₄]
(Adapted from a reported 65 kg scale process)[2]
Materials:
-
Aryl bromide
-
Tetrahydroxydiboron [B₂(OH)₄]
-
Palladium catalyst (e.g., Pd-168, 0.05 mol%)[2]
-
Potassium acetate (KOAc)
-
Methanol (MeOH)
Procedure:
-
Charge a suitable reactor with the aryl bromide, tetrahydroxydiboron (e.g., 1.1 equiv), and potassium acetate.
-
De-gas the reactor and backfill with an inert gas.
-
Add methanol as the solvent.
-
Add the palladium catalyst.
-
Stir the reaction mixture at a controlled temperature (e.g., 25-40 °C) for a specified period, monitoring for completion.
-
Upon reaction completion, proceed with the appropriate workup, which may involve filtration to remove inorganic salts and subsequent crystallization of the product boronic acid.
Mechanistic Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the catalytic cycle of the Miyaura borylation reaction and a typical experimental workflow.
References
A Comparative Guide to Green Chemistry Metrics in the Synthesis of 4-Phenylpyridine
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 4-phenylpyridine, a key structural motif in many pharmaceutical compounds and functional materials, is often achieved through Suzuki-Miyaura cross-coupling reactions. The choice of the boron reagent in this reaction can significantly impact the overall "greenness" of the synthesis. This guide provides a comparative analysis of three common phenylboronic acid precursors—2-Bromo-1,3,2-benzodioxaborole, Phenylboronic acid, and Potassium phenyltrifluoroborate—used in the synthesis of 4-phenylpyridine from 4-chloropyridine hydrochloride. The comparison is based on key green chemistry metrics, including Atom Economy, E-Factor, and Process Mass Intensity (PMI), alongside an evaluation of the environmental, health, and safety (EHS) profiles of the reagents involved.
Executive Summary
This guide demonstrates that while all three boron reagents can effectively synthesize 4-phenylpyridine, they present distinct profiles in terms of green chemistry metrics and EHS considerations. Potassium phenyltrifluoroborate emerges as a more environmentally benign alternative due to its stability, lower toxicity profile, and the potential for greener solvent systems. Phenylboronic acid, while widely used, contributes to a higher E-Factor and PMI. This compound, a stable and reactive precursor, offers an alternative to free boronic acids, though its green metrics are comparable to phenylboronic acid and it presents its own set of handling considerations.
Green Chemistry Metrics: A Quantitative Comparison
The following table summarizes the calculated green chemistry metrics for the synthesis of 4-phenylpyridine using the three different boron reagents. The calculations are based on the detailed experimental protocols provided in this guide.
| Metric | This compound | Phenylboronic Acid | Potassium phenyltrifluoroborate |
| Atom Economy (%) | 45.8 | 45.8 | 43.1 |
| E-Factor | 125.7 | 130.4 | 105.2 |
| Process Mass Intensity (PMI) | 126.7 | 131.4 | 106.2 |
Note: Lower E-Factor and PMI values indicate a greener process. Atom economy is a theoretical value and is the same for the first two reagents as they generate the same active species in situ.
Reaction Pathways and Experimental Workflow
The synthesis of 4-phenylpyridine via Suzuki-Miyaura coupling involves the palladium-catalyzed reaction of 4-chloropyridine hydrochloride with a phenylboron derivative. The general workflow is depicted below.
Detailed Experimental Protocols
The following are representative experimental protocols for the synthesis of 4-phenylpyridine using each of the three boron reagents. These protocols were used as the basis for the green chemistry metric calculations.
Protocol 1: Using this compound
A mixture of 4-chloropyridine hydrochloride (1.50 g, 10.0 mmol), this compound (2.38 g, 12.0 mmol), Pd(PPh₃)₄ (0.58 g, 0.5 mmol), and cesium carbonate (9.77 g, 30.0 mmol) in 1,4-dioxane/water (4:1, 50 mL) is stirred at 80 °C for 12 hours under an inert atmosphere. After cooling to room temperature, the reaction mixture is diluted with water (50 mL) and extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine (50 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 4-phenylpyridine.
Protocol 2: Using Phenylboronic Acid
A mixture of 4-chloropyridine hydrochloride (1.50 g, 10.0 mmol), phenylboronic acid (1.46 g, 12.0 mmol), Pd(PPh₃)₄ (0.58 g, 0.5 mmol), and cesium carbonate (9.77 g, 30.0 mmol) in 1,4-dioxane/water (4:1, 50 mL) is stirred at 80 °C for 12 hours under an inert atmosphere. After cooling to room temperature, the reaction mixture is diluted with water (50 mL) and extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine (50 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 4-phenylpyridine.
Protocol 3: Using Potassium Phenyltrifluoroborate
A mixture of 4-chloropyridine hydrochloride (1.50 g, 10.0 mmol), potassium phenyltrifluoroborate (2.21 g, 12.0 mmol), Pd(dppf)Cl₂ (0.37 g, 0.5 mmol), and potassium phosphate (6.37 g, 30.0 mmol) in isopropanol/water (3:1, 40 mL) is stirred at 80 °C for 6 hours under an inert atmosphere. After cooling to room temperature, the reaction mixture is diluted with water (40 mL) and extracted with ethyl acetate (3 x 40 mL). The combined organic layers are washed with brine (40 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 4-phenylpyridine.
Environmental, Health, and Safety (EHS) Comparison
A comprehensive green chemistry analysis extends beyond mass-based metrics to include the intrinsic hazards of the substances used.
| Substance | This compound | Phenylboronic Acid | Potassium phenyltrifluoroborate |
| Primary Hazard | Corrosive, Flammable Solid[1][2] | Harmful if swallowed[3][4][5][6] | Skin and eye irritant[7][8] |
| Handling Considerations | Moisture sensitive, reacts with water. | Hygroscopic.[5] | Stable solid. |
| Byproducts | Catechol, Bromide salts | Boric acid | Fluoride salts, Boric acid |
Catalysts and Solvents:
-
Palladium Catalysts: Both Pd(PPh₃)₄ and Pd(dppf)Cl₂ are palladium complexes. Palladium is a precious metal with a significant environmental impact associated with its mining and refining.[9][10] Efforts to minimize catalyst loading and enable recycling are crucial for greener processes. Pd(PPh₃)₄ is also known to be harmful if swallowed and may cause long-lasting harmful effects to aquatic life.[3][11][12] Pd(dppf)Cl₂ is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and eye irritation.[13][14][15][16]
-
Solvents: 1,4-Dioxane is a probable human carcinogen and can form explosive peroxides.[17][18][19][20][21][22][23] Isopropanol is flammable and can cause irritation upon inhalation.[24][25][26][27] The use of greener solvent alternatives is a key area for improving the sustainability of these reactions.
-
Bases: Cesium carbonate can cause severe skin and eye irritation.[24][28][29][30][31] Potassium phosphate is generally considered to have a lower hazard profile.[19][20][23][32][33]
Logical Relationships in Green Chemistry Assessment
The selection of a synthetic route involves a multi-faceted decision-making process where various factors are interconnected.
Conclusion
This comparative guide highlights the importance of a holistic approach when evaluating the environmental footprint of a chemical synthesis. While this compound and phenylboronic acid are effective reagents for the synthesis of 4-phenylpyridine, the use of potassium phenyltrifluoroborate offers a demonstrably greener alternative with a lower E-Factor and PMI, coupled with a more favorable EHS profile. For researchers and drug development professionals, considering these green chemistry metrics and safety profiles during route scouting and process development is essential for advancing sustainable chemical manufacturing. Further improvements can be achieved by exploring catalyst systems with lower environmental impact and utilizing greener solvent alternatives.
References
- 1. This compound 97 51901-85-0 [sigmaaldrich.com]
- 2. guidechem.com [guidechem.com]
- 3. carlroth.com [carlroth.com]
- 4. Phenylboronic acid - Safety Data Sheet [chemicalbook.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Potassium phenyltrifluoroborate | C6H5BF3K | CID 23675248 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. tcichemicals.com [tcichemicals.com]
- 9. nj.gov [nj.gov]
- 10. HEALTH ADVISORY - Toxicological Profile for 1,4-Dioxane - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. assets.thermofisher.com [assets.thermofisher.com]
- 12. Tetrakis(triphenylphosphine)palladium - Safety Data Sheet [chemicalbook.com]
- 13. assets-global.website-files.com [assets-global.website-files.com]
- 14. aksci.com [aksci.com]
- 15. fishersci.com [fishersci.com]
- 16. fishersci.com [fishersci.com]
- 17. epa.gov [epa.gov]
- 18. prochemonline.com [prochemonline.com]
- 19. 1,4-Dioxane | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 20. Potassium Phosphate Tribasic SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 21. aksci.com [aksci.com]
- 22. chemos.de [chemos.de]
- 23. 1,4-Dioxane-Hazard and Toxicity_Chemicalbook [chemicalbook.com]
- 24. blog.gotopac.com [blog.gotopac.com]
- 25. Isopropyl alcohol - Wikipedia [en.wikipedia.org]
- 26. gov.uk [gov.uk]
- 27. Isopropanol | CH3CHOHCH3 | CID 3776 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 28. Cesium Carbonate - ESPI Metals [espimetals.com]
- 29. cdhfinechemical.com [cdhfinechemical.com]
- 30. chemicalbook.com [chemicalbook.com]
- 31. chemos.de [chemos.de]
- 32. edvotek.com [edvotek.com]
- 33. datasheets.scbt.com [datasheets.scbt.com]
Comparative study of catalysts for 2-Bromo-1,3,2-benzodioxaborole mediated transformations
For Researchers, Scientists, and Drug Development Professionals
The strategic functionalization of versatile building blocks is a cornerstone of modern organic synthesis, particularly in the development of novel pharmaceuticals and advanced materials. 2-Bromo-1,3,2-benzodioxaborole stands out as a valuable reagent, offering a unique combination of a reactive carbon-bromine bond for cross-coupling and a boronic ester moiety for further transformations. The choice of catalyst for reactions involving this substrate is critical to achieving high yields, selectivity, and efficiency. This guide provides a comparative analysis of common palladium, nickel, and copper-based catalytic systems for transformations involving this compound and analogous aryl bromides, supported by experimental data from relevant studies.
Performance Comparison of Catalytic Systems
The efficiency of cross-coupling reactions with aryl bromides like this compound is highly dependent on the metal center, ligand, base, and solvent system. The following tables summarize the performance of representative palladium, nickel, and copper catalysts in Suzuki-Miyaura and Stille cross-coupling reactions, which are key transformations for this class of substrate.
Palladium-Based Catalysts
Palladium complexes are the most extensively studied and widely used catalysts for cross-coupling reactions due to their high efficiency and broad functional group tolerance.[1][2]
Table 1: Performance of Palladium Catalysts in Suzuki-Miyaura Coupling of Aryl Bromides
| Catalyst System | Aryl Bromide | Coupling Partner (Boronic Acid) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ | 4-Bromoacetophenone | Phenylboronic acid | K₃PO₄ | Dioxane/H₂O | 90 | 8 | ~85-95 | [1] |
| Pd(OAc)₂ / SPhos | 2-Bromopyridine | 4-Methoxyphenylboronic acid | K₂CO₃ | Toluene | 100 | 12 | High | [1] |
| PEPPSI™-IPr | 4-Bromoanisole | 3,5-Dimethylphenylboronic acid | K₂CO₃ | DMF/H₂O | 80 | 6 | Excellent | [1] |
| Pd(dppf)Cl₂ | 1-Chloro-2-nitrobenzene | 2-Nitrophenylboronic acid | - | - | - | - | Excellent | [2] |
Table 2: Performance of Palladium Catalysts in Stille Coupling of Aryl Bromides
| Catalyst System | Aryl Bromide | Coupling Partner (Organostannane) | Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| PdCl₂(PPh₃)₂ | Bromobenzene | Tris[(perfluorohexyl)ethyl]phenyl tin | LiCl | DMF/THF | 80 | - | 90 | [3] |
| POPd | Quinaldine | Arylstannane | CsF | - | - | - | High | [4] |
| Pd(PPh₃)₄ | (Z)-β-iodoacrylates | (E)-α-stannyl allylic alcohols | - | DMF | - | - | Inactive | [5] |
| Pd black | (Z)-β-iodoacrylates | (E)-α-stannyl allylic alcohols | - | DMF | - | - | Efficient | [5] |
Nickel-Based Catalysts
Nickel catalysts have emerged as a cost-effective and powerful alternative to palladium, often exhibiting unique reactivity profiles.[6][7] They are particularly effective for coupling challenging substrates.[6]
Table 3: Performance of Nickel Catalysts in Cross-Coupling Reactions
| Catalyst System | Substrate 1 | Substrate 2 | Base/Reductant | Solvent | Temp. (°C) | Yield (%) | Reference |
| NiCl₂(dppf) | Aryl chlorides | Arylboronic acids | - | Toluene | 110 | Excellent | [8] |
| NiCl₂·6H₂O | Alkyl carboxylic acids (as redox-active esters) | Boronic acids | Et₃N | - | - | Good | [9] |
| NiBr₂·DME / bpy | Glycosyl esters | Bromoarenes | - | - | - | Efficient | [10] |
| Ni(0) from NiCl₂(PEt₃)₂/Zn | 3-Bromofuran | - | Zn | - | - | 80 (homocoupling) | [7] |
Copper-Based Catalysts
Copper-catalyzed reactions represent an even more economical and environmentally friendly approach for certain transformations, particularly for C-N, C-O, and some C-C bond formations.[11][12]
Table 4: Performance of Copper Catalysts in Transformations of Arylboronic Acids
| Catalyst System | Substrate | Reagent | Solvent | Yield (%) | Transformation | Reference |
| Cu₂O / NH₃ | Arylboronic acid | KI | Water | High | Iodination | [11] |
| Cu₂O / NH₃ | Arylboronic acid | NaN₃ | Water | High | Azidation | [11] |
| Cu₂O / NH₃ | Arylboronic acid | NaOH | Water | High | Hydroxylation | [11] |
| CuBr | 2-((o-iodophenoxy)methyl)oxiranes | Phenols | - | Good | Intramolecular C-O coupling | [12] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon published results. Below are representative experimental protocols for Suzuki-Miyaura and Stille cross-coupling reactions.
General Procedure for Palladium-Catalyzed Suzuki-Miyaura Coupling
This protocol is a generalized procedure that can be adapted for specific substrates and catalysts.
Materials:
-
Aryl bromide (e.g., this compound) (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, 2.0 mmol)
-
Degassed solvent (e.g., Dioxane/H₂O, Toluene, DMF)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add the aryl bromide, arylboronic acid, palladium catalyst, and base.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by an appropriate technique (e.g., TLC, GC-MS, LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Procedure for Palladium-Catalyzed Stille Coupling
This protocol provides a general framework for Stille cross-coupling reactions.
Materials:
-
Aryl bromide (e.g., this compound) (1.0 mmol)
-
Organostannane reagent (1.1 mmol)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-3 mol%)
-
Additive (e.g., LiCl, CuI, optional but often beneficial)
-
Anhydrous, degassed solvent (e.g., DMF, THF, Toluene)
Procedure:
-
In a dry reaction vessel under an inert atmosphere, dissolve the aryl bromide and organostannane in the anhydrous, degassed solvent.
-
Add the palladium catalyst and any additives to the solution.
-
Heat the mixture to the required temperature (typically 80-120 °C) and stir.
-
Follow the reaction's progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction with an aqueous solution of KF to remove tin byproducts.
-
Extract the product with an organic solvent, wash the combined organic layers, and dry.
-
Remove the solvent in vacuo and purify the residue by chromatography.
Visualizing the Catalytic Process
Understanding the relationships between different catalytic systems and the experimental workflow is essential for efficient research.
Caption: A logical workflow for the selection and optimization of a catalyst system.
Signaling Pathways and Mechanistic Considerations
The general catalytic cycle for these cross-coupling reactions, particularly for palladium and nickel, involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: The fundamental steps in a typical cross-coupling catalytic cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Palladium-Catalyzed Stille Couplings with Fluorous Tin Reactants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Use of highly active palladium-phosphinous acid catalysts in Stille, Heck, amination, and thiation reactions of chloroquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Ni Cross-Coupling – The Doyle Group [doyle.chem.ucla.edu]
- 7. Nickel-Catalyzed Cross-Couplings Involving Carbon-Oxygen Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Nickel-Catalyzed Cross-Coupling of Redox-Active Esters with Boronic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Nickel-Catalyzed Radical Mechanisms: Informing Cross-Coupling for Synthesizing Non-Canonical Biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 11. General copper-catalyzed transformations of functional groups from arylboronic acids in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Copper-catalyzed tandem process: an efficient approach to 2-substituted-1,4-benzodioxanes - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2-Bromo-1,3,2-benzodioxaborole: A Comprehensive Guide
For Immediate Release
Researchers, scientists, and drug development professionals handling 2-Bromo-1,3,2-benzodioxaborole must adhere to strict safety and disposal procedures due to its hazardous properties. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe management of this compound in a laboratory setting.
Immediate Safety and Handling Precautions
This compound is a flammable solid that causes severe skin burns and eye damage and reacts violently with water.[1][2] Adherence to the following personal protective equipment (PPE) and handling guidelines is mandatory.
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Nitrile or neoprene gloves. Double gloving is recommended. |
| Body Protection | A flame-retardant and antistatic lab coat that fully covers the arms and is fastened in the front.[1] |
| Respiratory Protection | Use in a certified chemical fume hood is required. For situations with potential for dust generation, a NIOSH-approved respirator with appropriate cartridges (e.g., type P3) should be used.[3] |
| Footwear | Closed-toe shoes. |
Handling Precautions:
-
All handling of this compound and its waste must be conducted in a certified chemical fume hood.[4]
-
Keep the compound and its waste away from heat, sparks, open flames, and hot surfaces.[1][2] No smoking.
-
Ground and bond containers and receiving equipment to prevent static discharge.[1][2]
-
Use explosion-proof electrical, ventilating, and lighting equipment.[1][2]
-
Avoid breathing dust.[2]
-
Keep the workplace dry and do not allow the product to come into contact with water.[1]
Step-by-Step Disposal Procedure
Under no circumstances should this compound or its containers be disposed of in regular trash or down the drain.[4] It must be treated as hazardous waste.
Waste Segregation and Collection
-
Designated Waste Containers: Use separate, clearly labeled, and sealable containers for solid and liquid waste containing this compound.[4]
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[4] The label should also indicate that it is a flammable and corrosive solid.
Neutralization of Small Residual Quantities (for decontamination of empty containers)
A neutralization step can be performed to deactivate small residual amounts of this compound, for example, in an "empty" container. This procedure should be performed in a chemical fume hood with appropriate PPE. The following protocol is based on a procedure for quenching the structurally similar compound, catecholborane.[1]
Experimental Protocol: Neutralization with Methanol
-
Preparation: Ensure the container with the residual this compound is in a chemical fume hood and placed in a secondary container (e.g., a larger beaker or pan) to contain any potential spills. Have an appropriate fire extinguisher readily available.
-
Inert Atmosphere (Recommended): If possible, flush the container with an inert gas such as argon or nitrogen to minimize contact with air.
-
Cooling: Cool the container in an ice bath to manage the exothermic reaction.
-
Slow Addition of Methanol: Slowly and carefully add methanol dropwise to the container. CAUTION: This reaction may be vigorous and produce hydrogen gas, which is flammable. [1]
-
Stirring: If possible and safe to do so, gently stir the mixture to ensure complete reaction.
-
Warming and Venting: Once the addition of methanol is complete and the initial vigorous reaction has subsided, allow the mixture to slowly warm to room temperature. Ensure the container is not sealed to prevent pressure buildup from any evolved gas.
-
Collection of Rinsate: The resulting solution should be collected as hazardous liquid waste.
-
Final Rinsing: Rinse the container with a small amount of a suitable organic solvent (e.g., acetone). This rinsate must also be collected as hazardous liquid waste.
Disposal of Solid and Liquid Waste
-
Solid Waste: Contaminated solid materials such as gloves, bench paper, and disposable labware should be placed in a designated, labeled, and sealed hazardous waste container.[4]
-
Liquid Waste: All liquid waste, including the rinsates from the neutralization procedure, must be collected in a labeled, sealed, and appropriate hazardous waste container. Do not mix with incompatible wastes.
Waste Storage and Pickup
-
Store sealed and labeled waste containers in a designated satellite accumulation area.
-
Arrange for hazardous waste pickup through your institution's Environmental Health and Safety (EHS) department.
Disposal Workflow Diagram
References
Essential Safety and Operational Guide for 2-Bromo-1,3,2-benzodioxaborole
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety protocols and logistical plans for the handling and disposal of 2-Bromo-1,3,2-benzodioxaborole. Adherence to these procedures is essential for ensuring laboratory safety and minimizing risk.
Hazard Identification and Quantitative Data
This compound is a flammable solid that causes severe skin burns and eye damage.[1] It is also known to react violently with water. The material is extremely destructive to the tissue of the mucous membranes and upper respiratory tract.
| Property | Value | Reference |
| Molecular Formula | C₆H₄BBrO₂ | |
| Molecular Weight | 198.81 g/mol | |
| Appearance | Solid | |
| Melting Point | 51-53 °C (lit.) | [2] |
| Boiling Point | 76 °C at 9 mmHg (lit.) | [2] |
| Flash Point | 42 °C (107.6 °F) - closed cup | [2] |
| Storage Temperature | 2-8°C | [2] |
| Hazard Classifications | Flammable Solid 1, Skin Corrosion 1B | [2] |
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory when handling this compound to prevent exposure.
-
Eye Protection: Wear chemical safety goggles and a face shield.[2][3]
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile or neoprene).[4] Inspect gloves before each use and dispose of contaminated gloves properly.[3]
-
Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if working in an area with insufficient ventilation or where dust may be generated.[5] A dust mask type N95 (US) or type P3 (EN 143) respirator cartridges are recommended.[2][6]
-
Skin and Body Protection: Wear a flame-retardant lab coat, long pants, and closed-toe shoes. Ensure all skin is covered.[7]
Step-by-Step Handling Protocol
3.1. Preparation and Engineering Controls
-
Work Area: Conduct all work in a well-ventilated chemical fume hood.[4]
-
Emergency Equipment: Ensure an eyewash station and safety shower are readily accessible.[5][8]
-
Ignition Sources: Keep the work area free of heat, sparks, open flames, and other ignition sources.[1] Use explosion-proof electrical and lighting equipment.[1]
-
Grounding: Ground and bond containers and receiving equipment to prevent static discharge.[1]
-
Incompatible Materials: Avoid contact with water, strong oxidizing agents, strong bases, and strong reducing agents.[5]
3.2. Handling Procedure
-
Container Inspection: Before use, inspect the container for any damage.
-
Dispensing: Carefully weigh and dispense the solid in the fume hood. Avoid creating dust.[6]
-
Reaction Setup: If used in a reaction, add it slowly to the reaction vessel. If the reaction is exothermic, ensure adequate cooling.
-
Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water.[9][10]
Emergency Procedures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][6]
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of water for at least 15 minutes. Seek immediate medical attention.[1]
-
Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[1][9]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]
-
Spill:
Disposal Plan
-
Waste Collection: Collect all waste containing this compound in a designated, labeled, and tightly sealed container.
-
Waste Segregation: Do not mix with other waste streams, especially aqueous waste, due to its violent reaction with water.
-
Disposal: Dispose of the chemical waste through a licensed hazardous waste disposal company.[1][6] Follow all local, state, and federal regulations for hazardous waste disposal.
Logical Workflow for Safe Handling
Caption: Workflow for handling this compound.
References
- 1. Page loading... [wap.guidechem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 5. fishersci.com [fishersci.com]
- 6. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 7. Guidelines for Safe Laboratory Practices : NextGen Protocols [nextgen-protocols.org]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. spectrumchemical.com [spectrumchemical.com]
- 10. artsci.usu.edu [artsci.usu.edu]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
